3274U
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
100012-45-1 |
|---|---|
Molecular Formula |
C41H33BCl2F4N2 |
Molecular Weight |
711.4 g/mol |
IUPAC Name |
(2E)-6-chloro-2-[(2Z)-2-[3-[(E)-2-(6-chloro-1-ethylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-phenylcyclopent-2-en-1-ylidene]ethylidene]-1-ethylbenzo[cd]indole;tetrafluoroborate |
InChI |
InChI=1S/C41H33Cl2N2.BF4/c1-3-44-35(31-14-8-12-29-33(42)20-24-37(44)40(29)31)22-18-27-16-17-28(39(27)26-10-6-5-7-11-26)19-23-36-32-15-9-13-30-34(43)21-25-38(41(30)32)45(36)4-2;2-1(3,4)5/h5-15,18-25H,3-4,16-17H2,1-2H3;/q+1;-1 |
InChI Key |
ARGQPGULWAESKB-UHFFFAOYSA-N |
SMILES |
[B-](F)(F)(F)F.CCN1C2=C3C(=C(C=C2)Cl)C=CC=C3C1=CC=C4CCC(=C4C5=CC=CC=C5)C=CC6=[N+](C7=C8C6=CC=CC8=C(C=C7)Cl)CC |
Isomeric SMILES |
[B-](F)(F)(F)F.CCN\1C2=C3C(=C(C=C2)Cl)C=CC=C3/C1=C\C=C/4\CCC(=C4C5=CC=CC=C5)/C=C/C6=[N+](C7=C8C6=CC=CC8=C(C=C7)Cl)CC |
Canonical SMILES |
[B-](F)(F)(F)F.CCN1C2=C3C(=C(C=C2)Cl)C=CC=C3C1=CC=C4CCC(=C4C5=CC=CC=C5)C=CC6=[N+](C7=C8C6=CC=CC8=C(C=C7)Cl)CC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Abacavir in HIV-1 Replication
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely employed in combination antiretroviral therapy (cART) for the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a carbocyclic synthetic guanosine analog, abacavir acts as a prodrug that requires intracellular phosphorylation to its active metabolite, carbovir triphosphate (CBV-TP). CBV-TP competitively inhibits the viral enzyme reverse transcriptase (RT) and acts as a chain terminator upon incorporation into the nascent viral DNA strand. This dual mechanism effectively halts the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle. This guide provides a comprehensive overview of the molecular mechanisms, quantitative activity, resistance profiles, and relevant experimental methodologies associated with abacavir's action against HIV-1.
Core Mechanism of Action
Abacavir's efficacy is contingent on its intracellular conversion to the pharmacologically active carbovir triphosphate. This process is mediated by host cellular enzymes. Once formed, CBV-TP, a structural analog of deoxyguanosine triphosphate (dGTP), exerts its anti-retroviral effect through two primary mechanisms:
-
Competitive Inhibition of HIV-1 Reverse Transcriptase: CBV-TP competes with the natural substrate, dGTP, for the active site of HIV-1 RT.[1] This competition reduces the rate of viral DNA synthesis.
-
Chain Termination: Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the carbocyclic ring of CBV-TP prevents the formation of the subsequent 5'-3' phosphodiester bond.[1] This leads to the premature termination of DNA elongation, resulting in an incomplete and non-functional proviral DNA.[1]
Quantitative Data on Abacavir's Anti-HIV-1 Activity
The potency of abacavir and its active metabolite has been quantified in various in vitro assays. The following tables summarize key quantitative data for easy comparison.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC50 (Abacavir) | 3.7 - 5.8 µM | Laboratory strains of HIV-1 | [1] |
| IC50 (Abacavir) | 0.26 µM (mean) | Clinical isolates in monocytes and PBMCs | [1] |
| Ki (Carbovir Triphosphate) | 0.021 µM | HIV-1 Reverse Transcriptase (calf thymus DNA template) |
Table 1: In Vitro Anti-HIV-1 Activity of Abacavir
| Parameter | Value | Cell Type | Reference |
| CC50 (Abacavir) | 110-160 µM | IM-9, CEM, and CD4+ CEM cells |
Table 2: In Vitro Cytotoxicity of Abacavir
Signaling Pathways and Experimental Workflows
Metabolic Activation of Abacavir
The intracellular conversion of abacavir to its active triphosphate form is a critical prerequisite for its antiviral activity. This multi-step enzymatic process is depicted below.
Inhibition of HIV-1 Reverse Transcription
Once activated, carbovir triphosphate interferes with the reverse transcription process, as illustrated in the following workflow.
References
An In-depth Technical Guide to the Intracellular Conversion of Abacavir to Carbovir Triphosphate
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Abacavir (ABC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) utilized in the management of HIV-1 infection. As a prodrug, abacavir requires extensive intracellular metabolism to be converted into its pharmacologically active form, carbovir 5'-triphosphate (CBV-TP). This active metabolite acts as a competitive inhibitor of viral reverse transcriptase and induces chain termination upon its incorporation into viral DNA. Understanding the intricate enzymatic cascade responsible for this bioactivation is critical for optimizing antiretroviral therapies and developing novel therapeutic agents. This document provides a comprehensive technical overview of the metabolic pathway, the key enzymes involved, quantitative data, and detailed experimental protocols for the analysis of this conversion.
The Intracellular Activation Pathway of Abacavir
Abacavir, a 2'-deoxyguanosine analogue, passively diffuses into host cells where it undergoes a multi-step enzymatic conversion to its active triphosphate form.[1] This process ensures that the active drug is concentrated at the site of viral replication. The initial phosphorylation of abacavir to abacavir 5'-monophosphate (ABC-MP) is catalyzed by adenosine phosphotransferase.[2][3] Subsequently, a cytosolic deaminase converts ABC-MP to carbovir 5'-monophosphate (CBV-MP).[1][4] This step is crucial as no diphosphate or triphosphate forms of abacavir itself have been detected within cells.[2][3]
The pathway then proceeds with the phosphorylation of CBV-MP to carbovir 5'-diphosphate (CBV-DP) by guanylate kinase (GUK1).[2] This enzyme exhibits significant stereoselectivity, being approximately 7,000 times more efficient in phosphorylating the desired (-) enantiomer of carbovir monophosphate compared to the (+) enantiomer.[2][3] The final phosphorylation step, from CBV-DP to the active carbovir 5'-triphosphate (CBV-TP), is carried out by various cellular kinases, including creatine kinases, pyruvate kinases, and nucleoside diphosphate kinases.[2][3] The resulting CBV-TP is a structural analogue of deoxyguanosine triphosphate (dGTP) and effectively terminates viral DNA chain elongation due to the absence of a 3'-hydroxyl group.[1]
Caption: Intracellular conversion of abacavir to its active metabolite, carbovir triphosphate.
Quantitative Data and Key Enzymes
The efficiency of abacavir's intracellular conversion is governed by the kinetics of the involved enzymes. While detailed kinetic parameters for all steps are not fully elucidated in all cellular types, the key enzymatic players have been identified.
Table 1: Key Enzymes and Their Roles in Abacavir Activation
| Enzyme | Gene | Substrate | Product | Role in Pathway |
|---|---|---|---|---|
| Adenosine Phosphotransferase | ADK | Abacavir | Abacavir-MP | Initial phosphorylation; the first committed step.[2][3] |
| Cytosolic Deaminase | Unknown | Abacavir-MP | Carbovir-MP | Deamination to form the carbovir nucleotide base.[1][2][4] |
| Guanylate Kinase | GUK1 | Carbovir-MP | Carbovir-DP | Second phosphorylation; highly stereoselective for the active (-) enantiomer.[2][3][5] |
| Creatine Kinase & others | CK, PK, NME | Carbovir-DP | Carbovir-TP | Final phosphorylation to the active triphosphate metabolite.[2][3] |
The intracellular persistence of the active metabolite is a key determinant of abacavir's antiretroviral efficacy. The long intracellular half-life of CBV-TP supports once-daily dosing regimens.
Table 2: Reported Pharmacokinetic Parameters of Intracellular Carbovir-Triphosphate (CBV-TP)
| Parameter | Value | Cell Type | Notes |
|---|---|---|---|
| Elimination Half-life (t½) | 12 - 20 hours | PBMCs | Supports the efficacy of once-daily (QD) abacavir dosing.[6] |
| Stereoselectivity of GUK1 | ~7,000-fold higher efficiency for (-) enantiomer | In vitro | Ensures the primary formation of the pharmacologically active (-)-CBV-TP.[2][3] |
Experimental Protocols
The quantification of intracellular CBV-TP is essential for pharmacokinetic studies and for understanding the relationship between drug exposure and clinical response. The primary analytical method involves high-performance liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS).
The general workflow involves the isolation of peripheral blood mononuclear cells (PBMCs), extraction of intracellular metabolites, and subsequent analysis.
Caption: A typical experimental workflow for quantifying intracellular carbovir triphosphate.
This protocol is a composite based on established methodologies for quantifying intracellular nucleoside analogues.[7]
1. PBMC Isolation:
-
Collect whole blood in CPT (Cell Preparation Tube) vacutainers containing an anticoagulant (e.g., sodium heparin).
-
Centrifuge the tubes according to the manufacturer's instructions to separate PBMCs via the Ficoll gradient.
-
Carefully harvest the PBMC layer, wash twice with phosphate-buffered saline (PBS), and perform a cell count to determine the total number of cells.
2. Intracellular Metabolite Extraction:
-
Pellet the known number of PBMCs by centrifugation.
-
Lyse the cells and precipitate proteins by adding a cold extraction solution (e.g., 70% methanol).
-
Vortex vigorously and incubate on ice to ensure complete lysis and precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.
-
Carefully collect the supernatant containing the intracellular metabolites.
3. Sample Cleanup and Hydrolysis:
-
Isolate the triphosphate metabolite (CBV-TP) from other cellular components using anion exchange solid-phase extraction (SPE).
-
Elute the triphosphate fraction from the SPE column.
-
Perform enzymatic hydrolysis on the eluate by adding alkaline phosphatase to convert CBV-TP to its nucleoside form, carbovir. This step is often necessary as the triphosphate form can be difficult to analyze directly by LC/MS/MS.
-
Perform a final cleanup step using a suitable SPE cartridge (e.g., C18) to purify the resulting carbovir prior to analysis.
4. LC/MS/MS Analysis:
-
Chromatography: Use a reversed-phase HPLC column (e.g., C18, 250 mm × 4.6 mm, 5 µm).[8]
-
Mobile Phase: Employ a gradient elution using a mixture of an aqueous buffer (e.g., 25 mM formic acid) and an organic solvent (e.g., acetonitrile).[9]
-
Mass Spectrometry: Utilize a tandem mass spectrometer operating in positive-ion Turbo IonSpray ionization mode.[7]
-
Quantification: Monitor the specific mass-to-charge (m/z) transitions for carbovir and an appropriate internal standard. Generate a standard curve using known concentrations of carbovir to quantify the amount in the samples. The final concentration is then normalized to the initial cell count and reported as fmol or ng per million cells.
Conclusion
The intracellular conversion of abacavir to carbovir triphosphate is a sophisticated, multi-enzyme process that is fundamental to its anti-HIV activity. The pathway relies on a series of phosphorylation and deamination steps, with the stereoselective action of guanylate kinase being a particularly critical juncture. A thorough understanding of this metabolic cascade, supported by robust quantitative analytical methods, is indispensable for the continued development and clinical optimization of abacavir and other nucleoside analogue prodrugs. The methodologies and data presented in this guide serve as a foundational resource for professionals engaged in antiretroviral research and development.
References
- 1. Abacavir Pharmacogenetics – From Initial Reports to Standard of Care - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Guanylate kinase - Wikipedia [en.wikipedia.org]
- 6. journals.asm.org [journals.asm.org]
- 7. img.thebody.com [img.thebody.com]
- 8. Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes [mdpi.com]
The Role of Abacavir in Inhibiting HIV Reverse Transcriptase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism by which abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI), targets and inhibits HIV-1 reverse transcriptase (RT). The document details the intracellular activation of this prodrug, its kinetic interactions with the viral polymerase, and the molecular basis of viral resistance. Quantitative data from key enzymatic and cellular assays are presented, alongside detailed experimental protocols for their determination.
Mechanism of Action
Abacavir (ABC) is a carbocyclic synthetic guanosine analogue that requires intracellular phosphorylation to become pharmacologically active.[1][2] As a prodrug, abacavir readily crosses the cell membrane. Once inside the host cell, it is converted by cellular enzymes into its active metabolite, carbovir 5'-triphosphate (CBV-TP).[1][2][3] This activation process essentially traps the active metabolite within the cell, allowing it to accumulate.
The antiviral effect of abacavir is exerted through the dual action of CBV-TP on HIV-1 reverse transcriptase:[1][2][4]
-
Competitive Inhibition: CBV-TP acts as a competitive inhibitor of the natural substrate, deoxyguanosine-5'-triphosphate (dGTP).[1][3] It binds to the active site of HIV-1 RT, thereby preventing dGTP from binding and hindering the polymerization of viral DNA.
-
Chain Termination: Upon incorporation into the growing viral DNA strand, CBV-TP acts as a chain terminator.[1][2] The carbocyclic sugar mimic in CBV-TP lacks the 3'-hydroxyl group necessary to form the 5' to 3' phosphodiester bond with the next incoming nucleotide.[1][4] This event prematurely halts DNA chain elongation, effectively preventing the completion of reverse transcription and subsequent viral replication.[1][4]
Intracellular Activation Pathway
The conversion of abacavir to its active triphosphate form is a multi-step enzymatic process within the host cell's cytoplasm.
Inhibition of HIV-1 Reverse Transcriptase
Once formed, CBV-TP directly interacts with the HIV-1 RT enzyme during the synthesis of proviral DNA.
References
An In-Depth Technical Guide to the Metabolism of Abacavir by Alcohol Dehydrogenase and UDP-Glucuronosyltransferase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy for Human Immunodeficiency Virus (HIV) infection. Unlike many pharmaceuticals, its metabolism is not primarily mediated by the cytochrome P450 system. Instead, abacavir is predominantly cleared through two key enzymatic pathways: oxidation by cytosolic alcohol dehydrogenase (ADH) and conjugation by UDP-glucuronosyltransferase (UGT). This guide provides a comprehensive technical overview of these metabolic routes, presenting available quantitative data, detailed experimental methodologies, and visual representations of the metabolic processes to support further research and development in this field.
Introduction
The clinical efficacy and safety profile of abacavir are intrinsically linked to its metabolic fate. A thorough understanding of its biotransformation is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and elucidating the mechanisms of adverse drug reactions. This document delves into the core of abacavir metabolism, focusing on the enzymatic activities of ADH and UGT.
Metabolic Pathways of Abacavir
Abacavir undergoes extensive metabolism in the liver, with less than 2% of the parent drug being excreted unchanged in the urine.[1][2] The two major metabolic pathways are:
-
Oxidation by Alcohol Dehydrogenase (ADH): Cytosolic ADH enzymes catalyze the oxidation of abacavir's primary alcohol moiety to an intermediate aldehyde, which is subsequently oxidized to the inactive 5'-carboxylate metabolite (2269W93).[1][3][4] This pathway accounts for approximately 30% of the administered dose recovered in the urine.[1]
-
Glucuronidation by UDP-Glucuronosyltransferase (UGT): UGT enzymes conjugate a glucuronic acid moiety to abacavir, forming the inactive 5'-glucuronide metabolite (361W94).[1][2][3] This is the most prominent metabolic route, responsible for about 36% of the dose recovered in the urine.[1][2]
These two pathways collectively account for the majority of abacavir's elimination.
Role of Alcohol Dehydrogenase Isozymes
In vitro studies using human liver cytosol and recombinant human ADH isozymes have identified the specific enzymes responsible for abacavir's oxidation. The αα and γγ isoforms of ADH have been shown to mediate the conversion of abacavir to its carboxylate metabolite.[3][4] The metabolism is NAD-dependent and can be inhibited by the ADH inhibitor 4-methylpyrazole.[3][4]
Ethanol, a common substrate for ADH, has been shown to competitively inhibit the metabolism of abacavir. Co-administration of ethanol with abacavir in HIV-infected adults resulted in a 41% increase in the area under the curve (AUC) and a 26% increase in the half-life of abacavir, indicating a significant pharmacokinetic interaction.[5]
Role of UDP-Glucuronosyltransferase Isozymes
While it is established that UGTs are responsible for the glucuronidation of abacavir, the specific UGT isozymes predominantly involved in this pathway have not been definitively identified in the reviewed literature. Further research is needed to characterize the contribution of individual UGT isoforms to abacavir metabolism.
Quantitative Analysis of Abacavir Metabolism
A mass balance study in HIV-1-infected adults provides the most definitive quantitative data on the excretion of abacavir and its metabolites.[1]
| Analyte | Percentage of Administered Dose Recovered in Urine |
| Abacavir (unchanged) | < 2% |
| 5'-Carboxylate Metabolite (from ADH pathway) | ~30% |
| 5'-Glucuronide Metabolite (from UGT pathway) | ~36% |
Data sourced from a mass balance study in HIV-1-infected adults.[1]
Enzyme Kinetic Parameters:
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature for the study of abacavir metabolism.
In Vitro Metabolism of Abacavir using Human Liver Cytosol
This protocol is designed to assess the metabolism of abacavir by cytosolic enzymes, primarily ADH.
Objective: To determine the formation of the 5'-carboxylate metabolite of abacavir in the presence of human liver cytosol.
Materials:
-
Abacavir
-
Human liver cytosol (commercially available)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Trichloroacetic acid (TCA) or perchloric acid (PCA) for reaction termination
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Human liver cytosol (e.g., 1 mg/mL protein concentration)
-
NAD+ (e.g., 1 mM)
-
Abacavir (at various concentrations to determine kinetics, e.g., 1-100 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the reaction by adding abacavir to the pre-warmed mixture.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile or an acidic solution like TCA or PCA.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial for analysis of the 5'-carboxylate metabolite.
In Vitro Glucuronidation of Abacavir using Human Liver Microsomes
This protocol is used to study the formation of the 5'-glucuronide metabolite of abacavir by UGT enzymes located in the endoplasmic reticulum.
Objective: To measure the formation of abacavir glucuronide by human liver microsomes.
Materials:
-
Abacavir
-
Human liver microsomes (HLMs)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Alamethicin (pore-forming agent to activate UGTs)
-
Acetonitrile (ACN)
-
LC-MS/MS system
Procedure:
-
Microsome Activation: Pre-incubate the human liver microsomes (e.g., 0.5 mg/mL) with alamethicin (e.g., 50 µg/mg protein) in Tris-HCl buffer on ice for 15 minutes.
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Activated human liver microsomes
-
MgCl2 (e.g., 5 mM)
-
Abacavir (at various concentrations)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding UDPGA (e.g., 2 mM).
-
Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding ice-cold acetonitrile.
-
Protein Precipitation and Sample Preparation: Follow the same procedure as in the ADH assay (steps 6 and 7).
-
Sample Analysis: Analyze the supernatant for the formation of the 5'-glucuronide metabolite using an LC-MS/MS system.
Analysis of Abacavir and its Metabolites by HPLC
Objective: To separate and quantify abacavir and its 5'-carboxylate and 5'-glucuronide metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS).
Chromatographic Conditions (Example):
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM ammonium acetate in water, pH adjusted to 5.0 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 285 nm or MS/MS detection with appropriate mass transitions for each analyte.
-
Injection Volume: 20 µL.
Standard Curve Preparation:
Prepare standard curves for abacavir, the 5'-carboxylate metabolite, and the 5'-glucuronide metabolite in the same matrix as the samples (e.g., terminated incubation mixture) to ensure accurate quantification.
Visualizations
Abacavir Metabolic Pathway
Caption: Metabolic pathways of abacavir via ADH and UGT.
Experimental Workflow for In Vitro Metabolism Assay
Caption: General workflow for in vitro abacavir metabolism assays.
Conclusion
The metabolism of abacavir is well-characterized, with alcohol dehydrogenase and UDP-glucuronosyltransferase playing pivotal roles in its clearance. This guide has summarized the key metabolic pathways, provided the available quantitative data, and outlined detailed experimental protocols for the in vitro study of these processes. While the specific kinetic parameters for the enzymatic reactions remain an area for further investigation, the information presented here offers a solid foundation for researchers and drug development professionals working with this important antiretroviral agent. Future studies focusing on the precise kinetics of the involved ADH and UGT isozymes will further enhance our understanding of abacavir's disposition and its clinical implications.
References
- 1. ClinPGx [clinpgx.org]
- 2. A review of the pharmacokinetics of abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolic activation of abacavir by human liver cytosol and expressed human alcohol dehydrogenase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic Interaction of Abacavir (1592U89) and Ethanol in Human Immunodeficiency Virus-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
Abacavir's Attenuation of Viral DNA Chain Elongation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanisms underlying the antiretroviral activity of abacavir, with a specific focus on its effect on viral DNA chain elongation. Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI), serves as a cornerstone in the combination therapy for Human Immunodeficiency Virus type 1 (HIV-1) infection. Its efficacy lies in its ability to be intracellularly converted to the active metabolite, carbovir triphosphate (CBV-TP), which acts as a fraudulent substrate for HIV-1 reverse transcriptase (RT), ultimately leading to the termination of viral DNA synthesis. This guide provides a comprehensive overview of the quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Mechanism of Action: Competitive Inhibition and Chain Termination
Abacavir is a synthetic carbocyclic analogue of deoxyguanosine. As a prodrug, it requires intracellular phosphorylation to exert its antiviral effect. Cellular enzymes convert abacavir into its active triphosphate form, carbovir triphosphate (CBV-TP). CBV-TP is a structural mimic of the natural substrate deoxyguanosine triphosphate (dGTP).
The primary mechanism of action of CBV-TP involves a dual-pronged attack on the HIV-1 reverse transcriptase enzyme:
-
Competitive Inhibition: CBV-TP competitively inhibits the binding of the natural substrate, dGTP, to the active site of HIV-1 RT. This competition reduces the rate of viral DNA synthesis.
-
Chain Termination: Once incorporated into the growing viral DNA strand, CBV-TP acts as a chain terminator. The carbocyclic sugar moiety of CBV-TP lacks the 3'-hydroxyl group that is essential for the formation of the 5'-3' phosphodiester bond with the next incoming deoxynucleotide. This absence of the 3'-OH group effectively halts the elongation of the viral DNA chain, preventing the completion of reverse transcription.
The resistance to abacavir is primarily associated with specific mutations in the HIV-1 reverse transcriptase gene, with the M184V mutation being a key player. This mutation can decrease the efficiency of CBV-TP incorporation.
Quantitative Data on Abacavir's Activity
The following tables summarize the key quantitative data from various studies on the efficacy and selectivity of abacavir and its active metabolite, carbovir triphosphate.
Table 1: Antiviral Activity of Abacavir
| HIV-1 Strain | Cell Line | EC50 (µM) | Reference |
| HIV-1 IIIB | CEM | 3.7 - 5.8 | [1] |
| HIV-1 BaL | CEM | 0.07 - 1.0 | [1] |
| Clinical Isolates (n=8) | - | 0.26 ± 0.18 | [1] |
Table 2: Pre-Steady-State Kinetic Parameters for Nucleotide Incorporation by HIV-1 Reverse Transcriptase
Note: Specific pre-steady-state kinetic data (Kd and kpol) for carbovir triphosphate (CBV-TP) incorporation by wild-type and M184V mutant HIV-1 RT are detailed in the study by Ray et al. (2002), but the full text was not accessible to provide the exact values in this table.
Table 3: Inhibition of Human DNA Polymerases by Carbovir Triphosphate
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of abacavir's effect on viral DNA chain elongation.
Pre-Steady-State Kinetic Analysis of Nucleotide Incorporation by HIV-1 Reverse Transcriptase
This protocol is adapted from studies investigating the kinetics of nucleotide incorporation by HIV-1 RT.
Objective: To determine the dissociation constant (Kd) and the maximum rate of incorporation (kpol) for a nucleotide analogue (e.g., carbovir triphosphate) by HIV-1 RT.
Materials:
-
Purified recombinant HIV-1 reverse transcriptase (wild-type and/or mutant)
-
Synthetic DNA or RNA template-primer duplexes with a specific sequence designed for the incorporation of the nucleotide of interest. The primer is typically 5'-radiolabeled (e.g., with ³²P).
-
Carbovir triphosphate (CBV-TP) and natural deoxynucleoside triphosphates (dNTPs)
-
Rapid quench-flow instrument
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 10 mM MgCl₂, 5 mM DTT)
-
Quench solution (e.g., 0.5 M EDTA)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager for data acquisition
Procedure:
-
Enzyme and Substrate Preparation:
-
Determine the active concentration of the purified HIV-1 RT enzyme.
-
Prepare stock solutions of the template-primer duplex, CBV-TP, and dNTPs at known concentrations.
-
-
Pre-incubation:
-
In the rapid quench instrument, pre-incubate the HIV-1 RT enzyme with the radiolabeled template-primer duplex in the reaction buffer at 37°C to allow for the formation of the enzyme-substrate complex.
-
-
Initiation of the Reaction:
-
Rapidly mix the pre-incubated enzyme-DNA complex with a solution containing CBV-TP (or dNTP for control experiments) to initiate the incorporation reaction.
-
-
Quenching the Reaction:
-
After specific, short time intervals (ranging from milliseconds to seconds), the reaction is rapidly quenched by the addition of the quench solution (e.g., 0.5 M EDTA).
-
-
Product Analysis:
-
The reaction products are separated by denaturing PAGE.
-
The gel is exposed to a phosphorimager screen, and the amount of extended primer (product) is quantified.
-
-
Data Analysis:
-
The product concentration is plotted against time. The resulting data is fitted to a single-exponential (burst) equation to determine the amplitude of the burst (which corresponds to the concentration of active enzyme) and the observed rate constant (kobs).
-
The kobs values obtained at different CBV-TP concentrations are then plotted against the CBV-TP concentration. This hyperbolic plot is fitted to the Michaelis-Menten equation to determine the Kd and kpol values.
-
In Vitro Phosphorylation of Abacavir
This protocol outlines a general enzymatic approach for the synthesis of carbovir triphosphate from abacavir.
Objective: To enzymatically synthesize carbovir triphosphate (CBV-TP) from abacavir in vitro.
Materials:
-
Abacavir
-
Adenosine kinase (or another suitable nucleoside kinase)
-
Guanylate kinase
-
Nucleoside diphosphate kinase
-
ATP (adenosine triphosphate)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
HPLC system for purification and analysis
Procedure:
-
First Phosphorylation Step (to Carbovir Monophosphate):
-
Incubate abacavir with adenosine kinase and an excess of ATP in the reaction buffer. This reaction will generate carbovir monophosphate (CBV-MP).
-
Monitor the reaction progress by HPLC.
-
-
Second Phosphorylation Step (to Carbovir Diphosphate):
-
Once the first reaction is complete, add guanylate kinase and an excess of ATP to the reaction mixture containing CBV-MP. This will convert CBV-MP to carbovir diphosphate (CBV-DP).
-
Monitor the formation of CBV-DP by HPLC.
-
-
Third Phosphorylation Step (to Carbovir Triphosphate):
-
After the formation of CBV-DP, add nucleoside diphosphate kinase and an excess of ATP to the reaction mixture. This final step will yield carbovir triphosphate (CBV-TP).
-
Monitor the formation of CBV-TP by HPLC.
-
-
Purification:
-
Purify the final product, CBV-TP, from the reaction mixture using an appropriate HPLC method (e.g., anion-exchange chromatography).
-
-
Characterization:
-
Confirm the identity and purity of the synthesized CBV-TP using analytical techniques such as mass spectrometry and NMR spectroscopy.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows described in this guide.
Caption: Intracellular activation of abacavir and its mechanism of action on HIV-1 reverse transcriptase.
References
An In-depth Technical Guide to the Antiviral Activity Spectrum of Abacavir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abacavir is a carbocyclic synthetic nucleoside analog that serves as a cornerstone in the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infection. As a potent nucleoside reverse transcriptase inhibitor (NRTI), its primary mechanism of action involves the termination of viral DNA chain elongation.[1][2][3] Intracellularly, abacavir is converted by cellular enzymes to its active metabolite, carbovir triphosphate. This active form competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme.[1] The absence of a 3'-hydroxyl group on the incorporated abacavir molecule prevents the formation of the next phosphodiester bond, thereby halting DNA synthesis.[1] This technical guide provides a comprehensive exploration of the antiviral activity spectrum of abacavir beyond its well-established role in combating HIV-1, delving into its effects on other retroviruses, hepatitis B virus, and its limited activity against other viral families. The guide also details the experimental protocols for assessing its antiviral efficacy and explores the cellular signaling pathways influenced by the drug.
Antiviral Activity Spectrum
While abacavir's fame is rooted in its anti-HIV-1 efficacy, research has explored its activity against a wider range of viruses. The following sections and tables summarize the available quantitative data.
Retroviruses
Abacavir has demonstrated significant activity against members of the Retroviridae family, which is consistent with its mechanism of targeting reverse transcriptase.
Table 1: In Vitro Antiviral Activity of Abacavir against Retroviruses
| Virus | Cell Line | IC50 (µM) | EC50 (µM) | CC50 (µM) | Reference(s) |
| HIV-1 (Wild-type) | MT-4 | 4.0 | - | - | [4] |
| HIV-1 (Clinical Isolates) | - | 0.26 | - | - | [4] |
| HIV-1 (Strain MN) | - | - | Approx. 0.105 (4x EC50 used in study) | - | [5] |
| HTLV-1 | ATL cell lines | Potent and selective killing observed | - | - | [5][6] |
Note: IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) are measures of a drug's potency in inhibiting viral replication. CC50 (50% cytotoxic concentration) is a measure of the drug's toxicity to the host cells. A higher therapeutic index (CC50/IC50 or CC50/EC50) indicates a more favorable safety profile.
Hepatitis B Virus (HBV)
Abacavir is often included in combination antiretroviral therapy for individuals co-infected with HIV-1 and HBV. However, its direct antiviral activity against HBV is not as potent as other available agents. While specific IC50 or EC50 values for abacavir alone against HBV are not widely reported in the literature, its inclusion in treatment regimens is primarily due to the potent anti-HBV activity of other drugs in the combination, such as lamivudine and tenofovir.
Herpesviruses and Other Viruses
Exploratory research into abacavir's activity against other viral families, such as herpesviruses and respiratory viruses, has been limited and has not demonstrated significant clinical potential.
-
Herpesviruses (CMV, EBV, VZV): Studies have not shown significant in vitro activity of abacavir against human cytomegalovirus (CMV), Epstein-Barr virus (EBV), or varicella-zoster virus (VZV). One study found that abacavir can impair the T-cell response to an EBV epitope in individuals with a specific HLA allele, but this is an immunomodulatory effect rather than direct antiviral activity.
-
Influenza Virus: There is no significant evidence to suggest that abacavir possesses antiviral activity against influenza virus.
Experimental Protocols
The following protocols provide a detailed methodology for key experiments used to determine the antiviral activity of nucleoside analogs like abacavir.
Protocol 1: Cell-Based Anti-HIV-1 Assay (CPE Inhibition)
This assay determines the ability of a compound to inhibit the cytopathic effect (CPE) induced by HIV-1 in a susceptible cell line.
Materials:
-
MT-4 cells (or other susceptible T-cell line)
-
HIV-1 laboratory-adapted strain (e.g., IIIB)
-
Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, antibiotics)
-
Abacavir stock solution (in DMSO or culture medium)
-
96-well microtiter plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Preparation: Seed MT-4 cells into a 96-well plate at a density of 2.5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Dilution: Prepare serial dilutions of abacavir in complete culture medium.
-
Drug Treatment: Add 100 µL of the diluted abacavir to the wells containing the cells. Include a "no drug" control (cells with medium only).
-
Virus Infection: Add 50 µL of HIV-1 at a multiplicity of infection (MOI) that causes complete CPE in 4-5 days to all wells except for the "cell control" wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
CPE Assessment: After the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: HIV-1 Reverse Transcriptase (RT) Enzyme Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP or other labeled nucleotide
-
Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT)
-
Abacavir triphosphate (the active form of abacavir)
-
Glass fiber filters
-
Trichloroacetic acid (TCA)
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.
-
Inhibitor Addition: Add varying concentrations of abacavir triphosphate to the reaction tubes. Include a "no inhibitor" control.
-
Enzyme Addition: Initiate the reaction by adding a known amount of HIV-1 RT to each tube.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding cold TCA.
-
Precipitation and Filtration: Precipitate the newly synthesized radiolabeled DNA on ice and collect it by filtering through glass fiber filters.
-
Washing: Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of RT inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Beyond its direct antiviral action, abacavir has been shown to modulate specific cellular signaling pathways, which can contribute to both its therapeutic and adverse effects.
DNA Damage Response in HTLV-1 Infected Cells
In HTLV-1-infected Adult T-cell Leukemia (ATL) cells, abacavir induces apoptosis by causing an accumulation of DNA double-strand breaks (DSBs).[5][6] This is attributed to the incorporation of abacavir into the host cell's genomic DNA during replication, leading to chain termination and stalled replication forks, which collapse and form DSBs. ATL cells often have a reduced expression of tyrosyl-DNA phosphodiesterase 1 (TDP1), a DNA repair enzyme, making them more susceptible to the genotoxic effects of abacavir.[5][6] This leads to the activation of the DNA damage response (DDR) pathway.
Caption: Abacavir-induced DNA damage response in HTLV-1 infected ATL cells.
Modulation of Purinergic Signaling
Recent studies suggest that abacavir can act as a positive allosteric modulator of the P2X7 receptor, a component of the purinergic signaling pathway involved in inflammation and T-cell activation. This interaction may contribute to some of the cardiovascular side effects observed with abacavir use. Abacavir itself does not directly activate the P2X7 receptor but enhances its sensitivity to its natural ligand, ATP.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of Abacavir in an In Vitro Hollow-Fiber Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profoldin.com [profoldin.com]
Foundational Studies on Abacavir Resistance Mutations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abacavir (ABC) is a potent carbocyclic synthetic nucleoside analog that acts as a reverse transcriptase inhibitor (NRTI) and is a cornerstone of antiretroviral therapy (ART) for Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1] Intracellularly, abacavir is converted to its active metabolite, carbovir triphosphate, which competes with deoxyguanosine triphosphate for incorporation into viral DNA by the HIV-1 reverse transcriptase (RT).[1] The incorporation of carbovir triphosphate results in chain termination due to the lack of a 3'-hydroxyl group, thus halting viral replication.[1] However, the efficacy of abacavir can be compromised by the emergence of drug resistance mutations in the viral RT. This guide provides an in-depth overview of the foundational studies that have elucidated the primary mutations conferring abacavir resistance, their biochemical mechanisms, and the experimental methodologies used to characterize them.
Core Abacavir Resistance Mutations
In vitro and in vivo studies have identified four key mutations in the HIV-1 reverse transcriptase that are primarily selected by abacavir monotherapy: K65R, L74V, Y115F, and M184V .[2][3] The presence of these mutations, either alone or in combination, can significantly reduce the susceptibility of HIV-1 to abacavir.
Quantitative Analysis of Abacavir Resistance
The level of resistance conferred by specific mutations is typically quantified as a fold-change in the 50% inhibitory concentration (IC₅₀) compared to wild-type virus. The following tables summarize key quantitative data from foundational studies.
Table 1: Fold Resistance to Abacavir Conferred by Single and Double Mutations
| Mutation(s) | Fold Increase in IC₅₀ (Abacavir) | Reference(s) |
| K65R | >3.5 | [4] |
| L74V | 2.0 - 4.0 | [2] |
| Y115F | 2.0 - 3.0 | [2] |
| M184V | 2.0 - 5.0 | [3][5] |
| E44D + V118I | Low-level increase | [2] |
| E44D + M184V | Low-level resistance | [2] |
| V118I + M184V | Low-level resistance | [2] |
| E44D + V118I + M184V | Low-level resistance | [2] |
Table 2: Impact of Zidovudine (ZDV) and Lamivudine (3TC) Resistance Mutations on Abacavir Susceptibility
| Background Mutations | Additional Mutation(s) | Fold Increase in IC₅₀ (Abacavir) | Reference(s) |
| Zidovudine Resistance (TAMs) | - | Low-level resistance | [2] |
| Zidovudine Resistance (TAMs) | M184V | Synergistic increase (doubled resistance) | [2] |
| Zidovudine Resistance (TAMs) | E44D + V118I | No further increase | [2] |
Note: TAMs (Thymidine Analog Mutations) typically include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E.[5] The combination of M184V with TAMs has been shown to lead to high-level abacavir resistance.[2]
Experimental Protocols
The characterization of abacavir resistance mutations has relied on a combination of virological, biochemical, and molecular biology techniques.
Genotypic Resistance Testing
Objective: To identify mutations in the HIV-1 reverse transcriptase gene from patient-derived or laboratory-passaged virus.
Methodology:
-
Viral RNA Extraction: HIV-1 RNA is extracted from plasma samples.
-
Reverse Transcription and PCR (RT-PCR): The extracted viral RNA is reverse transcribed into cDNA, followed by PCR amplification of the protease and reverse transcriptase coding regions.
-
DNA Sequencing: The amplified PCR product is sequenced using automated DNA sequencers. Population-based sequencing is common, though more sensitive methods like allele-specific PCR can detect minority variants.[6]
-
Sequence Analysis: The obtained nucleotide sequence is translated into an amino acid sequence and compared to a wild-type reference sequence (e.g., HXB2) to identify mutations.
Phenotypic Resistance Testing
Objective: To measure the in vitro susceptibility of HIV-1 isolates to abacavir.
Methodology:
-
Virus Isolation and Culture: HIV-1 is isolated from patient peripheral blood mononuclear cells (PBMCs) or generated by site-directed mutagenesis.
-
Drug Susceptibility Assay:
-
PBMCs are infected with a standardized amount of virus in the presence of serial dilutions of abacavir.
-
After a defined incubation period (typically 3-7 days), viral replication is measured by quantifying p24 antigen levels in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
-
IC₅₀ Determination: The drug concentration that inhibits viral replication by 50% (IC₅₀) is calculated. The fold-resistance is determined by dividing the IC₅₀ of the test virus by the IC₅₀ of a drug-susceptible reference virus.
Site-Directed Mutagenesis
Objective: To introduce specific mutations into a wild-type HIV-1 molecular clone to study the direct impact of those mutations on drug susceptibility.
Methodology:
-
Plasmid Template: A plasmid containing a proviral DNA clone of HIV-1 (e.g., pNL4-3) is used as a template.
-
Mutagenic Primers: PCR primers are designed to contain the desired nucleotide change(s) corresponding to the amino acid mutation of interest.
-
PCR Amplification: PCR is performed using the mutagenic primers and the plasmid template to generate a mutated plasmid.
-
Template Digestion and Transformation: The parental, non-mutated plasmid is digested with a methylation-sensitive restriction enzyme (e.g., DpnI). The remaining mutated plasmid is then transformed into competent E. coli for amplification.
-
Sequence Verification: The entire reverse transcriptase gene of the resulting plasmid is sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Virus Production: The mutated plasmid is transfected into a suitable cell line (e.g., HEK293T) to produce infectious virus particles.
Visualizations
Signaling and Resistance Pathways
Caption: Mechanism of abacavir action and resistance.
Experimental Workflow for Resistance Analysis
Caption: Workflow for genotypic and phenotypic analysis of abacavir resistance.
Structural and Mechanistic Insights into Resistance
The primary mechanism of resistance to abacavir involves the enhanced ability of the mutant reverse transcriptase to discriminate between the natural substrate (dGTP) and the active form of abacavir (carbovir triphosphate).[7]
-
K65R: The substitution of lysine (K) with arginine (R) at position 65 alters the conformation of the dNTP binding pocket.[7] This change improves the discrimination against abacavir, reducing its incorporation. The K65R mutation confers broad cross-resistance to several NRTIs, including tenofovir and didanosine.[4]
-
L74V: This mutation, located in the "fingers" subdomain of the reverse transcriptase, also affects the positioning of the template-primer and incoming nucleotide, leading to reduced abacavir susceptibility.[8]
-
M184V: This is one of the most common NRTI resistance mutations.[5] It confers high-level resistance to lamivudine and emtricitabine and low-level resistance to abacavir.[5] Mechanistically, M184V causes steric hindrance that severely impairs the incorporation of L-nucleoside analogs like lamivudine and, to a lesser extent, abacavir.[7] Interestingly, M184V can increase susceptibility to zidovudine.[3]
Conclusion
The foundational research into abacavir resistance has identified a core set of mutations in the HIV-1 reverse transcriptase that diminish the drug's antiviral activity. The interplay between these mutations, particularly in the context of combination therapy, is complex, with some combinations leading to synergistic resistance and others displaying antagonistic relationships. A thorough understanding of these resistance pathways, elucidated through the experimental protocols detailed in this guide, is critical for the development of novel antiretroviral agents and for optimizing treatment strategies for individuals living with HIV.
References
- 1. youtube.com [youtube.com]
- 2. Prediction of Abacavir Resistance from Genotypic Data: Impact of Zidovudine and Lamivudine Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. penta-id.org [penta-id.org]
- 5. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-level K65R mutation in HIV-1 reverse transcriptase of treatment-experienced patients exposed to abacavir or didanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Abacavir Dosage and Administration in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and relevant clinical trial protocols for the nucleoside reverse transcriptase inhibitor (NRTI), abacavir. The information is intended to guide researchers in designing and conducting clinical studies involving this antiretroviral agent.
Quantitative Data Summary
The following tables summarize the key quantitative data related to abacavir dosage, administration, and pharmacokinetic parameters as observed in various clinical settings.
Table 1: Recommended Abacavir Dosage in Clinical Trials
| Population | Dosing Regimen | Formulation | Special Considerations |
| Adults & Adolescents (≥25 kg) | 300 mg twice daily OR 600 mg once daily | Tablets or Oral Solution | In combination with other antiretroviral agents. |
| Pediatrics (≥3 months) | 8 mg/kg twice daily (Max 300 mg/dose) OR 16 mg/kg once daily (Max 600 mg/day) | Oral Solution or Tablets (weight-dependent) | Once-daily dosing is generally recommended for children who can take tablets.[1][2] |
| Pediatrics (14 to <20 kg) | 150 mg twice daily OR 300 mg once daily | Tablets | Scored tablets may be used.[3] |
| Pediatrics (20 to <25 kg) | 150 mg in the morning and 300 mg in the evening OR 450 mg once daily | Tablets | [3] |
| Mild Hepatic Impairment (Child-Pugh Class A) | 200 mg twice daily | Oral Solution | Abacavir is contraindicated in moderate to severe hepatic impairment.[3] |
| Renal Impairment | No dosage adjustment required | N/A | Abacavir is primarily metabolized by the liver.[3][4] |
Table 2: Pharmacokinetic Parameters of Abacavir
| Parameter | Value | Notes |
| Bioavailability | ~83% | Rapidly absorbed after oral administration.[4] |
| Time to Peak Plasma Concentration (Tmax) | 0.63 - 1 hour | [4] |
| Plasma Protein Binding | ~50% | [4] |
| Elimination Half-life | ~1.5 hours | [5] |
| Metabolism | Hepatic via alcohol dehydrogenase and glucuronidation | Less than 2% is excreted unchanged in the urine.[4] |
| Effect of Food | No significant effect on exposure | Can be administered with or without food.[4] |
Experimental Protocols
This section outlines detailed methodologies for key experiments and procedures in clinical trials involving abacavir.
Protocol for a Phase III, Randomized, Double-Blind, Multicenter Study
Objective: To evaluate the efficacy and safety of a once-daily 600 mg abacavir regimen compared to a twice-daily 300 mg abacavir regimen, both in combination with other antiretroviral agents, in treatment-naive HIV-1 infected adults.
2.1.1. Subject Recruitment and Eligibility Criteria
-
Inclusion Criteria:
-
Adults aged 18 years or older.
-
Confirmed HIV-1 infection.
-
Antiretroviral treatment-naive.
-
HIV-1 RNA >1,000 copies/mL.
-
CD4+ cell count >50 cells/mm³.
-
Negative for the HLA-B*5701 allele.
-
Willing and able to provide written informed consent.[4]
-
-
Exclusion Criteria:
-
History of hypersensitivity to abacavir or any other component of the study medications.
-
Active opportunistic infection.
-
Pregnancy or breastfeeding.
-
Significant hepatic or renal impairment.
-
Use of any investigational drug within 30 days of screening.
-
2.1.2. Informed Consent Procedure
-
The investigator or a qualified designee will fully explain the nature and purpose of the study, the procedures involved, potential risks and benefits, and the subject's rights to the potential participant.
-
The potential participant will be provided with a copy of the Informed Consent Form to read and review.
-
Sufficient time will be provided for the participant to ask questions and consider participation.
-
If the participant agrees to participate, they will sign and date the Informed Consent Form before any study-related procedures are performed.
2.1.3. Study Drug Administration
-
Group A: Abacavir 600 mg tablet once daily, plus a matching placebo tablet once daily.
-
Group B: Abacavir 300 mg tablet twice daily.
-
All participants will also receive a background regimen of lamivudine and efavirenz.
-
Study medication will be dispensed at each study visit. Adherence will be monitored through pill counts.
2.1.4. Schedule of Assessments
| Assessment | Screening | Baseline (Day 1) | Week 4 | Week 8 | Week 16 | Week 24 | Week 48 |
| Informed Consent | X | ||||||
| Medical History & Physical Exam | X | X | X | X | X | X | X |
| HLA-B*5701 Screening | X | ||||||
| HIV-1 RNA (Viral Load) | X | X | X | X | X | X | X |
| CD4+ Cell Count | X | X | X | X | |||
| Hematology & Blood Chemistry | X | X | X | X | X | X | X |
| Urinalysis | X | X | X | X | |||
| Adverse Event Monitoring | X | X | X | X | X | X | |
| Pharmacokinetic Sampling | X (pre-dose, 1, 2, 4, 6, 8, 12h post-dose) | X |
2.1.5. Pharmacokinetic Analysis: Measurement of Abacavir Plasma Concentration by HPLC
Objective: To determine the pharmacokinetic profile of abacavir in plasma samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV or MS/MS detection.[1][5][6]
-
Mobile phase (e.g., ammonium acetate:acetonitrile).[6]
-
Internal standard (e.g., tenofovir).[6]
-
Human plasma.
-
Reagents for liquid-liquid extraction (e.g., ethyl acetate-diethyl ether).[1]
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma, add 50 µL of the internal standard solution.
-
Add 3 mL of the extraction solvent.
-
Vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
HPLC Analysis:
-
Inject 20 µL of the reconstituted sample into the HPLC system.
-
Run the analysis using the specified chromatographic conditions (e.g., flow rate, column temperature, detection wavelength).[5]
-
Quantify the abacavir concentration by comparing the peak area ratio of abacavir to the internal standard against a standard curve.
-
2.1.6. Statistical Analysis Plan
-
The primary efficacy endpoint will be the proportion of subjects with HIV-1 RNA <50 copies/mL at Week 48.
-
The primary analysis will be an intent-to-treat analysis.
-
Secondary endpoints will include the change from baseline in CD4+ cell count, the incidence of adverse events, and pharmacokinetic parameters.
-
Statistical comparisons between the two treatment groups will be performed using appropriate statistical tests (e.g., Chi-squared test for proportions, t-test for continuous variables).
Visualizations
Intracellular Activation of Abacavir
The following diagram illustrates the intracellular metabolic pathway that activates abacavir to its pharmacologically active form, carbovir triphosphate.
Caption: Intracellular phosphorylation cascade of abacavir to its active triphosphate metabolite.
Experimental Workflow for a Pharmacokinetic Study
This diagram outlines the major steps in a clinical trial designed to assess the pharmacokinetics of abacavir.
Caption: Workflow for an abacavir pharmacokinetic clinical trial.
References
Application Notes and Protocols for the Quantification of Abacavir in Human Plasma
Introduction
Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) integral to the treatment of Human Immunodeficiency Virus (HIV) infection. Therapeutic drug monitoring of abacavir in plasma is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing potential toxicities. This document provides detailed application notes and protocols for the quantification of abacavir in human plasma using various analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methodologies are intended for researchers, scientists, and professionals involved in drug development and clinical pharmacology.
Analytical Methods Overview
Several analytical methods have been developed and validated for the quantification of abacavir in biological matrices. The choice of method often depends on the required sensitivity, selectivity, and sample throughput.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique offers a cost-effective and reliable method for abacavir quantification. While generally less sensitive than mass spectrometry-based methods, it is suitable for pharmacokinetic studies where plasma concentrations are expected to be within the higher nanogram per milliliter range.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Recognized for its high sensitivity and selectivity, LC-MS/MS is the gold standard for bioanalytical assays. It allows for the accurate quantification of abacavir even at very low concentrations, making it ideal for studies requiring high analytical sensitivity. This method is particularly advantageous for its short analysis time and high throughput capabilities.[1][2]
Experimental Protocols
Protocol 1: LC-MS/MS Method for Abacavir Quantification
This protocol describes a rapid and sensitive LC-MS/MS method for the determination of abacavir in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction) [1][2][3]
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 100 µL of an internal standard solution (e.g., Granisetron or Tenofovir).[1][4][5]
-
Vortex the mixture for 10 seconds.
-
Add 2 mL of an extraction solvent mixture (e.g., ethyl acetate and dichloromethane, 90:10 v/v).[1][2][3]
-
Vortex for 3 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot (e.g., 2 µL) into the LC-MS/MS system.[3]
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Gemini C18 (150 mm × 4.6 mm, 5 µm particle size)[1][2][3]
-
Mobile Phase: Isocratic elution with a suitable mobile phase composition (e.g., a mixture of an aqueous buffer like ammonium acetate and an organic modifier like acetonitrile).[4][5]
-
Column Temperature: Ambient
-
Injection Volume: 2 µL[3]
3. Mass Spectrometric Conditions [1][2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 3000)
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Source Parameters: Optimized for maximum signal intensity (e.g., Nebulizer Gas, Heater Gas, Ion Spray Voltage, Temperature).
Protocol 2: UPLC-MS/MS Method for Abacavir Quantification
This protocol utilizes Ultra-Performance Liquid Chromatography for faster analysis times and improved resolution.
1. Sample Preparation (Protein Precipitation) [6]
-
Pipette 50 µL of human plasma into a clean microcentrifuge tube.
-
Add 100 µL of an internal standard solution prepared in acetonitrile.
-
Vortex for 10 seconds to precipitate plasma proteins.
-
Centrifuge at 10,000 × g for 10 minutes.
-
Transfer 100 µL of the supernatant to a new tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in an appropriate volume of water (e.g., 50 µL for a high concentration range or 400 µL for a low concentration range).
-
Inject 6 µL of the reconstituted sample into the UPLC-MS/MS system.
2. Chromatographic Conditions [6]
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: Waters CORTECS T3 (2.1 x 100 mm, 1.6 µm)
-
Mobile Phase: A gradient mixture of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: Optimized for the UPLC system.
-
Column Temperature: Controlled, e.g., 40°C.
-
Injection Volume: 6 µL
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A sensitive triple quadrupole mass spectrometer.
-
Ion Source: ESI in positive ion mode.
-
Scan Type: MRM.
-
MRM Transitions: Specific transitions for abacavir and the chosen internal standard should be optimized.
Protocol 3: HPLC-UV Method for Abacavir Quantification
1. Sample Preparation (Liquid-Liquid Extraction) [7]
-
To 1 mL of plasma, add an internal standard.
-
Perform a liquid-liquid extraction using a mixture of ethyl acetate-diethyl ether.[7]
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions [8]
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.01N Potassium di-hydrogen phosphate (pH 3.5) and Acetonitrile (70:30 v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.[8]
Data Presentation: Quantitative Method Parameters
The following tables summarize the key quantitative parameters of the described analytical methods for abacavir in human plasma, providing a basis for method selection and comparison.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value | Reference |
| Linearity Range | 29.8 - 9318 ng/mL | [1][2][3] |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | [4][5] |
| Accuracy | 90.3 - 104.8 % | [4][5] |
| Precision (CV%) | 2.1 - 4.3 % | [4][5] |
| Mean Recovery | 86.8 % | [1][2][3] |
| Analysis Time | 2.0 min | [1][2][3] |
Table 2: UPLC-MS/MS Method Parameters
| Parameter | Value | Reference |
| Linearity Range | 1 - 250 ng/mL & 100 - 5000 ng/mL | [6] |
| Trueness | 89.7 - 104.1 % | [6] |
| Precision (CV%) | < 15 % | [6] |
| Analysis Time | 7.5 min | [6] |
Table 3: HPLC-UV Method Parameters
| Parameter | Value | Reference |
| Linearity Range | 50 - 2500 ng/mL | [7] |
| Lower Limit of Quantification (LLOQ) | 220 ng/mL | [8] |
| Accuracy | < -5.2 % deviation | [7] |
| Precision (CV%) | < 8.1 % | [7] |
| Extraction Recovery | > 94.3 % | [7] |
| Analysis Time | 10 min | [7] |
Visualizations
Caption: General experimental workflow for abacavir quantification in plasma.
Caption: Comparison of analytical methods for abacavir quantification.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development and validation of a selective and rapid LC-MS-MS method for the quantification of abacavir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method to quantify antiretroviral drug concentrations in human plasma for therapeutic monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Abacavir Susceptibility in HIV Isolates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) that plays a crucial role in combination antiretroviral therapy (cART) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] As with other antiretroviral agents, the emergence of drug resistance can compromise the efficacy of abacavir-containing regimens. Therefore, accurate assessment of abacavir susceptibility in HIV isolates is essential for guiding clinical management and for the development of new antiretroviral drugs.
This document provides detailed laboratory protocols for assessing abacavir susceptibility using both genotypic and phenotypic assays. These methods are critical for identifying resistance-associated mutations and for directly measuring the extent of viral resistance to abacavir.
Mechanism of Action and Resistance to Abacavir
Abacavir is a synthetic carbocyclic nucleoside analog of guanosine. Intracellularly, it is phosphorylated by cellular enzymes to its active metabolite, carbovir triphosphate (CBV-TP). CBV-TP competitively inhibits the HIV-1 reverse transcriptase (RT) enzyme and acts as a chain terminator when incorporated into the growing viral DNA chain, thus preventing viral replication.
Resistance to abacavir is primarily associated with the selection of specific mutations in the RT-coding region of the pol gene. The key mutations known to confer resistance to abacavir include K65R, L74V, Y115F, and M184V.[1][2] The presence of multiple thymidine analog mutations (TAMs) can also contribute to reduced abacavir susceptibility.
Caption: Mechanism of abacavir action and resistance.
Section 1: Genotypic Assays for Abacavir Susceptibility
Genotypic assays identify mutations in the HIV-1 pol gene that are known to be associated with resistance to abacavir. This is typically achieved by sequencing the reverse transcriptase region of the pol gene.
Application Note
Genotypic testing is the most widely used method for assessing antiretroviral drug resistance in clinical practice.[3][4][5] It is generally preferred over phenotypic testing due to its lower cost, faster turnaround time, and greater sensitivity in detecting mixtures of wild-type and resistant viruses.[4] The results of genotypic assays are interpreted by comparing the patient's viral sequence to a reference sequence and identifying known resistance-associated mutations. Databases such as the Stanford University HIV Drug Resistance Database are essential tools for interpreting the clinical significance of identified mutations.[6]
Experimental Protocol: Sanger Sequencing of HIV-1 Reverse Transcriptase
This protocol outlines the steps for genotypic analysis of the HIV-1 reverse transcriptase gene from plasma samples using conventional Sanger sequencing.
Caption: Workflow for HIV-1 genotypic resistance testing.
1.2.1. Materials
-
Blood collection tubes (EDTA)
-
Refrigerated centrifuge
-
QIAamp Viral RNA Mini Kit (Qiagen) or similar
-
One-step RT-PCR kit with a high-fidelity polymerase
-
HIV-1 pol gene specific primers
-
Thermocycler
-
PCR product purification kit
-
BigDye™ Terminator v3.1 Cycle Sequencing Kit (Applied Biosystems)
-
Sequencing product purification kit
-
Applied Biosystems 3730xl DNA Analyzer or similar
-
Sequence analysis software
1.2.2. Protocol
Step 1: Plasma Sample Collection and Processing
-
Collect whole blood in EDTA tubes.
-
Within 6 hours of collection, centrifuge the blood at 800-1600 x g for 20 minutes at room temperature to separate plasma.[7]
-
Carefully aspirate the plasma and transfer it to sterile cryovials in aliquots.
-
Store plasma at -80°C until use. Avoid repeated freeze-thaw cycles.[7]
Step 2: Viral RNA Extraction
-
Thaw frozen plasma samples on ice.
-
Extract viral RNA from 140 µL to 1 mL of plasma using the QIAamp Viral RNA Mini Kit according to the manufacturer's instructions.[8][9][10][11][12][13] A higher input volume can increase the yield from samples with low viral loads.
-
Elute the viral RNA in 50-60 µL of the provided elution buffer.
Step 3: RT-PCR Amplification of the pol Gene
-
Prepare a master mix for the one-step RT-PCR reaction. The reaction should contain a final concentration of specific forward and reverse primers for the reverse transcriptase region of the pol gene.
-
Add 5-10 µL of the extracted viral RNA to the master mix.
-
Perform the RT-PCR using a thermocycler with the following cycling conditions (example):
-
Reverse Transcription: 50°C for 30 minutes
-
Initial Denaturation: 95°C for 15 minutes
-
40 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (optimize based on primers)
-
Extension: 72°C for 1.5 minutes
-
-
Final Extension: 72°C for 10 minutes
-
-
Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a DNA fragment of the expected size.
Step 4: PCR Product Purification
-
Purify the amplified PCR product to remove unincorporated dNTPs and primers using a commercially available PCR purification kit, following the manufacturer's protocol.
Step 5: Cycle Sequencing
-
Prepare a cycle sequencing reaction using the BigDye™ Terminator v3.1 Cycle Sequencing Kit.
-
For each sample, prepare two reactions, one with the forward primer and one with the reverse primer.
-
Add the purified PCR product as the template.
-
Perform cycle sequencing in a thermocycler with conditions such as:
-
Initial Denaturation: 96°C for 1 minute
-
25 cycles of:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
Step 6: Sequencing Product Purification
-
Purify the cycle sequencing products to remove unincorporated dye terminators. This can be done using methods such as ethanol/EDTA precipitation or column-based purification kits.
Step 7: Capillary Electrophoresis
-
Resuspend the purified sequencing products in Hi-Di™ Formamide.
-
Denature the samples at 95°C for 5 minutes and then place on ice.
-
Load the samples onto an Applied Biosystems 3730xl DNA Analyzer or a similar capillary electrophoresis instrument.
-
Run the samples using the appropriate module for sequencing.
Step 8: Data Analysis and Interpretation
-
Assemble the forward and reverse sequences for each sample using sequence analysis software to generate a consensus sequence.
-
Align the consensus sequence to a wild-type HIV-1 reference sequence (e.g., HXB2).
-
Identify amino acid mutations in the reverse transcriptase region.
-
Submit the list of mutations to the Stanford University HIV Drug Resistance Database (HIVdb) for interpretation of abacavir susceptibility and resistance to other NRTIs. The database provides a penalty score for each drug based on the identified mutations.
Quality Control
-
Include a positive control (HIV-1 RNA with known mutations) and a negative control (nuclease-free water) in each batch of samples for RNA extraction, RT-PCR, and sequencing.
-
Ensure the viral load of the plasma sample is at least 500-1000 copies/mL for successful amplification.[4]
-
Review the sequencing chromatograms for quality, looking for clean peaks and minimal background noise.
Section 2: Phenotypic Assays for Abacavir Susceptibility
Phenotypic assays directly measure the ability of an HIV isolate to replicate in the presence of different concentrations of an antiretroviral drug. The result is typically reported as the drug concentration that inhibits viral replication by 50% (IC50).
Application Note
Phenotypic testing is considered the gold standard for determining drug susceptibility as it provides a direct biological measure of resistance.[14] It is particularly useful in cases with complex mutation patterns where the genotypic prediction of resistance may be uncertain.[15] The PhenoSense® assay is a commercially available phenotypic test that is widely used.[14]
Experimental Protocol: Recombinant Virus Phenotypic Assay (e.g., PhenoSense®)
This protocol provides a general overview of the steps involved in a recombinant virus phenotypic assay.
Caption: Workflow for a recombinant virus phenotypic assay.
2.2.1. Materials
-
Patient plasma with a viral load ≥500 copies/mL
-
Viral RNA extraction kit
-
RT-PCR reagents and primers for the protease (PR) and reverse transcriptase (RT) regions of the pol gene
-
An HIV-1 vector that is deficient in PR and RT and contains a reporter gene (e.g., luciferase)
-
Competent bacterial cells for cloning
-
Plasmid purification kit
-
Mammalian cell line for transfection (e.g., HEK293T)
-
Transfection reagent
-
Target mammalian cell line for infection (e.g., MT-2 or a similar CD4+ cell line)
-
Abacavir and other antiretroviral drugs
-
Luciferase assay system
-
Luminometer
2.2.2. Protocol
Step 1 & 2: Sample Processing and Viral RNA Extraction
-
Follow the same procedure as for the genotypic assay (Sections 1.2.2, Steps 1 & 2).
Step 3: RT-PCR Amplification of PR and RT Genes
-
Perform RT-PCR to amplify the entire protease and the relevant portion of the reverse transcriptase coding regions from the extracted viral RNA.
Step 4: Cloning into a Viral Vector
-
Ligate the amplified PR-RT DNA fragment into a linearized HIV-1 vector that lacks these genes and contains a reporter gene like luciferase.
-
Transform competent E. coli with the ligation product.
-
Select and grow colonies containing the recombinant plasmid.
-
Purify the recombinant plasmid DNA.
Step 5: Transfection of Host Cells
-
Co-transfect a suitable mammalian cell line (e.g., HEK293T) with the recombinant plasmid and a plasmid expressing a viral envelope protein (e.g., VSV-G) to produce pseudotyped virus particles.
Step 6: Production of Recombinant Virus
-
Culture the transfected cells for 48-72 hours.
-
Harvest the cell culture supernatant containing the recombinant virus particles.
-
Filter the supernatant to remove cellular debris.
Step 7: Infection of Target Cells with Drug Titration
-
Seed a target cell line (e.g., MT-2 cells) in a 96-well plate.
-
Prepare serial dilutions of abacavir and other antiretroviral drugs.
-
Add the drug dilutions to the cells.
-
Infect the cells with the recombinant virus supernatant.
-
Incubate the plate for 3-5 days.
Step 8: Luciferase Assay
-
Lyse the cells and perform a luciferase assay according to the manufacturer's instructions.
-
Measure the luminescence in each well using a luminometer. The light output is proportional to the amount of viral replication.
Step 9: IC50 Calculation and Fold-Change Determination
-
Plot the drug concentration versus the percentage of viral inhibition.
-
Calculate the IC50 value, which is the drug concentration that reduces luciferase activity by 50%.
-
Determine the fold-change in IC50 by dividing the IC50 of the patient's virus by the IC50 of a wild-type reference virus.
Quality Control
-
A wild-type reference HIV-1 strain should be tested in parallel to determine its IC50 and to calculate the fold-change for the patient isolate.
-
Include cell-only controls (no virus) and virus-only controls (no drug) in each assay plate.
-
Ensure that the viral input results in a robust signal in the reporter assay.
Data Presentation: Abacavir Resistance and Fold-Change in IC50
The following table summarizes the impact of key abacavir resistance-associated mutations on the fold-change in IC50 values. The fold-change is a ratio of the IC50 of the mutant virus to the IC50 of a wild-type reference virus. A higher fold-change indicates greater resistance.
| Mutation(s) in Reverse Transcriptase | Fold-Change in Abacavir IC50 | Resistance Level |
| Wild-Type | 1.0 | Susceptible |
| M184V | 2-3 | Low |
| L74V | 2-4 | Low |
| K65R | 3-5 | Low to Intermediate |
| Y115F | ~2 | Low |
| M184V + L74V | 5-10 | Intermediate to High |
| M184V + K65R | >10 | High |
| M41L + L210W + T215Y (TAMs) | 2-4 | Low |
| M184V + TAMs | >5 | Intermediate to High |
Note: Fold-change values are approximate and can vary depending on the specific assay and the genetic background of the virus. Data compiled from multiple sources.[1][2]
Conclusion
The choice between genotypic and phenotypic assays for assessing abacavir susceptibility depends on the specific clinical or research question. Genotypic assays are generally the first-line approach due to their speed and cost-effectiveness in identifying known resistance mutations. Phenotypic assays provide a definitive measure of resistance and are valuable for complex cases or for characterizing the susceptibility profile of novel compounds. The detailed protocols provided in these application notes offer a framework for researchers and drug development professionals to reliably assess abacavir susceptibility in HIV isolates.
References
- 1. Prediction of Abacavir Resistance from Genotypic Data: Impact of Zidovudine and Lamivudine Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sanger Sequencing as the Routine Genotyping Method for Testing HIV Drug Resistance Mutations - AdvancedSeq [advancedseq.com]
- 4. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 5. HIV-1 Drug Resistance Genotyping in Resource Limited Settings: Current and Future Perspectives in Sequencing Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. cdn.who.int [cdn.who.int]
- 8. jantdx.com [jantdx.com]
- 9. A Robust PCR Protocol for HIV Drug Resistance Testing on Low-Level Viremia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frederick.cancer.gov [frederick.cancer.gov]
- 11. biomarker.hu [biomarker.hu]
- 12. Evaluation of Different RNA Extraction Methods and Storage Conditions of Dried Plasma or Blood Spots for Human Immunodeficiency Virus Type 1 RNA Quantification and PCR Amplification for Drug Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-house NGS-Based HIV Genotyping protocol v.01 [protocols.io]
- 14. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 15. monogrambio.labcorp.com [monogrambio.labcorp.com]
Application Notes and Protocols: Abacavir in Virology Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research applications of abacavir in virology, with a primary focus on its use in Human Immunodeficiency Virus (HIV) studies. Detailed protocols for key experimental procedures are provided to facilitate the practical application of this critical antiretroviral agent in a laboratory setting.
Introduction to Abacavir
Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) widely used in combination with other antiretroviral drugs for the treatment of HIV-1 infection.[1][2] As a synthetic carbocyclic nucleoside analog of deoxyguanosine, its mechanism of action involves the inhibition of the HIV reverse transcriptase enzyme, which is essential for the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle.[1][3] Understanding the virological applications of abacavir is fundamental for HIV research, drug development, and the clinical management of HIV/AIDS.
Mechanism of Action
Abacavir is administered as a prodrug and must be anabolically phosphorylated by intracellular enzymes to its active form, carbovir triphosphate (CBV-TP).[1][3] CBV-TP is a potent inhibitor of HIV reverse transcriptase.[4] Its antiviral activity is twofold:
-
Competitive Inhibition: CBV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the active site of the reverse transcriptase enzyme.[1][3]
-
Chain Termination: Once incorporated into the growing viral DNA strand, the absence of a 3'-hydroxyl group on the carbocyclic ring of CBV-TP prevents the formation of the next 5' to 3' phosphodiester bond, thereby terminating DNA chain elongation.[1][3]
This dual action effectively halts the viral replication process.
Figure 1: Mechanism of action of abacavir.
Quantitative Data Summary
The following tables summarize key quantitative data for abacavir from in vitro studies.
Table 1: In Vitro Anti-HIV-1 Activity of Abacavir
| Parameter | Virus Strain | Cell Line | Value | Reference |
| EC50 | HIV-1IIIB | MT-4 | 3.7 to 5.8 µM | [1] |
| HIV-1BaL | MT-4 | 0.07 to 1.0 µM | [1] | |
| Clinical Isolates | - | 0.26 ± 0.18 µM | [1] | |
| Ki | - | - | 0.021 µM | [4] |
EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication. Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.
Table 2: In Vitro Cytotoxicity of Abacavir
| Cell Line | Parameter | Value | Reference |
| CEM cells | CC50 | 160 µM | [4] |
| CD4+ CEM cells | CC50 | 140 µM | [4] |
| Normal bone progenitor cells (BFU-E) | CC50 | 110 µM | [4] |
CC50 (50% cytotoxic concentration) is the concentration of a drug that causes the death of 50% of the cells.
Application: HLA-B*57:01 Screening for Hypersensitivity
A critical application of abacavir in clinical virology is its association with a hypersensitivity reaction (HSR) in individuals carrying the HLA-B*57:01 allele.[5][6] This has led to the standard practice of genetic screening for this allele before initiating abacavir-containing antiretroviral therapy.[5][6] Screening significantly reduces the incidence of HSR.[6]
Figure 2: Clinical workflow for HLA-B*57:01 screening.
Experimental Protocols
Protocol: Determination of Abacavir EC50 using a p24 Antigen Assay
This protocol describes the determination of the 50% effective concentration (EC50) of abacavir against HIV-1 in a cell-based assay by quantifying the p24 viral antigen.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4, CEM-SS)
-
HIV-1 laboratory strain (e.g., HIV-1IIIB)
-
Abacavir stock solution
-
Complete cell culture medium
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Cell Preparation: Seed the HIV-1 permissive cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 2-4 hours to allow cells to settle.
-
Drug Dilution: Prepare a serial dilution of abacavir in complete culture medium. The final concentrations should typically range from 0.001 µM to 100 µM.
-
Infection and Treatment:
-
Prepare a working stock of HIV-1 to achieve a multiplicity of infection (MOI) of 0.01-0.05.
-
Add 50 µL of the diluted abacavir solutions to the appropriate wells.
-
Add 50 µL of the virus stock to each well, except for the uninfected control wells.
-
Include "virus control" wells (cells + virus, no drug) and "cell control" wells (cells only, no virus or drug).
-
-
Incubation: Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.
-
p24 Antigen Quantification:
-
On day 7, carefully collect the cell culture supernatant from each well.
-
Perform the HIV-1 p24 Antigen ELISA according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each abacavir concentration relative to the virus control.
-
Plot the percentage of inhibition against the log of the abacavir concentration.
-
Determine the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Protocol: In Vitro Selection of Abacavir-Resistant HIV-1
This protocol outlines a method for selecting for HIV-1 variants with reduced susceptibility to abacavir in cell culture.
Materials:
-
HIV-1 permissive cell line (e.g., MT-2)
-
Wild-type HIV-1 laboratory strain
-
Abacavir stock solution
-
Complete cell culture medium
-
24-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
HIV-1 p24 Antigen ELISA kit or reverse transcriptase activity assay kit
-
Reagents for viral RNA extraction, RT-PCR, and DNA sequencing
Procedure:
-
Initial Infection: Infect 1-2 x 10^6 permissive cells with wild-type HIV-1 at a low MOI (e.g., 0.01) in the presence of a starting concentration of abacavir equal to the EC50.
-
Culture Monitoring: Monitor the culture for signs of viral replication (e.g., syncytia formation, p24 antigen production).
-
Passaging:
-
When viral replication is evident (e.g., p24 levels are increasing), harvest the cell-free supernatant containing the virus.
-
Use this supernatant to infect fresh, uninfected cells.
-
At each passage, gradually increase the concentration of abacavir (e.g., 2-fold increments).
-
-
Maintenance of Resistant Virus: Continue this process for multiple passages until the virus can replicate efficiently in the presence of high concentrations of abacavir (e.g., >10-fold the initial EC50).
-
Genotypic Analysis:
-
Extract viral RNA from the supernatant of the resistant virus culture.
-
Perform RT-PCR to amplify the reverse transcriptase coding region of the viral genome.
-
Sequence the PCR product to identify mutations associated with abacavir resistance (e.g., M184V, K65R, L74V, Y115F).[4]
-
-
Phenotypic Analysis: Determine the EC50 of the selected resistant virus to abacavir and other NRTIs to confirm the resistance phenotype.
Protocol: HLA-B*57:01 Genotyping using Real-Time PCR
This protocol provides a general outline for the detection of the HLA-B*57:01 allele from a patient's genomic DNA using a real-time PCR-based assay. Commercial kits are widely available and their specific instructions should be followed.
Materials:
-
Genomic DNA extracted from whole blood or buccal swab
-
Real-time PCR instrument
-
HLA-B*57:01 genotyping assay kit (containing primers and probes)
-
PCR master mix
-
Positive and negative controls
Procedure:
-
DNA Extraction: Isolate high-quality genomic DNA from the patient sample according to a validated protocol.
-
PCR Reaction Setup:
-
Prepare the PCR reaction mixture by combining the PCR master mix, HLA-B*57:01 specific primers and probes, and the extracted genomic DNA in a PCR tube or plate well.
-
Include positive control DNA (known HLA-B57:01 positive), negative control DNA (known HLA-B57:01 negative), and a no-template control (water) in each run.
-
-
Real-Time PCR Amplification:
-
Place the PCR plate in the real-time PCR instrument.
-
Run the thermal cycling program as specified by the assay kit manufacturer. This typically involves an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
The real-time PCR instrument will monitor the fluorescence signal generated during the PCR amplification.
-
The presence of the HLA-B*57:01 allele is determined by the amplification of the target sequence, which results in an increase in fluorescence above a certain threshold.
-
The results are interpreted as positive, negative, or indeterminate based on the amplification curves of the patient sample in comparison to the positive and negative controls.
-
Figure 3: General workflow for HLA-B*57:01 genotyping by PCR.
References
- 1. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genotypic Testing for Human Immunodeficiency Virus Type 1 Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 6. A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Abacavir Efficacy in Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in combination antiretroviral therapy (cART) for the treatment of HIV-1 infection. As a carbocyclic synthetic nucleoside analog, its efficacy relies on intracellular conversion to the active metabolite, carbovir triphosphate, which competitively inhibits the HIV reverse transcriptase and terminates the viral DNA chain elongation.[1] This document provides detailed application notes and experimental protocols for utilizing cell culture models to evaluate the antiviral efficacy and cytotoxicity of abacavir. Furthermore, it delves into the cellular mechanisms underlying the abacavir hypersensitivity reaction (HSR), a critical aspect of its clinical use.
Cell Culture Models for Abacavir Efficacy Studies
A variety of immortalized cell lines and primary cells are employed to assess the in vitro efficacy of abacavir. The choice of cell model can influence the experimental outcomes, and therefore, should be carefully considered based on the specific research question.
-
T-lymphoblastoid Cell Lines (e.g., MT-4, CEM): These are robust and widely used cell lines for HIV-1 research. They are highly permissive to HIV-1 infection and are suitable for high-throughput screening of antiviral compounds. MT-4 and CEM cells are valuable for determining the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of abacavir.
-
Peripheral Blood Mononuclear Cells (PBMCs): As a more physiologically relevant model, PBMCs consist of a mixed population of primary immune cells, including CD4+ T cells, the primary target of HIV-1. Studying abacavir efficacy in PBMCs provides insights into its activity in a context that more closely mimics the in vivo environment. PBMCs are particularly crucial for investigating the immunopathological mechanisms of abacavir hypersensitivity.
-
Reporter Cell Lines (e.g., TZM-bl): These are engineered cell lines, typically derived from HeLa cells, that express HIV-1 entry receptors (CD4, CCR5, and CXCR4) and contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR promoter. Upon successful HIV-1 infection, the viral Tat protein activates the LTR, leading to the expression of the reporter gene. These cell lines offer a quantitative and sensitive method for measuring viral infection and its inhibition by antiviral drugs like abacavir.
Quantitative Data on Abacavir Efficacy and Cytotoxicity
The following table summarizes the reported EC50 and CC50 values for abacavir in various cell culture models. These values are essential for comparing the potency and therapeutic index of the drug across different cellular contexts.
| Cell Line/Cell Type | Parameter | Value (µM) | Reference(s) |
| MT-4 cells | EC50 (wild-type HIV-1) | 4.0 | [1][2] |
| Clinical HIV-1 isolates | EC50 | 0.26 | [2][3] |
| CEM cells | CC50 | 160 | [2] |
| CD4+ CEM cells | CC50 | 140 | [2] |
| Human MT2 cells | CC50 | 190 | [4] |
Note: EC50 and CC50 values can vary depending on the specific HIV-1 strain, experimental conditions, and the assay used.
Experimental Protocols
Determination of Antiviral Efficacy (EC50) using HIV-1 p24 Antigen Assay
This protocol describes the determination of abacavir's EC50 against HIV-1 in MT-4 cells by measuring the inhibition of p24 antigen production.
Materials:
-
MT-4 cells
-
HIV-1 stock (e.g., IIIB or NL4-3 strain)
-
Abacavir stock solution
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Drug Dilution: Prepare a serial dilution of abacavir in complete medium.
-
Infection and Treatment: Add 50 µL of the diluted abacavir to the wells. Subsequently, infect the cells with 50 µL of HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1. Include virus control (no drug) and cell control (no virus, no drug) wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.
-
p24 Measurement: After incubation, centrifuge the plate and collect the supernatant. Determine the p24 antigen concentration in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of p24 production for each abacavir concentration compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Determination of Cytotoxicity (CC50) using MTT Assay
This protocol outlines the procedure for assessing the cytotoxicity of abacavir in CEM cells using the MTT colorimetric assay.
Materials:
-
CEM cells
-
Abacavir stock solution
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed CEM cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Drug Treatment: Add 100 µL of serially diluted abacavir to the wells. Include a cell control (no drug).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each abacavir concentration compared to the cell control. Determine the CC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.[5][6]
Signaling Pathways and Experimental Workflows
Abacavir's Antiviral Mechanism of Action
The following diagram illustrates the intracellular activation of abacavir and its mechanism of action as an HIV-1 reverse transcriptase inhibitor.
Caption: Intracellular activation of abacavir to its active triphosphate form, which inhibits HIV-1 reverse transcriptase.
Experimental Workflow for Determining Abacavir Efficacy
The diagram below outlines the general workflow for assessing the antiviral efficacy of abacavir in a cell-based assay.
Caption: A generalized workflow for the in vitro determination of abacavir's antiviral efficacy.
Signaling Pathway of Abacavir-Induced Hypersensitivity Reaction
A critical safety concern with abacavir is the hypersensitivity reaction (HSR) strongly associated with the presence of the HLA-B57:01 allele. The following diagram illustrates the proposed molecular mechanism. Abacavir binds non-covalently to the peptide-binding groove of the HLA-B57:01 molecule, altering its shape and the repertoire of self-peptides that can be presented.[7] This leads to the presentation of novel self-peptides, which are recognized as foreign by CD8+ T-cells, triggering a robust and potentially life-threatening immune response.[7][8][9]
Caption: The molecular mechanism of abacavir hypersensitivity reaction mediated by HLA-B*57:01.
Conclusion
The cell culture models and protocols described in this document provide a robust framework for the preclinical evaluation of abacavir's antiviral efficacy and potential for cytotoxicity. A thorough understanding of its mechanism of action and the immunopathological basis of the hypersensitivity reaction is paramount for the development of safer and more effective antiretroviral therapies. The provided workflows and diagrams serve as a guide for researchers to design and execute experiments aimed at further elucidating the complex interactions of abacavir within a cellular context.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pnas.org [pnas.org]
- 8. Abacavir induces loading of novel self-peptides into HLA-B*57:01: an autoimmune model for HLA-associated drug hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Abacavir Therapy and HLA-B*57:01 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Abacavir Metabolite Formation In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone in the combination therapy for Human Immunodeficiency Virus (HIV) infection. Understanding its metabolic fate is crucial for optimizing therapeutic efficacy and minimizing potential toxicities. In humans, abacavir is extensively metabolized in the liver, primarily through two pathways: oxidation to a 5'-carboxylate metabolite and glucuronidation to a 5'-glucuronide metabolite.[1][2] The initial oxidation step is mediated by cytosolic alcohol dehydrogenase (ADH), proceeding through an aldehyde intermediate, while the glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs).[1][3][4] This document provides detailed application notes and protocols for monitoring the in vitro formation of these key abacavir metabolites.
Abacavir Metabolic Pathway
The metabolic conversion of abacavir involves several key enzymatic steps, primarily occurring in the liver. The two major inactive metabolites are the 5'-carboxylate and the 5'-glucuronide. Intracellularly, abacavir is phosphorylated to its active form, carbovir triphosphate (CBV-TP), which is not the focus of these particular in vitro metabolism protocols.
Caption: Metabolic pathways of abacavir.
Quantitative Data on Abacavir Metabolism
Precise in vitro kinetic data for abacavir metabolism is not extensively available in the public domain. However, in vivo studies provide valuable insights into the relative importance of the metabolic pathways. The following table summarizes the urinary excretion of abacavir and its major metabolites in humans after a single oral dose.
| Analyte | Percentage of Administered Dose Recovered in Urine | Reference |
| Abacavir (unchanged) | ~1.2% - <2% | [2][5] |
| 5'-carboxylate metabolite | ~30% | [2][5] |
| 5'-glucuronide metabolite | ~36% | [2][5] |
Experimental Protocols
This section provides detailed protocols for studying abacavir metabolism using various in vitro systems. An overview of a general experimental workflow is presented below.
Caption: General experimental workflow for in vitro metabolism studies.
Protocol 1: Abacavir Metabolism in Human Liver Microsomes (HLM)
This protocol is designed to primarily investigate the formation of the 5'-glucuronide metabolite of abacavir.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Abacavir
-
UDPGA (Uridine 5'-diphosphoglucuronic acid trisodium salt)
-
Magnesium Chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Ice-cold acetonitrile
-
Purified water
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of MgCl₂ in purified water.
-
Prepare a 100 mM stock solution of UDPGA in purified water. Aliquot and store at -80°C.
-
Prepare a 10 mM stock solution of abacavir in a suitable solvent (e.g., methanol or water) and further dilute to working concentrations.
-
-
Incubation:
-
On ice, prepare the incubation mixture in microcentrifuge tubes. For a final volume of 200 µL:
-
Tris-HCl buffer (50 mM, pH 7.4)
-
HLM (final concentration 0.5 - 1.0 mg/mL)
-
MgCl₂ (final concentration 5 mM)
-
Abacavir (desired final concentrations, e.g., 1-100 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the reaction by adding UDPGA to a final concentration of 2 mM.
-
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Protocol 2: Abacavir Metabolism in Human Liver S9 Fraction
This protocol allows for the investigation of both oxidation (to the 5'-carboxylate) and glucuronidation (to the 5'-glucuronide) of abacavir, as the S9 fraction contains both microsomal and cytosolic enzymes.
Materials:
-
Pooled Human Liver S9 Fraction
-
Abacavir
-
NAD⁺ (β-Nicotinamide adenine dinucleotide hydrate)
-
UDPGA (Uridine 5'-diphosphoglucuronic acid trisodium salt)
-
Magnesium Chloride (MgCl₂)
-
Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of NAD⁺ (50 mM) and UDPGA (100 mM) in purified water.
-
Prepare a 1 M stock solution of MgCl₂.
-
Prepare a 10 mM stock solution of abacavir and dilute to working concentrations.
-
-
Incubation:
-
Prepare the incubation mixture in microcentrifuge tubes on ice (final volume of 200 µL):
-
Phosphate buffer (100 mM, pH 7.4)
-
Human Liver S9 fraction (final concentration 1-2 mg/mL)
-
MgCl₂ (final concentration 5 mM)
-
Abacavir (desired final concentrations)
-
-
Pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding a mixture of NAD⁺ (final concentration 1 mM) and UDPGA (final concentration 2 mM).
-
Incubate at 37°C for various time points.
-
-
Reaction Termination and Sample Preparation:
-
Follow the same procedure as described in Protocol 1, step 3.
-
Protocol 3: Abacavir Metabolism in Primary Human Hepatocytes
This protocol utilizes a more physiologically relevant in vitro system to study the formation of abacavir metabolites.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E Medium supplemented with serum and other additives)
-
Collagen-coated culture plates
-
Abacavir
-
Ice-cold acetonitrile
Procedure:
-
Cell Culture and Plating:
-
Thaw cryopreserved hepatocytes according to the supplier's instructions.
-
Determine cell viability and density.
-
Plate the hepatocytes on collagen-coated plates at a suitable density (e.g., 0.5 - 1 x 10⁶ cells/mL) and allow them to attach for a few hours.
-
-
Incubation with Abacavir:
-
Prepare abacavir solutions in the culture medium at the desired final concentrations.
-
Remove the plating medium from the attached hepatocytes and replace it with the medium containing abacavir.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the desired time course (e.g., up to 24 or 48 hours).
-
-
Sample Collection and Preparation:
-
At each time point, collect an aliquot of the culture medium.
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile to the medium aliquot.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis. If necessary, evaporate and reconstitute the sample.
-
Analytical Methodology: LC-MS/MS for Abacavir and Metabolite Quantification
A sensitive and specific LC-MS/MS method is essential for the accurate quantification of abacavir and its metabolites from in vitro incubation matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 - 0.5 mL/min
-
Gradient: A suitable gradient to separate the parent drug from its more polar metabolites.
-
Injection Volume: 5 - 10 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Precursor ion > Product ion):
-
Abacavir: m/z 287.1 > 191.1
-
Abacavir 5'-carboxylate: m/z 301.1 > 191.1
-
Abacavir 5'-glucuronide: m/z 463.2 > 287.1
-
Data Analysis:
-
Quantification is achieved by constructing calibration curves using authentic standards of abacavir, the 5'-carboxylate, and 5'-glucuronide metabolites.
-
An internal standard should be used to correct for matrix effects and variations in sample processing.
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for the in vitro investigation of abacavir metabolism. By employing these techniques, researchers can gain valuable insights into the formation of key metabolites, which is essential for understanding the drug's disposition and potential for drug-drug interactions. The use of robust analytical methods, such as LC-MS/MS, ensures the accurate and reliable quantification of abacavir and its metabolites in various in vitro systems.
References
- 1. The metabolic activation of abacavir by human liver cytosol and expressed human alcohol dehydrogenase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. The metabolic activation of abacavir by human liver cytosol and expressed human alcohol dehydrogenase isozymes [ouci.dntb.gov.ua]
- 5. Pharmacokinetics of [(14)C]abacavir, a human immunodeficiency virus type 1 (HIV-1) reverse transcriptase inhibitor, administered in a single oral dose to HIV-1-infected adults: a mass balance study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Abacavir in Studies of Nucleoside Reverse Transcriptase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abacavir is a potent carbocyclic nucleoside analogue that plays a crucial role in the landscape of antiretroviral therapy. As a nucleoside reverse transcriptase inhibitor (NRTI), it is a cornerstone in the combination treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2][3] These application notes provide an overview of abacavir's mechanism of action, its application in research, and detailed protocols for key experimental assays.
Mechanism of Action
Abacavir is a prodrug that, upon intracellular phosphorylation, is converted to its active metabolite, carbovir triphosphate (CBV-TP).[4] CBV-TP is a structural analogue of deoxyguanosine triphosphate (dGTP). It competitively inhibits the HIV-1 reverse transcriptase (RT), the viral enzyme responsible for converting viral RNA into proviral DNA.[2][4] Incorporation of CBV-TP into the nascent viral DNA chain leads to premature chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral replication.[4][5]
Application in NRTI Studies
Abacavir is extensively used in both basic and clinical research to:
-
Evaluate Antiviral Efficacy: Determine the potency of new NRTI candidates in comparison to established drugs like abacavir.
-
Study Drug Resistance: Investigate the genetic and phenotypic basis of HIV-1 resistance to NRTIs. The M184V mutation in the reverse transcriptase gene is a key mutation associated with abacavir resistance, often reducing susceptibility by 2-4 fold.[6]
-
Combination Therapy Studies: Assess synergistic, additive, or antagonistic interactions with other antiretroviral agents.[1]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Study the relationship between drug concentration, intracellular active metabolite levels, and antiviral response.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data for abacavir from various studies.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of Abacavir
| Parameter | Cell Line | HIV-1 Strain | Value | Reference |
| IC50 | MT-4 | Wild-type | 4.0 µM | [5][6] |
| IC50 | Clinical Isolates | Wild-type | 0.26 µM | [6] |
| CC50 | CEM | - | 160 µM | [6] |
| CC50 | CD4+ CEM | - | 140 µM | [6] |
| CC50 | BFU-E | - | 110 µM | [6] |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; BFU-E: Burst-Forming Unit-Erythroid.
Table 2: Pharmacokinetic Parameters of Abacavir in Adults
| Parameter | Value | Unit | Reference |
| Bioavailability | ~83 | % | [5][7] |
| Time to Peak Plasma Concentration (Tmax) | 1.0 - 1.7 | hours | [8] |
| Plasma Protein Binding | ~50 | % | [5] |
| Elimination Half-life (t1/2) | 0.9 - 1.7 | hours | [8] |
| Intracellular CBV-TP Half-life (t1/2) | ~20.6 | hours | [9] |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Determination of Abacavir IC50 using a Cell-Based Assay
This protocol outlines the determination of the 50% inhibitory concentration (IC50) of abacavir against HIV-1 in a lymphocyte cell line.
Materials:
-
HIV-1 susceptible cell line (e.g., MT-4 or CEM-Gpr-R5)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB or BaL)
-
Abacavir stock solution (in DMSO or cell culture medium)
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Culture and maintain the chosen cell line in complete medium. On the day of the assay, harvest cells in their logarithmic growth phase and adjust the cell density to 1 x 10^5 cells/mL.
-
Drug Dilution: Prepare a serial dilution of abacavir in complete medium. A typical starting concentration is 100 µM, with 2- to 3-fold serial dilutions. Include a no-drug control.
-
Infection and Plating:
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 50 µL of the appropriate abacavir dilution to each well.
-
Infect the cells by adding 100 µL of HIV-1 diluted in complete medium at a pre-determined multiplicity of infection (MOI).
-
Include uninfected cell controls and virus-only controls.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3 to 5 days.
-
Quantification of Viral Replication: After incubation, collect the cell culture supernatant. Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each abacavir concentration relative to the virus-only control.
-
Plot the percentage of inhibition against the logarithm of the abacavir concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
Protocol 2: Quantification of Intracellular Carbovir Triphosphate (CBV-TP)
This protocol describes the quantification of the active metabolite of abacavir in peripheral blood mononuclear cells (PBMCs) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
PBMCs isolated from whole blood
-
Methanol
-
Trichloroacetic acid (TCA)
-
LC-MS/MS system
-
Internal standard (e.g., a stable isotope-labeled CBV-TP)
-
Solid-phase extraction (SPE) or anion exchange columns
Procedure:
-
PBMC Isolation and Counting: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells and perform a cell count to determine the number of cells per sample.
-
Cell Lysis and Protein Precipitation:
-
Pellet a known number of PBMCs (e.g., 1 x 10^7 cells).
-
Add a cold lysis buffer (e.g., 70% methanol) to the cell pellet to lyse the cells and precipitate proteins.
-
Vortex and incubate on ice.
-
-
Extraction of Triphosphates:
-
Centrifuge the lysate to pellet the precipitated protein and cellular debris.
-
Collect the supernatant containing the intracellular metabolites.
-
Further purify and concentrate the triphosphates using SPE or anion exchange chromatography.
-
-
LC-MS/MS Analysis:
-
Reconstitute the extracted sample in a suitable mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Use a suitable chromatographic column (e.g., C18) to separate CBV-TP from other cellular components.
-
Detect and quantify CBV-TP using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of CBV-TP.
-
Quantify the amount of CBV-TP in the samples by comparing their peak areas to the standard curve.
-
Normalize the results to the number of cells in the original sample (e.g., fmol/10^6 cells).
-
Protocol 3: Generation and Characterization of Abacavir-Resistant HIV-1
This protocol outlines a general method for selecting for abacavir-resistant HIV-1 strains in vitro and subsequent genotypic and phenotypic characterization.
Materials:
-
HIV-1 susceptible cell line
-
Wild-type HIV-1 laboratory strain
-
Abacavir
-
Complete cell culture medium
-
Reagents for viral RNA extraction
-
Reagents for RT-PCR and Sanger sequencing of the HIV-1 pol gene
-
Materials for the IC50 determination assay (as in Protocol 1)
Procedure:
-
In Vitro Selection:
-
Infect a culture of susceptible cells with wild-type HIV-1.
-
Culture the infected cells in the presence of a low concentration of abacavir (e.g., at or slightly above the IC50).
-
Monitor the culture for signs of viral replication (e.g., cytopathic effect or p24 antigen production).
-
When viral replication is robust, harvest the virus-containing supernatant.
-
Use this virus to infect fresh cells, and gradually increase the concentration of abacavir in the culture medium over several passages.
-
-
Genotypic Analysis:
-
Once a virus strain that can replicate in the presence of high concentrations of abacavir is obtained, extract viral RNA from the culture supernatant.
-
Perform RT-PCR to amplify the reverse transcriptase coding region of the pol gene.
-
Sequence the PCR product using Sanger sequencing.
-
Analyze the sequence to identify mutations known to be associated with abacavir resistance (e.g., M184V, K65R, L74V, Y115F).
-
-
Phenotypic Analysis:
-
Determine the IC50 of abacavir against the selected resistant virus strain using the cell-based assay described in Protocol 1.
-
Compare the IC50 of the resistant strain to that of the wild-type parent strain to quantify the fold-change in resistance.
-
References
- 1. penta-id.org [penta-id.org]
- 2. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abacavir | aidsmap [aidsmap.com]
- 4. Evolution of antiretroviral phenotypic and genotypic drug resistance in antiretroviral-naive HIV-1-infected children treated with abacavir/lamivudine, zidovudine/lamivudine or abacavir/zidovudine, with or without nelfinavir (the PENTA 5 trial). — Experimental Medicine Division [expmedndm.ox.ac.uk]
- 5. selleckchem.com [selleckchem.com]
- 6. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Safety and pharmacokinetics of abacavir (1592U89) following oral administration of escalating single doses in human immunodeficiency virus type 1-infected adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. img.thebody.com [img.thebody.com]
Application Notes and Protocols for HLA-B*5701 Screening Prior to Abacavir Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abacavir, a nucleoside reverse transcriptase inhibitor (NRTI), is a crucial component of antiretroviral therapy (ART) for the management of HIV infection.[1] However, its use is associated with a risk of a severe and potentially life-threatening hypersensitivity reaction (HSR) in a subset of patients.[2][3] This immune-mediated adverse drug reaction is strongly associated with the presence of the Human Leukocyte Antigen (HLA) class I allele, HLA-B5701.[4][5] Screening for the HLA-B5701 allele before the initiation of abacavir therapy is now the standard of care and is recommended by major international guidelines, including those from the U.S. Department of Health and Human Services (DHHS) and the Infectious Diseases Society of America (IDSA).[2][6] This document provides detailed application notes and protocols for HLA-B*5701 screening to mitigate the risk of abacavir-induced HSR.
The HLA-B*5701 screening test has a high negative predictive value, meaning that a negative result makes the occurrence of an abacavir HSR highly unlikely.[6][7] Conversely, a positive result indicates a significantly increased risk, and abacavir is contraindicated in these patients.[4][8] The implementation of routine screening has been shown to dramatically reduce the incidence of abacavir HSR.[5][9]
Clinical and Scientific Rationale
The association between the HLA-B5701 allele and abacavir HSR is one of the most well-established examples of pharmacogenetics in clinical practice.[10] The HLA-B protein is a key component of the major histocompatibility complex (MHC) class I, which presents peptide antigens to cytotoxic T-lymphocytes. It is hypothesized that abacavir or its metabolites bind non-covalently to the peptide-binding groove of the HLA-B5701 molecule, altering its conformation and leading to the presentation of novel self-peptides. This, in turn, triggers a T-cell mediated immune response that manifests as the clinical syndrome of HSR.
Symptoms of abacavir HSR typically appear within the first six weeks of treatment and can include fever, rash, gastrointestinal symptoms (nausea, vomiting, diarrhea, abdominal pain), and respiratory symptoms (cough, dyspnea).[11][12] Continued administration of abacavir in a patient experiencing an HSR can lead to a more severe, and potentially fatal, reaction upon rechallenge.[2] Therefore, prospective screening for HLA-B*5701 is a critical safety measure.
Methodologies for HLA-B*5701 Screening
Several molecular methods are available for the detection of the HLA-B*5701 allele. The most common and well-validated techniques include Polymerase Chain Reaction (PCR)-based methods and DNA sequencing.
Data Presentation: Performance of HLA-B*5701 Screening Assays
| Assay Type | Analytic Sensitivity | Analytic Specificity | Positive Predictive Value (PPV) for HSR | Negative Predictive Value (NPV) for HSR | Key Considerations |
| Real-Time PCR (qPCR) | >99%[13][14] | 97.2%[13] | 40%[13] | 100%[13] | Rapid turnaround time, suitable for high-throughput screening. May have lower specificity compared to other methods due to potential cross-reactivity with closely related alleles (e.g., HLA-B5703).[13] |
| Sequence-Specific Primer PCR (SSP-PCR) | >99%[13][15] | >99%[13] | High | 100%[4] | Highly accurate and specific. Can be designed to distinguish HLA-B5701 from other HLA-B57 alleles.[15][16] |
| Sequence-Based Typing (SBT) | 100%[2] | 100%[2] | 47.9% (immunologically confirmed HSR)[9] | 100% (immunologically confirmed HSR)[9] | Considered the gold standard for HLA typing, providing the highest resolution.[16] More time-consuming and expensive than PCR-based methods. |
| SNP Genotyping (rs2395029) | 99% (for predicting HLA-B5701 carrier status)[17] | 99% (for predicting HLA-B5701 carrier status)[17] | - | - | Targets a single nucleotide polymorphism in high linkage disequilibrium with HLA-B*5701. A reliable surrogate marker. |
Experimental Protocols
Protocol 1: DNA Extraction from Whole Blood
A prerequisite for all HLA-B*5701 screening methods is the extraction of high-quality genomic DNA from a patient sample, typically whole blood.
Materials:
-
Whole blood collected in EDTA (lavender top) tubes
-
Commercial DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit or similar)
-
Microcentrifuge
-
Vortex mixer
-
Heat block or water bath
-
Spectrophotometer or fluorometer for DNA quantification
Procedure:
-
Follow the manufacturer's instructions for the chosen DNA extraction kit. A general workflow is as follows:
-
Lyse red blood cells and pellet the white blood cells.
-
Lyse the white blood cells to release genomic DNA.
-
Digest proteins with proteinase K.
-
Precipitate the DNA with ethanol.
-
Wash the DNA pellet to remove contaminants.
-
Resuspend the purified DNA in a suitable buffer (e.g., TE buffer or nuclease-free water).
-
Quantify the extracted DNA and assess its purity (A260/A280 ratio).
Protocol 2: HLA-B*5701 Detection by Real-Time PCR (qPCR)
This protocol describes a SYBR Green-based qPCR assay using sequence-specific primers.
Materials:
-
Purified genomic DNA (10-20 ng/µL)
-
Real-time PCR instrument
-
SYBR Green qPCR master mix
-
Sequence-specific forward and reverse primers for HLA-B*5701 (targeting a unique region, e.g., in exon 3)[18]
-
Primers for a control gene (e.g., RNase P or beta-globin)
-
Positive control DNA (known HLA-B*5701 positive)
-
Negative control DNA (known HLA-B*5701 negative)
-
Nuclease-free water
Procedure:
-
Prepare a master mix containing SYBR Green master mix, forward and reverse primers for HLA-B*5701, and nuclease-free water.
-
Aliquot the master mix into qPCR plate wells.
-
Add patient DNA, positive control DNA, negative control DNA, and a no-template control (nuclease-free water) to the respective wells.
-
Seal the plate and centrifuge briefly.
-
Perform qPCR with the following cycling conditions (to be optimized based on primer design and instrument):
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Perform a melt curve analysis to assess the specificity of the amplified product.
-
Data Analysis: A positive result is indicated by amplification of the HLA-B*5701 target within a defined cycle threshold (Ct) range and a specific melting temperature, consistent with the positive control. The negative control and no-template control should show no amplification.
Protocol 3: HLA-B*5701 Detection by Sequence-Specific Primer PCR (SSP-PCR)
This protocol outlines the use of primers designed to specifically amplify the HLA-B*5701 allele.
Materials:
-
Purified genomic DNA
-
Thermal cycler
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Internal control primers (to verify PCR amplification)
-
Positive and negative control DNA
-
Agarose gel electrophoresis system
-
DNA stain (e.g., ethidium bromide or SYBR Safe)
Procedure:
-
Set up two PCR reactions for each sample: one with the HLA-B*5701 specific primers and one with the internal control primers.
-
Prepare a PCR master mix for each primer set.
-
Add patient DNA, positive control, and negative control to the appropriate tubes.
-
Perform PCR using optimized cycling conditions. A typical program might be:
-
Initial denaturation: 94°C for 2 minutes
-
30 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 65°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 5 minutes
-
-
Analyze the PCR products by agarose gel electrophoresis.
-
Data Analysis: A positive result is indicated by the presence of a DNA band of the expected size in the lane corresponding to the HLA-B*5701 specific primers. The internal control reaction should yield a band for all samples, confirming the integrity of the DNA and the PCR reaction.
Logical Workflow and Diagrams
The following diagrams illustrate the logical workflow for HLA-B*5701 screening and the general experimental workflow.
Caption: Logical workflow for HLA-B*5701 screening and clinical decision-making.
Caption: General experimental workflow for HLA-B*5701 genotyping.
Quality Control and Assurance
Rigorous quality control measures are essential to ensure the accuracy and reliability of HLA-B*5701 screening.
-
Internal Controls: Include positive and negative controls in every assay run to monitor assay performance.
-
External Quality Assessment: Participate in external quality assessment (EQA) or proficiency testing programs to benchmark laboratory performance against other facilities.[8]
-
Assay Validation: All laboratory-developed tests should undergo thorough validation to establish performance characteristics, including accuracy, precision, analytical sensitivity, and specificity.
-
Standard Operating Procedures (SOPs): Maintain detailed and up-to-date SOPs for all aspects of the testing process, from sample receipt to result reporting.
Conclusion
The implementation of routine HLA-B5701 screening has been a landmark achievement in pharmacogenetics, significantly enhancing the safety of abacavir therapy for individuals with HIV.[9][10] By adhering to validated protocols and stringent quality control measures, laboratories can provide crucial information to clinicians, enabling personalized treatment decisions and preventing severe adverse drug reactions. The methodologies outlined in this document provide a framework for the reliable and accurate detection of the HLA-B5701 allele.
References
- 1. HIV and AIDS - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. HLA-B*5701 testing to predict abacavir hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 5. academic.oup.com [academic.oup.com]
- 6. droracle.ai [droracle.ai]
- 7. cpicpgx.org [cpicpgx.org]
- 8. HLA-B*57:01 Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. FDA Notifications: Abacavir package insert changes… | Clinician.com [clinician.com]
- 12. youtube.com [youtube.com]
- 13. Comparison of Methods for In-House Screening of HLA-B*57:01 to Prevent Abacavir Hypersensitivity in HIV-1 Care - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. HLA-B*5701 typing by sequence-specific amplification: validation and comparison with sequence-based typing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HLA-B*5701 Associated Variant Genotyping for Abacavir Sensitivity [healthcare.uiowa.edu]
- 18. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Synthesis of Abacavir and its Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary synthetic methodologies for the antiviral drug abacavir, along with protocols for its synthesis and the preparation of key analogues. The information is intended to serve as a practical resource for researchers in medicinal chemistry and drug development.
Introduction to Abacavir Synthesis
Abacavir is a carbocyclic nucleoside analogue that acts as a potent reverse transcriptase inhibitor, used in the treatment of HIV/AIDS.[1][2] Its synthesis has been a subject of extensive research, leading to the development of several distinct strategies. The key challenge in abacavir synthesis lies in the stereocontrolled construction of the chiral cyclopentenylamine core and its subsequent coupling with the purine base. The two major strategies employed are the linear and convergent approaches.[2]
-
Linear Synthesis: This approach involves the sequential construction of the purine ring onto a pre-existing cyclopentylamine scaffold.
-
Convergent Synthesis: This strategy involves the separate synthesis of the chiral cyclopentenyl moiety and the purine base, which are then coupled together in a later step. This approach is generally more flexible for the synthesis of analogues.[2]
Key Synthetic Strategies and Data Comparison
Several methods have been established for the synthesis of abacavir, each with its own advantages in terms of efficiency, stereoselectivity, and scalability. Below is a summary of the key approaches with reported yields for crucial steps.
| Synthetic Strategy | Key Intermediate | Key Reaction | Reported Yield (%) | Enantiomeric Excess (%) | Reference |
| Enzymatic Resolution | (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one | Enzymatic hydrolysis with (+)-γ-lactamase | >45% for resolved lactam | >99% | (ScienceDirect) |
| Asymmetric Synthesis (Crimmins) | Chiral N-acyl-oxazolidinone | Asymmetric aldol condensation & Ring-closing metathesis | ~40-50% (over several steps) | >98% | [1] |
| Palladium-Catalyzed Coupling | (1S,4R)-4-acetoxy-cyclopent-2-enylamine | Pd(0)-catalyzed N-alkylation | 60-91% | >99% | (J. Org. Chem. 1996, 61, 4192) |
| Linear Synthesis from Pyrimidine | N-{4-chloro-5-formamido-6-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enylamino]pyrimidin-2-yl}isobutyramide | Cyclization with triethyl orthoformate | ~70-80% | >99% | [3] |
Experimental Protocols
Enzymatic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one
This protocol describes the kinetic resolution of a key racemic lactam intermediate to obtain the desired enantiomer for abacavir synthesis.
Materials:
-
(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one
-
(+)-γ-Lactamase (e.g., from Microbacterium hydrocarbonoxydans)
-
Phosphate buffer (50 mM, pH 7.0)
-
Ethyl acetate
Procedure:
-
Prepare a solution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one in 50 mM phosphate buffer (pH 7.0) to a final concentration of 100 mM.
-
Add the recombinant (+)-γ-lactamase to the solution. The optimal enzyme concentration should be determined empirically but can start at ~1 mg/mL.
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the unreacted (-)-lactam.
-
Once the desired conversion (typically around 50%) is reached, stop the reaction by adding an equal volume of ethyl acetate.
-
Extract the unreacted (-)-2-azabicyclo[2.2.1]hept-5-en-3-one with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically pure (-)-lactam.
Expected Outcome:
This enzymatic resolution can yield the desired (-)-enantiomer of the lactam with an enantiomeric excess of over 99%.
Convergent Synthesis: Palladium-Catalyzed Coupling
This protocol outlines the coupling of the chiral cyclopentenyl intermediate with the purine base, a key step in many convergent syntheses of abacavir.
Materials:
-
(1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol
-
Cyclopropylamine
-
Ethanol
-
Sodium carbonate
Procedure:
-
To a solution of (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol (1 equivalent) in ethanol, add cyclopropylamine (4 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, add sodium carbonate (1 equivalent) to the reaction mixture.
-
Evaporate a portion of the solvent and filter the mixture while hot.
-
Concentrate the filtrate to dryness. The crude product can be purified by crystallization or column chromatography to yield abacavir.
Expected Outcome:
This reaction typically proceeds with high yields, often exceeding 90%.
Synthesis of Abacavir Analogues
The convergent synthetic approach is particularly amenable to the synthesis of abacavir analogues by modifying either the purine or the cyclopentenyl moiety.
Analogues with Modified Purine Bases
Variations at the C6 position of the purine ring can be achieved by reacting the 6-chloro-purine intermediate with different amines.
General Protocol for C6-Modified Analogues:
-
Dissolve (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol in a suitable solvent such as ethanol or isopropanol.
-
Add an excess of the desired primary or secondary amine (e.g., alkylamines, anilines).
-
Heat the reaction mixture to reflux until the starting material is consumed.
-
Work-up the reaction as described in the protocol for abacavir synthesis.
Analogues with Modified Cyclopentene Rings
The synthesis of analogues with modified cyclopentene rings requires the preparation of the corresponding functionalized cyclopentenylamines. For instance, 2'-methyl carbovir analogues have been synthesized by introducing a methyl group at the 2'-position of the cyclopentene ring. This is typically achieved through Grignard addition to a cyclopentenone intermediate, followed by ring-closing metathesis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key synthetic pathways for abacavir.
Caption: Linear synthesis of Abacavir.
Caption: Convergent synthesis of Abacavir.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Abacavir Resistance in HIV-1 Strains
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on HIV-1 and abacavir resistance.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a decrease in the in vitro efficacy of abacavir against our HIV-1 lab strain. What are the primary resistance mutations we should investigate?
A1: Abacavir (ABC) resistance in HIV-1 is primarily associated with specific mutations in the reverse transcriptase (RT) gene. The key mutations to investigate are K65R, L74V, Y115F, and M184V.[1][2][3][4][5][6] The presence of one or more of these mutations can lead to reduced susceptibility to abacavir. The M184V mutation is often selected first, followed by the accumulation of other mutations.[4][7]
Q2: Our genotypic analysis shows the M184V mutation alone. How significantly does this impact abacavir susceptibility?
A2: The M184V mutation by itself typically confers low-level resistance to abacavir.[3] While it is a primary mutation selected by abacavir, its impact on the 50% inhibitory concentration (IC50) is modest. However, the clinical significance of M184V in the context of abacavir therapy is more pronounced when it is present with other nucleoside reverse transcriptase inhibitor (NRTI) resistance mutations, such as thymidine analog mutations (TAMs).[8][9]
Q3: We have detected both M184V and L74V mutations. What level of resistance should we expect?
A3: The combination of L74V and M184V is a common pattern observed in viruses from patients failing abacavir-containing regimens.[10] This combination leads to an intermediate level of resistance to abacavir, with a more significant increase in the IC50 compared to either mutation alone.
Q4: Our phenotypic assay results are showing a high degree of variability. What are some common causes for this?
A4: High variability in phenotypic resistance assays can stem from several factors:
-
Cell Line Inconsistency: Ensure that the cell line used for the assay (e.g., MT-4, CEM) is consistent across experiments and has not developed resistance to other compounds.
-
Virus Stock Quality: The titer and quality of the viral stock are critical. Inconsistent viral input can lead to variable results.
-
Assay Conditions: Factors such as incubation time, CO2 levels, and temperature must be strictly controlled.
-
Reagent Quality: The quality and concentration of reagents, including the drug stocks and cell culture media, should be verified.
-
Data Analysis: Ensure that the method for calculating the IC50 is consistent and appropriate for the data generated.
Q5: We are having trouble amplifying the reverse transcriptase gene for sequencing. What are some troubleshooting steps?
A5: Difficulties in amplifying the RT gene can be due to several reasons:
-
Low Viral Load: Ensure the starting plasma sample has a sufficient viral load (typically >1,000 copies/mL) for successful amplification.[11]
-
RNA Degradation: Protect the viral RNA from degradation by using RNase-free techniques and reagents throughout the extraction and amplification process.
-
Primer Mismatch: HIV-1 is highly diverse. If you are using in-house primers, they may not be optimal for the specific HIV-1 subtype you are working with. Consider using consensus primers or primers designed for a broad range of subtypes.
-
PCR Inhibitors: Plasma samples can contain inhibitors of reverse transcription and PCR. Ensure your RNA extraction method effectively removes these inhibitors.
-
Enzyme Activity: Verify the activity of the reverse transcriptase and Taq polymerase enzymes.
Q6: How do thymidine analog mutations (TAMs) affect abacavir susceptibility?
A6: The presence of TAMs, which are selected by zidovudine (AZT) or stavudine (d4T), can contribute to abacavir resistance, particularly when they are present with the M184V mutation.[8][9] The accumulation of multiple TAMs can lead to cross-resistance to abacavir.[8]
Data Presentation: Abacavir Resistance and IC50 Fold Change
The following table summarizes the fold change in the 50% inhibitory concentration (IC50) of abacavir for HIV-1 strains with specific reverse transcriptase mutations. The fold change is relative to a wild-type HIV-1 strain.
| Mutation(s) | Fold Change in Abacavir IC50 | Resistance Level | Reference(s) |
| K65R | ~3.0 - 3.8 | Low | [5][12] |
| L74V | ~2.1 | Low | [5] |
| M184V | ~2.2 - 3.0 | Low | [12][13] |
| Y115F | Variable, contributes with other mutations | Low to Intermediate | [5] |
| K65R + M184V | ~7.0 - 20.0+ | Intermediate to High | [12] |
| L74V + M184V | ~5.0 | Intermediate | [13] |
| Multiple TAMs + M184V | Variable, increases with number of TAMs | Intermediate to High | [8][9] |
Experimental Protocols
Protocol 1: HIV-1 Reverse Transcriptase Genotyping by Sanger Sequencing
This protocol outlines the steps for determining the nucleotide sequence of the HIV-1 reverse transcriptase gene from plasma samples.
1. Viral RNA Extraction: a. Centrifuge patient plasma at a low speed to pellet cellular debris. b. Isolate viral RNA from the supernatant using a commercial viral RNA extraction kit, following the manufacturer's instructions. c. Elute the purified RNA in an appropriate RNase-free buffer.
2. Reverse Transcription and First-Round PCR (RT-PCR): a. Prepare a master mix containing a reverse transcriptase, a DNA polymerase, dNTPs, and outer primers flanking the RT region. b. Add the extracted viral RNA to the master mix. c. Perform reverse transcription to synthesize cDNA, followed by PCR amplification in a thermal cycler.
3. Nested PCR (Second-Round PCR): a. Prepare a new master mix containing a DNA polymerase, dNTPs, and inner primers that are internal to the first-round primers. b. Add a small aliquot of the first-round PCR product to the nested PCR master mix. c. Perform the second round of PCR amplification to increase the yield of the target RT gene fragment.
4. PCR Product Purification: a. Run the nested PCR product on an agarose gel to confirm the presence of a band of the expected size. b. Excise the band and purify the DNA using a gel extraction kit, or use a column-based PCR purification kit.
5. Sanger Sequencing: a. Prepare sequencing reactions using the purified PCR product, a sequencing primer (either forward or reverse inner primer), and a sequencing reaction mix (containing DNA polymerase, dNTPs, and fluorescently labeled ddNTPs). b. Perform cycle sequencing in a thermal cycler. c. Purify the sequencing products to remove unincorporated ddNTPs. d. Analyze the sequencing products on an automated capillary electrophoresis DNA sequencer.
6. Sequence Analysis: a. Assemble the forward and reverse sequence reads to obtain a consensus sequence of the RT gene. b. Align the consensus sequence to a wild-type HIV-1 reference sequence (e.g., HXB2). c. Identify amino acid mutations associated with abacavir resistance using a tool such as the Stanford University HIV Drug Resistance Database.[13]
Protocol 2: Phenotypic Susceptibility Assay for Abacavir
This protocol describes a method to measure the in vitro susceptibility of HIV-1 to abacavir using a recombinant virus assay.
1. Generation of Recombinant Virus: a. Amplify the patient-derived RT gene as described in the genotyping protocol. b. Clone the amplified RT gene into an HIV-1 vector that lacks the corresponding RT region but contains a reporter gene (e.g., luciferase or green fluorescent protein). c. Co-transfect a suitable cell line (e.g., HEK293T) with the recombinant vector and a plasmid expressing a viral envelope protein (e.g., VSV-G) to produce pseudotyped viral particles. d. Harvest the virus-containing supernatant and determine the viral titer.
2. Drug Susceptibility Assay: a. Seed a susceptible target cell line (e.g., MT-4 or TZM-bl cells) in a 96-well plate. b. Prepare serial dilutions of abacavir and add them to the wells. c. Infect the cells with a standardized amount of the recombinant virus. d. Include control wells with no drug and wells with a reference wild-type virus. e. Incubate the plate for 48-72 hours.
3. Readout and Data Analysis: a. Measure the reporter gene activity (e.g., luciferase activity or fluorescence intensity). b. Plot the reporter gene activity against the drug concentration. c. Calculate the 50% inhibitory concentration (IC50) for the patient-derived virus and the reference virus. d. Determine the fold change in IC50 by dividing the IC50 of the patient virus by the IC50 of the reference virus.
Visualizations
Caption: Intracellular activation pathway of abacavir.
Caption: Experimental workflow for HIV-1 drug resistance testing.
Caption: Logical relationships of mutations to abacavir resistance.
References
- 1. What is the mechanism of Abacavir Sulfate? [synapse.patsnap.com]
- 2. ClinPGx [clinpgx.org]
- 3. Molecular mechanisms of resistance to human immunodeficiency virus type 1 with reverse transcriptase mutations K65R and K65R+M184V and their effects on enzyme function and viral replication capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. penta-id.org [penta-id.org]
- 6. Prediction of Abacavir Resistance from Genotypic Data: Impact of Zidovudine and Lamivudine Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sanger and Next Generation Sequencing Approaches to Evaluate HIV-1 Virus in Blood Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Molecular Mechanisms of Resistance to Human Immunodeficiency Virus Type 1 with Reverse Transcriptase Mutations K65R and K65R+M184V and Their Effects on Enzyme Function and Viral Replication Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HIV Drug Resistance Database [hivdb.stanford.edu]
troubleshooting abacavir hypersensitivity reactions in patients
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and understanding abacavir hypersensitivity reactions (HSRs).
Frequently Asked Questions (FAQs)
Q1: What is an abacavir hypersensitivity reaction (HSR)?
A1: Abacavir hypersensitivity is a severe and potentially life-threatening immune-mediated reaction to the nucleoside reverse transcriptase inhibitor (NRTI) abacavir, used in HIV treatment.[1][2][3] It is classified as a type IV delayed hypersensitivity reaction.[4] Symptoms typically manifest within the first six weeks of initiating therapy, with a median onset of 8 to 11 days.[1][5] The reaction is characterized by a multi-organ syndrome, and immediate, permanent discontinuation of the drug is critical if HSR is suspected.[1][6] Rechallenging a patient with abacavir after an HSR can lead to a more severe, rapid-onset, and potentially fatal reaction.[1][7]
Q2: What is the underlying mechanism of abacavir HSR?
A2: The primary mechanism involves the presence of the specific human leukocyte antigen (HLA) allele, HLA-B57:01.[5][8] Abacavir binds non-covalently to the antigen-binding cleft of the HLA-B57:01 protein. This binding alters the shape of the cleft and its chemical properties, leading to a change in the repertoire of self-peptides that can be presented to immune cells.[5] This "altered peptide repertoire model" results in the presentation of novel self-peptides that the immune system does not recognize as "self."[5] Consequently, CD8+ T-cells, which were not previously tolerized to these peptides, are activated, triggering a systemic inflammatory response that manifests as HSR.[5]
Q3: How critical is HLA-B*57:01 screening?
A3: Pre-therapeutic screening for the HLA-B*57:01 allele is the standard of care and is recommended by regulatory agencies like the FDA before initiating abacavir.[8][9] The presence of this allele is strongly associated with the risk of developing HSR.[7][8] Prospective screening has been proven to be highly effective, dramatically reducing the incidence of clinically diagnosed abacavir HSR from approximately 5-8% to less than 1%.[3][8][10]
Q4: Can a patient who is HLA-B*57:01 negative still develop an HSR?
A4: While the vast majority of HSR cases occur in HLA-B57:01 positive individuals, rare cases of suspected HSR have been reported in patients who test negative for the allele.[6] However, HLA-B57:01 screening has a negative predictive value of 100%, meaning that if the allele is absent, the likelihood of an immunologically confirmed HSR is virtually zero.[5] If a hypersensitivity reaction is suspected in an HLA-B*57:01 negative patient, it is crucial to investigate other potential causes, such as reactions to other medications initiated concurrently.[11] Regardless of the allele status, if an HSR cannot be ruled out, abacavir must be stopped immediately and permanently.[6]
Troubleshooting Guides
Scenario 1: Ambiguous HLA-B*57:01 Genotyping Result
-
Issue: The genetic test for the HLA-B*57:01 allele returns an indeterminate or ambiguous result.
-
Troubleshooting Steps:
-
Repeat Testing: The first step is to repeat the assay with a fresh DNA sample to rule out technical error.
-
Alternative Assay: If the result remains ambiguous, consider using a different validated genotyping method. Assays like sequence-specific oligonucleotide (SSO) probes combined with sequence-specific primer (SSP) PCR can provide higher resolution.[2]
-
Conservative Approach: In the absence of a definitive negative result, the safest clinical approach is to assume the patient may be at risk. Abacavir should be avoided, and an alternative antiretroviral agent should be selected.
-
Scenario 2: Patient Develops HSR-like Symptoms Despite Being HLA-B*57:01 Negative
-
Issue: A patient confirmed to be HLA-B*57:01 negative starts abacavir and develops symptoms like fever and rash within a few weeks.
-
Troubleshooting Steps:
-
Thorough Symptom Review: Carefully evaluate the clinical presentation. Abacavir HSR is a multi-system disorder. The presence of two or more key signs or symptoms (fever, rash, gastrointestinal, constitutional, respiratory) increases the suspicion.[8][10]
-
Differential Diagnosis: Consider other potential causes for the symptoms. These can include other drug hypersensitivities (e.g., to nevirapine or trimethoprim-sulfamethoxazole), viral infections (e.g., influenza), or an immune reconstitution inflammatory syndrome (IRIS).[11]
-
Discontinuation: If abacavir HSR cannot be definitively ruled out, the drug should be stopped immediately.[6] Symptoms of a true HSR typically resolve within 48-72 hours of discontinuation.[7][8]
-
Do Not Rechallenge: Abacavir should never be restarted in a patient who had a suspected HSR, regardless of their HLA-B*57:01 status.[6]
-
Data Presentation
Table 1: Impact of HLA-B*57:01 Screening on Abacavir HSR Incidence
| Group | Incidence of Clinically Diagnosed HSR | Incidence of Immunologically Confirmed HSR (Patch Test Positive) |
| Prospective Screening Group | 3.4% | 0% |
| Control Group (No Screening) | 7.8% | 2.7% |
Data adapted from the PREDICT-1 study, a double-blind, randomized controlled trial.[3][5]
Table 2: Common Clinical Manifestations of Abacavir HSR
| Sign or Symptom | Frequency of Occurrence (%) |
| Fever | >80% |
| Rash (often maculopapular) | ~70% |
| Malaise / Fatigue | ~70% |
| Nausea | ~60% |
| Headache | ~50% |
| Diarrhea | ~50% |
| Vomiting | ~40% |
| Abdominal Pain | ~40% |
| Dyspnea (Shortness of Breath) | ~30-35% |
| Cough | ~30-35% |
Frequencies are approximate and compiled from various clinical trial data.[1][10][11]
Experimental Protocols
1. HLA-B*57:01 Genotyping by Real-Time PCR (qPCR)
-
Objective: To detect the presence or absence of the HLA-B*57:01 allele from a patient's genomic DNA.
-
Methodology:
-
Sample Collection: Collect 1-3 mL of whole blood in a lavender (EDTA) or yellow (ACD) top tube.[9]
-
DNA Extraction: Isolate genomic DNA from the whole blood sample using a commercially available DNA extraction kit following the manufacturer's protocol. A separate DNA isolation step may not be required for some direct-from-blood assays.[7]
-
PCR Amplification: Utilize a validated real-time PCR assay with sequence-specific primers designed to preferentially amplify a region of the HLA-B*57:01 allele. The assay typically includes a control reaction to amplify a reference gene (e.g., RPP30) to confirm DNA quality and quantity.[2]
-
Detection: The amplification is monitored in real-time using a fluorescent dye or probe. The presence of the HLA-B*57:01 allele is determined by a positive amplification signal within a specified cycle threshold (Cq) range.
-
Data Interpretation: A positive result indicates the patient carries the HLA-B*57:01 allele and should not be treated with abacavir. A negative result indicates the allele is absent.
-
2. Abacavir Skin Patch Testing (for research/confirmatory purposes)
-
Objective: To confirm immunological sensitization to abacavir in patients who have experienced a suspected HSR. This is primarily a research tool and is not used for pre-screening. It should only be performed weeks or months after the acute reaction has fully resolved due to the risk of relapse.[12]
-
Methodology:
-
Patient Preparation: Ensure the skin on the upper back is clean, dry, and free from inflammation or hair. The test should be performed at least 6-8 weeks after the initial reaction has resolved.[12]
-
Patch Preparation: Prepare a patch containing abacavir. A common preparation involves 10% abacavir in petrolatum. A negative control (petrolatum only) should also be applied.
-
Application: Apply the patches to the patient's back using hypoallergenic tape. Mark the locations clearly.
-
Reading:
-
Remove the patches after 48 hours.
-
Perform an initial reading 15-30 minutes after removal.
-
Perform subsequent readings at 72 hours, 96 hours, and sometimes up to one week.[12]
-
-
Interpretation: A positive reaction is typically characterized by erythema, infiltration, and possibly papules or vesicles at the application site, indicating a delayed-type hypersensitivity response. This confirms immunological memory to the drug.
-
Visualizations
References
- 1. Hypersensitivity reactions during therapy with the nucleoside reverse transcriptase inhibitor abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Methods for In-House Screening of HLA-B*57:01 to Prevent Abacavir Hypersensitivity in HIV-1 Care | PLOS One [journals.plos.org]
- 3. Preventing Abacavir Hypersensitivity Reaction [medscape.com]
- 4. Stevens–Johnson syndrome - Wikipedia [en.wikipedia.org]
- 5. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 6. viivexchange.com [viivexchange.com]
- 7. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 8. HLA-B*57:01 for Abacavir Sensitivity | Test Fact Sheet [arupconsult.com]
- 9. HLA-B*57:01 for Abacavir Sensitivity | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 10. Abacavir Side Effects: Common, Severe, Long Term [drugs.com]
- 11. academic.oup.com [academic.oup.com]
- 12. google.com [google.com]
Technical Support Center: Optimizing Abacavir Dosage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing abacavir dosage and minimizing side effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind abacavir hypersensitivity and how can it be mitigated?
A1: The primary mechanism of abacavir hypersensitivity reaction (HSR) is an immune-mediated response strongly associated with the presence of the HLA-B57:01 allele.[1][2][3] Abacavir binds non-covalently to the antigen-binding cleft of the HLA-B57:01 protein, altering its shape.[1] This change in conformation leads to the presentation of novel self-peptides to T-cells, which are then recognized as foreign, triggering a robust and potentially life-threatening immune response.[1]
Mitigation is primarily achieved through pre-emptive genetic screening for the HLA-B*57:01 allele in all patients before initiating abacavir therapy.[3][4] Abacavir is contraindicated in patients who test positive for this allele.[4] This screening has dramatically reduced the incidence of abacavir HSR.[2]
Q2: What are the recommended standard dosages for abacavir in adults and children?
A2: The recommended dosages are as follows:
-
Adults: 600 mg once daily OR 300 mg twice daily.[5]
-
Children (3 months and older): The dose is typically based on body weight. For children who can swallow tablets and weigh ≥25 kg, the adult dosage of 600 mg once daily or 300 mg twice daily is used.[6] For children weighing 14 to <20 kg, the dose is 300 mg once daily or 150 mg twice daily. For those weighing 20 to <25 kg, 450 mg once daily or 150 mg in the morning and 300 mg in the evening is recommended.[6] An oral solution is available for children who cannot swallow tablets.[6]
Q3: Is there a difference in the side effect profile between 600 mg once-daily and 300 mg twice-daily dosing?
A3: Yes, some studies have shown a difference in the side effect profiles. While both regimens have similar overall efficacy in virological suppression, the 600 mg once-daily dose has been associated with a higher incidence of certain side effects in some clinical trials.[7] For instance, one study reported a higher rate of severe drug hypersensitivity reactions and severe diarrhea with the 600 mg once-daily regimen compared to the 300 mg twice-daily regimen.[8] However, other large analyses have found no significant difference in severe reactions between the two dosing schedules.[3]
Q4: What are the guidelines for dosage adjustment in patients with hepatic impairment?
A4: For patients with mild hepatic impairment (Child-Pugh score of 5-6), the abacavir dose should be reduced to 200 mg twice daily.[3][5] Abacavir is contraindicated in patients with moderate to severe hepatic impairment.[5] The fixed-dose combination tablets containing abacavir should not be used in patients with any degree of hepatic impairment as dose adjustment is not possible with these formulations.[3]
Q5: Besides hypersensitivity, what are other common side effects of abacavir?
A5: Other common side effects, with their reported incidence rates, include:
-
Nausea (17-19%)[5]
-
Headache (9-13%)[5]
-
Malaise/fatigue (12%)[5]
-
Nausea & vomiting (10%)[5]
-
Diarrhea (5-7%)[5]
-
Musculoskeletal pain (5-7%)[5]
-
Hypertriglyceridemia (6%)[5]
-
Insomnia, depression, dizziness, and rash are also reported.[3]
Troubleshooting Guides
HLA-B*57:01 Genotyping by Real-Time PCR
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No amplification in any well (including positive control) | PCR inhibition; Incorrect master mix preparation; Thermocycler malfunction. | 1. Verify DNA quality and purity. Re-extract DNA if necessary. 2. Prepare a fresh master mix, ensuring all components are added correctly. 3. Check thermocycler program settings and ensure the instrument is functioning correctly.[9] |
| Amplification in the No Template Control (NTC) | Contamination of reagents or workspace with DNA. | 1. Use dedicated pipettes and a separate workspace for PCR setup. 2. Use fresh, nuclease-free water and aliquoted reagents. 3. Decontaminate work surfaces and equipment with a DNA-removing solution. |
| False positive results (amplification in known HLA-B57:01 negative samples) | Non-specific primer binding; Incorrect annealing temperature. | 1. Optimize the annealing temperature in the PCR protocol. 2. Verify the specificity of the primers and probes used. 3. Ensure that the correct analysis settings (e.g., threshold) are applied in the real-time PCR software. |
| False negative results (no amplification in known HLA-B57:01 positive samples) | Insufficient DNA concentration; Primer/probe degradation; Incorrect PCR conditions. | 1. Quantify the DNA and ensure it meets the recommended concentration for the assay. 2. Use fresh primers and probes. 3. Verify the PCR protocol, including cycling conditions and reagent concentrations. |
Abacavir Therapeutic Drug Monitoring (TDM) by HPLC-UV
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape or resolution | Column degradation; Inappropriate mobile phase composition or pH; Contamination. | 1. Flush the column with a strong solvent or replace it if necessary. 2. Prepare a fresh mobile phase and ensure the pH is correctly adjusted. 3. Filter all samples and mobile phases before use. |
| Inconsistent retention times | Fluctuations in flow rate or temperature; Air bubbles in the system. | 1. Check the pump for leaks and ensure a stable flow rate. 2. Use a column oven to maintain a consistent temperature. 3. Degas the mobile phase to remove dissolved air. |
| Low sensitivity or no peak detected | Low drug concentration in the sample; Detector malfunction; Inefficient extraction. | 1. Optimize the extraction procedure to improve recovery. 2. Check the detector lamp and ensure it is functioning correctly. 3. Verify the wavelength setting on the UV detector. |
| Baseline noise or drift | Contaminated mobile phase or column; Detector instability. | 1. Use high-purity solvents and reagents for the mobile phase. 2. Flush the system thoroughly. 3. Allow the detector to warm up and stabilize before analysis. |
Data Presentation
Table 1: Comparison of Adverse Events in a Clinical Trial of Once-Daily vs. Twice-Daily Abacavir
| Adverse Event (Moderate or Severe) | Abacavir 600 mg once daily + Lamivudine 300 mg once daily + Efavirenz 600 mg once daily (n=384) | Abacavir 300 mg twice daily + Lamivudine 300 mg once daily + Efavirenz 600 mg once daily (n=386) |
| Hypersensitivity Reaction | 9% | 7% |
| Severe Hypersensitivity Reaction | 5% | 2% |
| Severe Diarrhea | 2% | 0% |
Data adapted from a clinical trial comparing once-daily and twice-daily abacavir regimens.[2][10]
Table 2: Incidence of Common Abacavir Side Effects (Frequency-Based)
| Frequency | Adverse Effect |
| >10% | Nausea (17-19%), Headache (9-13%), Malaise/fatigue (12%), Nausea & vomiting (10%) |
| 1-10% | Hypersensitivity reaction (2-8%), Diarrhea (5-7%), Musculoskeletal pain (5-7%), Hypertriglyceridemia (6%), Depression (4-6%), Fever/chills (3-6%), Rash (4-5%), Anxiety (3-5%) |
| <1% | Anaphylactoid reaction, Stevens-Johnson syndrome, Toxic epidermal necrolysis, Pancreatitis, Hepatotoxicity |
Data compiled from multiple clinical trials and post-marketing experience.[5]
Experimental Protocols
Protocol 1: HLA-B*57:01 Genotyping using Real-Time PCR
This protocol is a general guideline and may require optimization based on the specific real-time PCR instrument and reagents used.
1. DNA Extraction:
- Extract genomic DNA from whole blood samples collected in EDTA tubes using a commercially available DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit).
- Quantify the extracted DNA and assess its purity (A260/280 ratio should be between 1.6 and 2.0).[11] The recommended DNA concentration is approximately 25-100 ng/µl.[11]
2. PCR Reaction Setup:
- Prepare a master mix containing the following components per reaction in a sterile, nuclease-free tube on ice:
- Real-time PCR master mix (containing dNTPs, MgCl2, and Taq polymerase)
- Forward and reverse primers specific for HLA-B*57:01
- Fluorescently labeled probe specific for HLA-B*57:01 (e.g., FAM-labeled)
- Internal control primers and probe (e.g., for β-globin, labeled with a different fluorophore like HEX/JOE)
- Nuclease-free water
- Aliquot the master mix into PCR tubes or a 96-well plate.
- Add 4 µL of the extracted DNA sample to each respective well.[11]
- Include a positive control (known HLA-B57:01 positive DNA), a negative control (known HLA-B57:01 negative DNA), and a no-template control (nuclease-free water) in each run.
3. Real-Time PCR Cycling and Data Acquisition:
- Place the PCR plate in the real-time PCR instrument.
- Set the thermal cycling conditions as follows (example):
- Initial denaturation: 95°C for 10 minutes
- 30-40 cycles of:
- Denaturation: 95°C for 15 seconds
- Annealing/Extension: 60°C for 1 minute (data collection at this step)
- Set the instrument to detect fluorescence from the specific channels for the target and internal control probes (e.g., FAM and HEX/JOE).[12]
4. Data Analysis and Interpretation:
- Analyze the amplification plots and determine the cycle threshold (Ct) values for both the HLA-B*57:01 target and the internal control.
- A sample is considered positive for HLA-B*57:01 if there is a clear amplification curve with a Ct value within the valid range for the target probe.
- The internal control should amplify in all samples (except the NTC) to confirm the integrity of the DNA and the absence of PCR inhibitors.
Protocol 2: Therapeutic Drug Monitoring of Abacavir in Plasma by HPLC-UV
This protocol provides a framework for the quantification of abacavir in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
- To 500 µL of plasma in a centrifuge tube, add an internal standard (e.g., a structurally similar compound not present in the sample).
- Add 3 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and diethyl ether).
- Vortex the mixture for 1 minute to ensure thorough mixing.
- Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
- Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 150 µL of the mobile phase.
2. HPLC-UV Analysis:
- HPLC System: A standard HPLC system with a UV detector.
- Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[13]
- Mobile Phase: A mixture of 0.01N Potassium di-hydrogen phosphate (pH adjusted to 3.5) and acetonitrile (e.g., 70:30 v/v).[13]
- Flow Rate: 1.0 mL/min.[13]
- Column Temperature: 30°C.[13]
- Injection Volume: 10-20 µL.
- UV Detection Wavelength: 250 nm or 284 nm.[13]
3. Calibration and Quantification:
- Prepare a series of calibration standards by spiking known concentrations of abacavir into drug-free plasma.
- Process the calibration standards and quality control samples alongside the unknown samples using the same extraction procedure.
- Construct a calibration curve by plotting the peak area ratio of abacavir to the internal standard against the nominal concentration of the calibration standards.
- Determine the concentration of abacavir in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Mechanism of Abacavir Hypersensitivity Reaction.
Caption: Experimental Workflow for HLA-B*57:01 Screening.
References
- 1. medrxiv.org [medrxiv.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Abacavir/Lamivudine Fixed-Dose Combination Antiretroviral Therapy for the Treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Ziagen, (abacavir) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. Abacavir/lamivudine combination in the treatment of HIV: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. bioactiva.com [bioactiva.com]
- 10. portal.welsh-blood.org.uk [portal.welsh-blood.org.uk]
- 11. osanghc.com [osanghc.com]
- 12. snp.com.tr [snp.com.tr]
- 13. researchgate.net [researchgate.net]
Abacavir Formulation & Delivery Technical Support Center
Welcome to the technical support center for abacavir formulation and delivery. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary classification of abacavir and why is it challenging for formulation? A1: Abacavir is classified as a Biopharmaceutics Classification System (BCS) Class III drug.[1][2] This means it has high solubility but low permeability, which is a primary obstacle to its absorption and bioavailability.[1][2] The main challenge is to enhance its ability to cross biological membranes.
Q2: What are the main strategies being explored to improve abacavir's bioavailability? A2: Key strategies focus on overcoming its low permeability. These include:
-
Crystal Engineering: Forming salts and cocrystals with other molecules, such as dicarboxylic acids, has been shown to significantly improve both solubility and permeability.[1][2][3]
-
Nanotechnology: Encapsulating abacavir in nanocarriers like polymeric nanoparticles, liposomes, or dendrimers can improve its transport across biological barriers, offer sustained release, and enhance bioavailability.[4][5][6][7]
Q3: What are the specific difficulties in developing pediatric formulations of abacavir? A3: Developing pediatric formulations for abacavir presents several challenges.[8] These include the need for flexible, weight-based dosing, which is difficult with fixed-dose tablets.[8][9] Liquid formulations often have issues with poor taste, complex preparation (e.g., crushing tablets and dissolving them in water), and storage requirements like refrigeration.[9] To address these issues, dispersible tablets have been developed as a more convenient and effective option.[10]
Q4: Can abacavir be analyzed with a simple UV-Vis spectrophotometer? A4: Yes, a simple and robust UV-spectroscopic method can be developed for the estimation of abacavir in bulk and pharmaceutical dosage forms.[11] The absorption maxima for abacavir sulfate is typically observed around 249 nm.[11] However, for analyzing complex mixtures, detecting impurities, or measuring plasma concentrations, more sensitive and specific methods like HPLC or UHPLC are required.[12][13]
Q5: What is the significance of HLA-B57:01 screening before abacavir therapy? A5: Patients with the HLA-B57:01 allele are at high risk of developing a severe and potentially fatal hypersensitivity reaction (HSR) to abacavir.[14][15] Therefore, screening for this genetic marker is strongly recommended before initiating treatment to prevent this adverse event.[14]
Troubleshooting Guides
Formulation & Dissolution Issues
Q: My abacavir dispersible tablets are showing slow or incomplete dissolution. What could be the cause? A: This issue can arise from several factors:
-
Excipient Incompatibility: Certain excipients may interact with abacavir sulfate, hindering dissolution. A systematic compatibility study is recommended.
-
Particle Agglomeration: Very small drug particles can form aggregates, which reduces the effective surface area for dissolution. Consider using dispersing agents or sonication to break up agglomerates.
-
Manufacturing Process: Over-compression during tableting can lead to a less porous tablet matrix, slowing water ingress and disintegration. Evaluate the compression force and the concentration of superdisintegrants in your formulation.
-
Media pH: While abacavir is highly soluble, its salt form can be affected by the pH of the dissolution media. Ensure the pH is appropriate; salt forms of basic drugs have higher solubility in acidic gastric pH and may precipitate in the neutral pH of the intestine.[16]
Low Permeability & Bioavailability
Q: My in vitro cell-based assay (e.g., Caco-2) shows low permeability for my abacavir formulation. How can I troubleshoot this? A: Low permeability is the intrinsic challenge of abacavir.[1] If your formulation is not improving it, consider the following:
-
Formulation Strategy: Standard formulations may not be sufficient. Explore permeability-enhancing strategies such as nanotechnology-based delivery systems or the formation of cocrystals.[1][6] Nanoparticles can be taken up by cells through endocytosis, bypassing traditional diffusion pathways.[17]
-
Partition Coefficient (Lipophilicity): The permeability of abacavir and its salt/cocrystal forms is influenced by its lipophilicity (partition coefficient).[1] Modifying the formulation to increase lipophilicity can sometimes improve membrane transport.
-
Efflux Pump Interaction: Check if abacavir is a substrate for efflux pumps like P-glycoprotein in your cell model, which actively transport the drug out of the cell. If so, co-formulation with a P-gp inhibitor could be explored.
Pediatric Formulation Challenges
Q: The taste of my abacavir oral solution is poor, leading to potential non-adherence. What are some effective taste-masking techniques? A: Poor palatability is a significant barrier, especially for pediatric patients.[9] Consider these approaches:
-
Sweeteners and Flavors: The most direct method is the addition of sweeteners (e.g., sucralose, aspartame) and appealing flavors (e.g., cherry, grape). This often requires significant optimization to find a compatible and effective combination.
-
Polymer Coating: Microencapsulation of abacavir particles with a taste-masking polymer can prevent the drug from dissolving in the mouth and interacting with taste receptors.
-
Ion-Exchange Resins: Complexing the drug with an ion-exchange resin can form a tasteless complex that only releases the drug in the acidic environment of the stomach.
-
Alternative Dosage Forms: If a liquid formulation proves too challenging, developing a dispersible tablet is a highly effective alternative that is recommended by the WHO.[10]
Analytical Method Issues
Q: I am seeing peak tailing and poor resolution in my RP-HPLC analysis of abacavir. What are the common causes and solutions? A: Peak tailing and poor resolution in HPLC can be caused by several factors. Here is a troubleshooting workflow:
-
Mobile Phase pH: The pH of the mobile phase is critical. Abacavir has basic functional groups. Ensure the mobile phase pH is at least 2 units below the pKa of the analyte to ensure it is in a single ionic form. A pH of around 3 is often used.[13]
-
Column Choice: You may be using an inappropriate column. A standard C18 column is generally effective.[13]
-
Mobile Phase Composition: The ratio of the organic solvent (e.g., methanol or acetonitrile) to the aqueous buffer affects retention time and resolution. Systematically vary the ratio to optimize separation. Acetonitrile has been reported to provide better sensitivity and resolution than methanol for abacavir analysis.[18]
-
Flow Rate: Adjusting the flow rate can impact resolution. A typical flow rate is around 1 mL/min.[13]
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample.
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of Abacavir
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₈N₆O (as sulfate: C₁₄H₂₀N₆O₅S) | [11] |
| BCS Class | III | [1][2] |
| Bioavailability | ~83% | [15][19][20] |
| Protein Binding | ~49% | [20] |
| Half-life | 1.5 - 2.0 hours | [19] |
| Metabolism | Alcohol dehydrogenase & glucuronyl transferase | [15][19] |
| Excretion | ~83% Urine, ~16% Feces |[15][19] |
Table 2: Example Parameters for Abacavir Nanoparticle Formulations Data synthesized from studies using Eudragit RL-100 and Chitosan.
| Formulation Code | Polymer Ratio | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) |
|---|---|---|---|---|
| NP1 | Varies | 121.4 - 140.6 | 16.5 - 20.45 | 65.1 - 78.4 |
[Data sourced from references[4][5]]
Visualizations
Caption: Troubleshooting workflow for low abacavir bioavailability.
Caption: Experimental workflow for abacavir nanoparticle formulation.
Experimental Protocols
Protocol 1: Abacavir Nanoparticle Formulation by Solvent Displacement
This protocol is a generalized procedure based on methodologies described in the literature.[4][5]
Objective: To formulate abacavir-loaded polymeric nanoparticles for enhanced delivery.
Materials:
-
Abacavir Sulfate
-
Polymer (e.g., Eudragit RL-100, Chitosan)
-
Surfactant/Stabilizer (e.g., Poloxamer-188)
-
Organic Solvent (e.g., Acetone, Ethanol)
-
Aqueous Anti-solvent (e.g., Deionized Water)
-
Magnetic stirrer
-
Centrifuge
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of abacavir and the chosen polymer(s) in the organic solvent.
-
Aqueous Phase Preparation: Dissolve the surfactant in deionized water.
-
Nanoprecipitation: Place the aqueous phase on a magnetic stirrer. Inject the organic phase into the aqueous phase at a constant rate under continuous stirring. A milky suspension should form instantaneously as the nanoparticles precipitate.
-
Solvent Evaporation: Continue stirring the suspension at room temperature for several hours (e.g., 3-4 hours) to ensure complete evaporation of the organic solvent.
-
Isolation: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.
-
Washing & Collection: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unentrapped drug or excess surfactant. Repeat the centrifugation.
-
Final Product: Collect the final pellet and either resuspend it for immediate analysis or freeze-dry it for long-term storage and characterization.
Protocol 2: General UHPLC Method for Abacavir Quantification
This protocol is a representative method based on common parameters from validated assays.[12][13]
Objective: To quantify abacavir concentration in a given sample and assess the presence of impurities.
Instrumentation & Columns:
-
Ultra-High Performance Liquid Chromatography (UHPLC) system with a UV or PDA detector.
-
C18 Column (e.g., sub-2 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example, a mixture of 0.05% orthophosphoric acid in water (pH adjusted to 3.0) and methanol/acetonitrile.[13]
-
Column Temperature: 35 - 45°C.[12]
-
Detection Wavelength: 220 - 250 nm (Abacavir has a maximum absorbance around 249 nm, but other wavelengths may be used depending on co-formulants).[11][12]
-
Injection Volume: 5 - 20 µL.[13]
Procedure:
-
Standard Preparation: Prepare a stock solution of abacavir sulfate reference standard (e.g., 0.10 mg/mL) in a suitable diluent (e.g., water or mobile phase).[12] Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the formulation (e.g., crushed tablet powder, contents of a capsule) in the diluent to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.22 or 0.45 µm syringe filter to remove excipients.
-
Analysis: Inject the standards and samples onto the UHPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of abacavir in the samples by interpolating their peak areas from the calibration curve.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhanced Solubility, Dissolution, and Permeability of Abacavir by Salt and Cocrystal Formation [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. View of ABACAVIR LOADED NANOPARTICLES: PREPARATION, PHYSICOCHEMICAL CHARACTERIZATION AND IN VITRO EVALUATION | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advancement in Nanotechnology-Based Drug Delivery System Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nano drug-delivery systems for management of AIDS: liposomes, dendrimers, gold and silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global Challenges in the Development and Delivery of Paediatric Antiretrovirals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges with pediatric antiretroviral therapy administration: Qualitative perspectives from caregivers and HIV providers in Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accelerating access to better medicines for children: Ensuring successful introduction of paediatric abacavir/lamivudine/dolutegravir (pALD) fixed-dose combination and sustainability of pDTG [who.int]
- 11. japsonline.com [japsonline.com]
- 12. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. xisdxjxsu.asia [xisdxjxsu.asia]
- 17. Nanomaterials Designed for Antiviral Drug Delivery Transport across Biological Barriers [mdpi.com]
- 18. asianpubs.org [asianpubs.org]
- 19. Abacavir - Wikipedia [en.wikipedia.org]
- 20. Abacavir/lamivudine combination in the treatment of HIV: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of Abacavir Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to support experiments aimed at improving the therapeutic index of abacavir derivatives.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and in vitro evaluation of abacavir derivatives.
Synthesis of Abacavir Derivatives
Question: My synthesis of a carbocyclic nucleoside analogue is resulting in a low yield and multiple side products. What are the common pitfalls?
Answer: The synthesis of carbocyclic nucleoside analogues can be challenging. Here are some common issues and troubleshooting steps:
-
Poor Coupling Efficiency: The coupling of the purine base to the carbocyclic ring is a critical step. Ensure anhydrous conditions and use an appropriate coupling agent and base. Consider varying the solvent and temperature to optimize the reaction.
-
Incomplete Deprotection: Protective groups on the sugar moiety or the purine base may not be fully removed. Monitor the deprotection step by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If incomplete, extend the reaction time or use a stronger deprotection reagent.
-
Stereoselectivity Issues: Achieving the desired stereochemistry of the carbocyclic ring can be difficult. The choice of chiral starting materials and stereoselective reactions is crucial. Chiral high-performance liquid chromatography (HPLC) can be used to separate diastereomers if they are formed.
-
Purification Challenges: Nucleoside analogues can be polar and difficult to purify by standard column chromatography. Consider using reversed-phase chromatography or ion-exchange chromatography for better separation.[1]
Question: I am having trouble with the purification of my synthesized abacavir derivative. What methods are most effective?
Answer: The purification of nucleoside analogues often requires specialized techniques due to their polarity. Here are some recommended methods:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for purifying nucleoside analogues. A C18 column with a water/acetonitrile or water/methanol gradient is commonly used.
-
Ion-Exchange Chromatography: If your derivative has charged groups, ion-exchange chromatography can be very effective. DEAE-Sephadex or similar resins can be used with a salt gradient (e.g., triethylammonium bicarbonate) to elute the compound.[2]
-
Crystallization: If your compound is a solid, crystallization can be an excellent final purification step to obtain high-purity material. Experiment with different solvent systems to find suitable conditions.
-
Column Chromatography: While challenging, silica gel column chromatography can sometimes be used with polar solvent systems (e.g., dichloromethane/methanol or ethyl acetate/methanol).
In Vitro Antiviral Activity Assays
Question: My anti-HIV-1 assay is showing inconsistent results for my abacavir derivative. What could be the cause?
Answer: Inconsistent results in antiviral assays can stem from several factors:
-
Cell Viability: Ensure that the concentrations of your derivative used in the assay are not cytotoxic. Always run a parallel cytotoxicity assay to determine the non-toxic concentration range.
-
Virus Titer: The amount of virus used for infection is critical. A high multiplicity of infection (MOI) can overwhelm the antiviral effect, while a low MOI may result in a weak signal. Titrate your virus stock before each experiment.
-
Assay Endpoint: The method used to measure viral replication (e.g., p24 ELISA, reverse transcriptase activity, reporter gene expression) can influence the results. Ensure your chosen endpoint is sensitive and reproducible.
-
Compound Stability: Your derivative may not be stable in the cell culture medium over the course of the experiment. Assess the stability of your compound under assay conditions.
-
Drug-Resistant Strains: If you are using drug-resistant HIV-1 strains, ensure they are well-characterized and that your assay is sensitive enough to detect changes in susceptibility.
HLA-B*57:01-Mediated Cytotoxicity Assays
Question: My ELISpot assay to measure IFN-γ release from abacavir-specific T-cell clones is showing high background. What can I do to reduce it?
Answer: High background in an ELISpot assay can obscure the true signal. Here are some troubleshooting tips:
-
Plate Washing: Inadequate washing between steps is a common cause of high background. Ensure you are washing the plate thoroughly with the recommended wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Incomplete blocking of the plate can lead to non-specific binding of antibodies. Ensure you are using an appropriate blocking buffer and incubating for the recommended time.
-
Cell Viability: A high number of dead cells in your culture can release cytokines non-specifically. Ensure your T-cell clones are healthy and viable before starting the assay.
-
Antibody Concentrations: The concentrations of both the capture and detection antibodies should be optimized. Using too high a concentration can lead to increased background.
-
Serum in Media: Some sera can contain factors that stimulate cells non-specifically. Consider using a different batch of serum or serum-free medium.[3]
Question: I am not detecting any spots in my ELISpot assay, even with my positive control. What is the likely problem?
Answer: A complete lack of spots usually indicates a critical failure in the assay setup:
-
Incorrect Antibody Pair: Ensure you are using a matched pair of capture and detection antibodies that recognize different epitopes of IFN-γ.
-
Inactive Enzyme Conjugate: The enzyme conjugate (e.g., streptavidin-HRP or streptavidin-ALP) may have lost its activity. Use a fresh batch or test its activity separately.
-
Substrate Issues: The substrate solution may have been prepared incorrectly or has expired. Prepare fresh substrate before use.
-
Cell Stimulation: The T-cells may not have been properly stimulated. For a positive control, use a potent non-specific stimulator like phytohemagglutinin (PHA).
-
Membrane Pre-wetting: Failure to properly pre-wet the PVDF membrane with ethanol can result in poor binding of the capture antibody.[3]
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the strategies and principles for improving the therapeutic index of abacavir derivatives.
Question: What is the primary toxicity associated with abacavir, and how can it be mitigated through derivative design?
Answer: The primary and most severe toxicity of abacavir is a hypersensitivity reaction (HSR) that occurs in individuals carrying the HLA-B57:01 allele.[4][5] Abacavir binds non-covalently to the peptide-binding groove of the HLA-B57:01 protein, altering its shape and the repertoire of self-peptides that it presents to CD8+ T-cells. This leads to the presentation of novel self-peptides, which are recognized as foreign by the immune system, triggering a strong and potentially fatal immune response.[6]
Strategies to mitigate this toxicity through derivative design include:
-
Structural Modification: Modifying the structure of abacavir, particularly the cyclopropyl group, can reduce its binding affinity to the HLA-B*57:01 molecule. This can decrease the alteration of the self-peptide repertoire and subsequent T-cell activation.
-
Prodrugs: Designing prodrugs of abacavir that are metabolized to the active form but have a lower affinity for HLA-B*57:01 in their prodrug state could reduce the risk of HSR.
-
Targeted Delivery: Developing delivery systems that specifically target HIV-infected cells could reduce the systemic exposure to abacavir, thereby minimizing its interaction with HLA-B*57:01 on non-target immune cells.
Question: What are the key in vitro assays for evaluating the improved therapeutic index of abacavir derivatives?
Answer: A panel of in vitro assays is essential to assess both the efficacy and the reduced toxicity of new abacavir derivatives:
-
Antiviral Activity Assay: To determine the potency of the derivative against HIV-1 replication in susceptible cell lines (e.g., MT-4, CEM) or primary cells (e.g., peripheral blood mononuclear cells - PBMCs). The 50% effective concentration (EC50) is a key parameter.
-
Cytotoxicity Assay: To measure the general toxicity of the derivative in the same cell lines used for the antiviral assay. The 50% cytotoxic concentration (CC50) is determined. The Selectivity Index (SI = CC50/EC50) provides an initial measure of the therapeutic window.
-
HLA-B*57:01-Mediated T-cell Activation Assays: These are crucial for assessing the potential for HSR.
-
IFN-γ ELISpot Assay: Measures the frequency of IFN-γ-secreting T-cells from HLA-B*57:01-positive donors upon exposure to the abacavir derivative. A reduced number of spots compared to abacavir indicates lower immunogenicity.
-
Cytokine Release Assays: Measures the release of various pro-inflammatory cytokines (e.g., TNF-α, IL-6) from PBMCs of HLA-B*57:01-positive donors.
-
T-cell Proliferation Assays: Measures the proliferation of abacavir-specific T-cell clones in response to the derivative.
-
-
Immunopeptidome Analysis: This advanced mass spectrometry-based technique analyzes the peptides presented by HLA-B*57:01 on the surface of cells treated with the abacavir derivative. A minimal change in the peptide repertoire compared to untreated cells suggests a lower risk of HSR.
Question: What are the main strategies for developing prodrugs of abacavir, and what are their advantages?
Answer: Prodrug strategies for abacavir aim to improve its pharmacokinetic properties, reduce its toxicity, and enhance its therapeutic efficacy. Key strategies include:
-
Ester Prodrugs: Esterification of the 5'-hydroxyl group of abacavir can increase its lipophilicity, potentially enhancing its oral bioavailability and cell permeability. For example, a myristoylated abacavir prodrug has been synthesized to extend the drug's half-life.[7]
-
Phosphoramidate Prodrugs: These prodrugs can bypass the first and often rate-limiting phosphorylation step in the activation of nucleoside analogues. This can lead to higher intracellular concentrations of the active triphosphate form, potentially increasing antiviral potency and overcoming some forms of drug resistance.
-
N2-Substituted Prodrugs: Modification at the N2 position of the purine ring with groups that can be cleaved in vivo can create prodrugs with altered properties. Some N2-substituted abacavir prodrugs have shown increased potency compared to the parent drug.[8]
Advantages of prodrugs include:
-
Improved Bioavailability: By masking polar groups, prodrugs can have better absorption characteristics.
-
Reduced Toxicity: If the prodrug has a lower affinity for off-target sites (like HLA-B*57:01), it can reduce toxicity.
-
Targeted Delivery: Prodrugs can be designed to be activated by enzymes that are specific to certain tissues or cells, such as HIV-infected cells.
-
Extended Half-Life: Some prodrug modifications can lead to a slower release of the active drug, allowing for less frequent dosing.
Question: How can targeted delivery systems improve the therapeutic index of abacavir?
Answer: Targeted delivery systems aim to deliver abacavir or its derivatives specifically to HIV-infected cells or viral reservoirs, thereby increasing the local drug concentration at the site of action while reducing systemic exposure and associated toxicities.[9] Strategies include:
-
Nanoparticle-Based Systems: Encapsulating abacavir or its prodrugs in nanoparticles (e.g., polymeric nanoparticles, liposomes) can protect the drug from degradation, control its release, and allow for surface modification with targeting ligands.[10]
-
Ligand-Targeted Delivery: The surface of nanoparticles can be decorated with ligands (e.g., antibodies, aptamers, peptides) that bind to specific receptors expressed on the surface of HIV-infected cells, such as CD4, CXCR4, or CCR5. This facilitates the uptake of the drug-loaded nanoparticles by the target cells.
-
Antibody-Drug Conjugates (ADCs): Abacavir or a potent derivative can be chemically linked to a monoclonal antibody that targets a surface antigen on HIV-infected cells.
By concentrating the drug at the site of infection, targeted delivery can lead to:
-
Increased Efficacy: Higher local drug concentrations can be more effective at suppressing viral replication.
-
Reduced Systemic Toxicity: Lower systemic drug levels reduce the risk of off-target effects, including the HLA-B*57:01-mediated hypersensitivity reaction.
-
Overcoming Drug Resistance: High intracellular drug concentrations may be sufficient to inhibit drug-resistant viral strains.
III. Data Presentation
The following tables summarize quantitative data from studies on abacavir and its derivatives.
Table 1: In Vitro Activity and Cytotoxicity of Abacavir and an N2-Substituted Prodrug
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Abacavir | 1.6 | >100 | >62.5 |
| Prodrug 3¹ | 0.05 | >100 | >2000 |
¹(3-(2-(4-methylaminobenzylideneamino)-6-(cyclopropylamino)-9H-purin-9-yl)cyclopentyl)methanol[8][11]
Table 2: Incidence of Abacavir Hypersensitivity Reaction (HSR) with and without HLA-B*57:01 Screening
| Study Group | Incidence of Clinically Diagnosed HSR | Incidence of Immunologically Confirmed HSR |
| Prospective HLA-B*57:01 Screening | 3.4% | 0% |
| Control (No Screening) | 7.8% | 2.7% |
Data from the PREDICT-1 study.[5]
IV. Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
General Protocol for Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., MT-4 or PBMCs) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of the abacavir derivative in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
General Protocol for IFN-γ ELISpot Assay
-
Plate Coating: Coat a 96-well PVDF-membrane ELISpot plate with an anti-human IFN-γ capture antibody overnight at 4°C.[12]
-
Blocking: Wash the plate and block with sterile blocking solution (e.g., RPMI 1640 with 10% fetal bovine serum) for at least 2 hours at room temperature.[13]
-
Cell Plating: Add PBMCs from an HLA-B*57:01-positive donor to the wells (e.g., 2 x 10^5 cells/well).
-
Stimulation: Add the abacavir derivative at various concentrations. Include abacavir as a positive control, a vehicle control (e.g., DMSO), and a non-specific stimulator like PHA as a positive control for cell reactivity.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at 37°C.[12]
-
Enzyme Conjugate Addition: Wash the plate and add an enzyme conjugate (e.g., streptavidin-alkaline phosphatase) and incubate for 1 hour at room temperature.[12]
-
Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Stop the reaction by washing with water when distinct spots emerge.[12]
-
Analysis: Air-dry the plate and count the spots using an automated ELISpot reader.
General Protocol for Immunopeptidome Analysis by Mass Spectrometry
-
Cell Culture and Lysis: Culture a large number of HLA-B*57:01-expressing cells (e.g., 1 x 10^9 cells) in the presence or absence of the abacavir derivative. Harvest the cells and lyse them in a buffer containing a detergent and protease inhibitors.
-
Immunoaffinity Purification: Clarify the cell lysate by centrifugation and pass it over an affinity column containing a bound antibody that specifically recognizes HLA class I molecules (e.g., W6/32).
-
Peptide Elution: Wash the column extensively and then elute the HLA-peptide complexes using a mild acid solution (e.g., 0.1% trifluoroacetic acid).[14][15]
-
Peptide Separation: Separate the eluted peptides from the HLA heavy chain and β2-microglobulin using a C18 solid-phase extraction cartridge.
-
LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reversed-phase HPLC and then fragmented in the mass spectrometer to determine their amino acid sequences.[16]
-
Data Analysis: Use specialized software to search the obtained fragmentation spectra against a human protein database to identify the sequences of the presented peptides. Compare the peptide repertoires from treated and untreated cells to identify drug-induced changes.
V. Visualizations
Caption: Abacavir hypersensitivity signaling pathway.
Caption: Experimental workflow for abacavir derivatives.
Caption: Strategies for improving abacavir's therapeutic index.
References
- 1. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Troubleshooting Your ELISpot Assay | Life Science Research | Merck [merckmillipore.com]
- 4. Abacavir Therapy and HLA-B*57:01 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Development and characterization of a long-acting nanoformulated abacavir prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Abacavir prodrugs: microwave-assisted synthesis and their evaluation of anti-HIV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. INF-gamma Release ELISpot Assay [bio-protocol.org]
- 13. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mild Acid Elution and MHC Immunoaffinity Chromatography Reveal Similar Albeit Not Identical Profiles of the HLA Class I Immunopeptidome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mass Spectrometry of Human Leukocyte Antigen Class I Peptidomes Reveals Strong Effects of Protein Abundance and Turnover on Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Inconsistencies in Abacavir Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers understand and address inconsistencies observed in abacavir clinical trial results.
Frequently Asked Questions (FAQs)
Q1: Why are there conflicting data on the virological efficacy of abacavir, particularly in patients with high baseline viral loads?
A1: The discrepancy in virological efficacy, especially when comparing abacavir/lamivudine to tenofovir/emtricitabine, stems from several factors observed across different clinical trials.
-
Patient Population: The AIDS Clinical Trials Group (ACTG) 5202 study reported that in patients with a baseline HIV RNA greater than 100,000 copies/mL, abacavir/lamivudine was less effective than tenofovir/emtricitabine.[1][2]
-
Study Design: In contrast, other randomized clinical trials and a meta-analysis of multiple studies found similar efficacy between the two regimens, regardless of the baseline viral load.[1][3] These differing outcomes can be attributed to variations in study design, patient demographics, and the specific third agent used in the combination therapy.
-
Real-World vs. Clinical Trial Conditions: A cohort study comparing results from the ACTG A5095 trial to real-world data from the ART Cohort Collaboration (ART-CC) found that the virologic response to abacavir was significantly worse under real-life conditions than in the controlled setting of a clinical trial.[4]
Q2: What are the key inconsistencies regarding the cardiovascular risk associated with abacavir?
A2: The association between abacavir and cardiovascular risk is a significant area of debate with conflicting findings.
-
Observational Studies vs. Meta-Analyses: Several observational studies and, more recently, an exploratory analysis of the REPRIEVE trial have suggested a link between abacavir use and an increased risk of myocardial infarction (MI) or major adverse cardiovascular events (MACE).[2][5][6][7] The REPRIEVE analysis found that current or past abacavir use was associated with a 42% and 50% increased risk of MACE, respectively.[5][7]
-
Contradictory Evidence: Conversely, a 2012 meta-analysis by the U.S. Food and Drug Administration (FDA) of 26 clinical trials did not find a statistically significant association between abacavir and MI.[2] Methodological differences between studies are often cited as a reason for these discrepancies.[8]
-
Lack of a Clear Mechanism: The controversy is further fueled by the absence of a well-established biological mechanism to explain how abacavir might increase cardiovascular risk.[8]
Q3: How has the reporting of abacavir hypersensitivity reactions (HSR) varied across clinical trials?
A3: The incidence of abacavir HSR has been a focus of many studies, and its reporting has evolved.
-
Impact of HLA-B5701 Screening: The implementation of prospective HLA-B5701 screening has dramatically reduced the incidence of clinically suspected abacavir HSR. The PREDICT-1 study showed a reduction from 7.8% to 3.4% with screening.[9]
-
Standardized Case Definition: The use of a standardized HSR case report form has been shown to be a significant factor in the reported incidence rates.[10]
-
Clinical vs. Genetic Diagnosis: It is crucial to distinguish between clinically suspected HSR and HSR in HLA-B5701-positive individuals. While screening is highly effective, HSR can still occur in HLA-B5701-negative patients, although much less frequently.[9]
Troubleshooting Guides
Issue: Reconciling Disparate Virological Efficacy Data
If your research is yielding conflicting results on abacavir's efficacy, consider the following:
-
Stratify by Baseline Viral Load: Analyze your data by stratifying patient groups based on their baseline HIV-1 RNA levels (e.g., <100,000 copies/mL vs. ≥100,000 copies/mL). This can help determine if the observed efficacy is dependent on the initial viral burden.[1][2]
-
Evaluate the Third Agent: The antiretroviral agent used in combination with the nucleoside reverse transcriptase inhibitor (NRTI) backbone can influence outcomes. Compare results across different third agents (e.g., efavirenz, atazanavir/ritonavir, dolutegravir).
-
Assess Adherence: In real-world studies, adherence can be a significant confounder. If possible, incorporate measures of adherence into your analysis to understand its impact on virological outcomes.[4]
Issue: Investigating Cardiovascular Safety Signals
When evaluating the cardiovascular safety of abacavir, a multi-faceted approach is necessary:
-
Standardize Endpoint Definitions: Ensure consistent and clearly defined cardiovascular endpoints (e.g., MACE, MI) across your study arms or datasets.
-
Adjust for Confounders: Statistically adjust for traditional cardiovascular risk factors, as well as HIV-specific factors, in your analyses.[2]
-
Consider Exposure Duration: Analyze the risk based on current, recent, and cumulative abacavir exposure to investigate any temporal relationship with cardiovascular events.[6]
Data Presentation
Table 1: Comparison of Virological Failure Rates in Key Clinical Trials
| Study | Patient Group (Baseline Viral Load) | Abacavir/Lamivudine Failure Rate | Tenofovir/Emtricitabine Failure Rate | Key Finding |
| ACTG 5202 | >100,000 copies/mL | Higher | Lower | Abacavir/lamivudine was inferior in patients with high baseline viral load.[1][2] |
| Meta-analysis (Cruciani et al., 2014) | All VLs | Similar | Similar | No significant difference in virological efficacy regardless of baseline viral load.[1][3] |
| Meta-analysis (Cruciani et al., 2014) | >100,000 copies/mL | Similar | Similar | No significant difference in the high baseline viral load stratum.[3] |
Table 2: Summary of Cardiovascular Risk Findings
| Study/Analysis | Comparison | Risk Ratio / Hazard Ratio (95% CI) | Conclusion |
| D:A:D Study (2008) | Recent Abacavir Use vs. No Use | ~2.0 for MI | Association between recent abacavir use and MI.[6] |
| FDA Meta-analysis (2012) | Abacavir vs. Control | 1.02 (0.56–1.84) for MI | No statistically significant association.[2] |
| REPRIEVE (Exploratory Analysis) | Current Abacavir Use vs. No Use | 1.42 for MACE | Association with an increased risk of MACE.[5][7] |
| REPRIEVE (Exploratory Analysis) | Past Abacavir Use vs. No Use | 1.50 for MACE | Association with an increased risk of MACE.[5][7] |
Experimental Protocols
Methodology for HLA-B*5701 Screening
Genetic screening for the HLA-B*5701 allele is critical to reduce the risk of abacavir hypersensitivity.
-
Sample Collection: Collect a whole blood sample in an EDTA tube.
-
DNA Extraction: Isolate genomic DNA from peripheral blood mononuclear cells.
-
Genotyping: Utilize a validated sequence-specific primer polymerase chain reaction (PCR) or a sequence-based typing method to detect the presence of the HLA-B*5701 allele.
-
Interpretation: A positive result indicates a significantly increased risk of HSR, and abacavir should not be prescribed. A negative result indicates a low risk, but does not entirely eliminate the possibility of HSR.[9]
Methodology for HIV-1 RNA Viral Load Measurement
Accurate quantification of plasma HIV-1 RNA is essential for assessing treatment efficacy.
-
Plasma Separation: Collect whole blood in plasma preparation tubes and centrifuge to separate plasma.
-
RNA Extraction: Extract viral RNA from plasma using a validated commercial kit.
-
Reverse Transcription and Real-Time PCR (RT-qPCR):
-
Reverse transcribe the viral RNA into complementary DNA (cDNA).
-
Amplify the cDNA using real-time PCR with primers and probes specific to a conserved region of the HIV-1 genome (e.g., gag, pol).
-
The lower limit of detection for standard assays is typically 20-50 copies/mL.[11] For research purposes, single-copy assays with a lower limit of detection down to 0.3 copies/mL can be used.[12]
-
-
Quantification: Determine the viral load by comparing the amplification signal to a standard curve of known RNA concentrations.
Visualizations
Caption: Proposed signaling pathway for abacavir hypersensitivity reaction.
Caption: Standard workflow for an abacavir clinical trial with HLA-B5701 screening.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Global “expiration” of abacavir in adults with HIV: a rapid review of safety and efficacy concerns challenging its role in modern ART - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virological efficacy of abacavir: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abacavir (But Not Efavirenz) Weaker in Cohort Study Than in Clinical Trial [natap.org]
- 5. NIH trial finds HIV drug abacavir linked to higher cardiovascular risk [clinicaltrialsarena.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ACTG Presents Data Analysis at AIDS 2024 Showing Association between Elevated Risk of Cardiovascular Events and Abacavir Use Among People Living with HIV – ACTG [actgnetwork.org]
- 8. Cardiovascular toxicity of abacavir: a clinical controversy in need of a pharmacological explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinician.com [clinician.com]
- 10. thebodypro.com [thebodypro.com]
- 11. mdpi.com [mdpi.com]
- 12. google.com [google.com]
Abacavir-Induced Toxicities: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the mitigation of abacavir-induced toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the primary toxicity associated with abacavir?
A1: The primary and most severe toxicity is abacavir hypersensitivity reaction (AHR), a potentially life-threatening immune-mediated reaction.[1][2] This reaction typically occurs within the first six weeks of initiating therapy, with a median onset time of about 8 to 9 days.[3] Symptoms often involve multiple organ systems and commonly include fever, rash, fatigue, and gastrointestinal issues like nausea, vomiting, or diarrhea.[3][4]
Q2: What is the molecular mechanism behind abacavir hypersensitivity reaction?
A2: AHR is strongly associated with the presence of the HLA-B57:01 allele.[5] The currently accepted mechanism is the "altered peptide repertoire model."[3] Abacavir binds non-covalently to the antigen-binding cleft of the HLA-B57:01 protein inside the cell. This binding alters the shape of the cleft and, consequently, the set of self-peptides that can be presented on the cell surface. This new complex of HLA-B*57:01 and a novel self-peptide is recognized as "foreign" by cytotoxic CD8+ T-cells, triggering a widespread immune response that results in the symptoms of AHR.[3]
Q3: What is the primary strategy to mitigate the risk of AHR?
A3: The most effective mitigation strategy is pharmacogenetic screening for the HLA-B*57:01 allele in all patients before initiating abacavir.[5][6] International guidelines recommend this screening, and abacavir is contraindicated in individuals who test positive for the allele.[6][7] This practice has been shown to virtually eliminate the incidence of immunologically confirmed AHR.[3]
Q4: Can AHR occur in patients who are negative for the HLA-B*57:01 allele?
A4: Yes, while rare, AHR has been reported in patients who do not carry the HLA-B57:01 allele.[2] Therefore, clinical vigilance is crucial for any patient starting abacavir, regardless of their genotype. If an AHR is suspected, abacavir must be discontinued immediately and permanently, irrespective of the patient's HLA-B57:01 status.[2][7]
Q5: Are there other toxicities associated with abacavir?
A5: Yes, beyond AHR, abacavir has been associated with other potential toxicities, including:
-
Mitochondrial Toxicity : As a nucleoside reverse transcriptase inhibitor (NRTI), abacavir can interfere with mitochondrial function. Studies have shown it can inhibit mitochondrial complex I and III activity, leading to increased reactive oxygen species and reduced ATP levels.[8][9] This can contribute to hepatic toxicities like steatosis.[8][10]
-
Cardiovascular Risk : Some observational studies and a recent analysis from the REPRIEVE trial have suggested an association between both past and current abacavir use and an increased risk of major adverse cardiovascular events (MACE), such as myocardial infarction.[11][12] Due to this potential risk, guidelines suggest using abacavir with caution in patients with high baseline cardiovascular risk.[13]
-
Lactic Acidosis : This is a rare but serious toxicity associated with the NRTI class, resulting from mitochondrial dysfunction.[14]
Troubleshooting Guides
Guide 1: Investigating a Suspected Abacavir Hypersensitivity Reaction (AHR)
This guide provides a logical workflow for researchers and clinicians managing a suspected AHR during an experiment or clinical trial.
Caption: Troubleshooting workflow for a suspected AHR.
Data Summary
Table 1: Key Quantitative Data on Abacavir Hypersensitivity Reaction (AHR)
| Parameter | Value | Source(s) |
| Incidence of AHR (pre-screening) | 2% - 9% | [3] |
| Median Time to Onset | 8 - 9 days | [3] |
| Typical Onset Window | Within the first 6 weeks of therapy | [1][2] |
| Positive Predictive Value of HLA-B57:01 | ~50% (approx. half of positive individuals will develop AHR) | [5] |
| Negative Predictive Value of HLA-B57:01 | ~100% (absence of allele virtually rules out AHR) | [1] |
| AHR Incidence Reduction with Screening | Eliminated immunologically-confirmed AHR in PREDICT-1 study | [3] |
Experimental Protocols & Methodologies
Protocol 1: HLA-B*57:01 Genotyping
Genetic screening for HLA-B*57:01 is the standard of care before initiating abacavir.
-
Objective: To determine if a subject carries the HLA-B*57:01 allele.
-
Methodology: The most common methods are DNA-based and typically involve Polymerase Chain Reaction (PCR).[15]
-
Sample Collection: A whole blood or saliva sample is collected from the subject.[15]
-
DNA Extraction: Genomic DNA is isolated from the collected sample. Some commercial kits allow for direct analysis from whole blood without a separate DNA isolation step.[16]
-
Allele Amplification/Detection: Sequence-specific primers or probes are used in a PCR-based assay to detect the presence or absence of the HLA-B*57:01 allele. Common techniques include sequence-specific primer PCR (SSP-PCR) or real-time PCR with allele-specific probes.
-
Data Interpretation: The result is reported as either "positive" (at least one copy of the HLA-B*57:01 allele is present) or "negative" (no copies are present). There are no intermediate phenotypes due to the codominant expression of HLA genes.[15]
-
-
Clinical Decision Workflow:
Caption: Clinical workflow for abacavir initiation.
Protocol 2: Abacavir Skin Patch Testing
Abacavir patch testing is an experimental tool used in research settings to confirm immunological sensitization, not for initial diagnosis. It should never be used in a patient with a history of severe AHR.
-
Objective: To elicit a localized, delayed-type (Type IV) hypersensitivity reaction in a controlled manner to confirm abacavir as the causative agent of a prior reaction.
-
Methodology:
-
Subject Selection: Performed exclusively in patients who have previously taken abacavir and had a suspected, non-life-threatening reaction.[1][15]
-
Reagent Preparation: Abacavir is typically prepared in a vehicle like petrolatum at various concentrations (e.g., 1% and 10%). A vehicle-only control is essential.
-
Application: The prepared reagents are applied to small chambers (e.g., Finn Chambers®) which are then taped to an area of intact skin, usually the upper back.[17]
-
Incubation: The patch is left in place for 48 hours, during which the area must be kept dry.[17]
-
Reading: The patch is removed at 48 hours. The skin is inspected for reactions (e.g., erythema, papules, vesicles) at the time of removal and again at 72 or 96 hours, as delayed reactions can occur.[17] A positive reaction is a visible and palpable inflammatory response at the abacavir application site but not the control site.
-
Signaling Pathway Diagram
Mechanism of Abacavir-Induced T-Cell Activation
References
- 1. researchgate.net [researchgate.net]
- 2. viivexchange.com [viivexchange.com]
- 3. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 4. academic.oup.com [academic.oup.com]
- 5. files.cpicpgx.org [files.cpicpgx.org]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Abacavir hypersensitivity - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 8. The purine analogues abacavir and didanosine increase acetaminophen-induced hepatotoxicity by enhancing mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. youtube.com [youtube.com]
- 12. Study Links HIV Drug Abacavir to Higher Cardiovascular Risk [synapse.patsnap.com]
- 13. HIV and AIDS - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. natap.org [natap.org]
- 15. HLA-B*57:01 Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 17. youtube.com [youtube.com]
troubleshooting poor virologic response to abacavir regimens
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor virologic response to abacavir-containing regimens in their experiments.
Troubleshooting Guides
Issue: Suboptimal Virologic Suppression or Virologic Failure
Question: Our in vitro/in vivo experiment shows a poor virologic response to an abacavir-containing regimen. What are the potential causes and how can we troubleshoot this?
Answer:
A poor virologic response to abacavir can stem from several factors, primarily related to drug resistance, but also encompassing experimental design and adherence in clinical contexts. The initial step is to systematically investigate the potential causes.
Troubleshooting Workflow:
A systematic approach to troubleshooting involves assessing adherence (if applicable), performing resistance testing, and evaluating the specifics of the therapeutic regimen.
Validation & Comparative
A Comparative Analysis of Abacavir and Other Nucleoside Reverse Transcriptase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nucleoside reverse transcriptase inhibitor (NRTI) abacavir with other commonly used alternatives. The analysis focuses on key performance indicators including efficacy, safety profiles, and resistance development, supported by experimental data and detailed methodologies for critical assays.
Executive Summary
Nucleoside reverse transcriptase inhibitors are a cornerstone of combination antiretroviral therapy (cART) for the treatment of HIV-1 infection. This guide delves into a comparative analysis of abacavir against other prominent NRTIs such as tenofovir disoproxil fumarate (TDF), tenofovir alafenamide (TAF), lamivudine (3TC), and emtricitabine (FTC). While abacavir offers a potent therapeutic option, its clinical use is critically guided by a significant association with a hypersensitivity reaction in individuals carrying the HLA-B*57:01 allele. This guide will explore these nuances to provide a comprehensive resource for informed decision-making in research and drug development.
Efficacy Comparison
The virological efficacy of abacavir, typically co-formulated with lamivudine (ABC/3TC), has been extensively compared to tenofovir-based regimens, most commonly TDF/FTC. Multiple randomized controlled trials have demonstrated similar rates of virological suppression between these regimens, particularly in patients with a baseline HIV-1 RNA of less than 100,000 copies/mL. However, some studies have suggested a higher rate of virological failure with abacavir-containing regimens in patients with high baseline viral loads.
| NRTI Combination | Virological Suppression Rate (Viral Load < 50 copies/mL) at 48 Weeks (Overall) | Virological Suppression Rate (Viral Load < 50 copies/mL) at 48 Weeks (Baseline VL > 100,000 copies/mL) | Virological Suppression Rate (Viral Load < 50 copies/mL) at 96 Weeks | Reference |
| Abacavir/Lamivudine (ABC/3TC) | 59% - 83% | ~63% | ~65% | |
| Tenofovir/Emtricitabine (TDF/FTC) | 71% - 86% | ~70% | ~80% |
Safety and Tolerability Profile
The safety profiles of NRTIs are a critical consideration in long-term therapy. Abacavir's primary safety concern is the hypersensitivity reaction (HSR), a potentially life-threatening condition strongly associated with the HLA-B*57:01 allele. Pre-treatment screening for this allele has dramatically reduced the incidence of abacavir-induced HSR. In contrast, tenofovir disoproxil fumarate is associated with a risk of nephrotoxicity and reductions in bone mineral density. Tenofovir alafenamide, a newer prodrug of tenofovir, has demonstrated an improved renal and bone safety profile compared to TDF.
| NRTI | Common Adverse Events | Serious Adverse Events |
| Abacavir (ABC) | Nausea, headache, insomnia | Hypersensitivity reaction (in HLA-B*57:01 positive individuals), potential increased risk of myocardial infarction |
| Tenofovir Disoproxil Fumarate (TDF) | Nausea, diarrhea, headache | Nephrotoxicity (including Fanconi syndrome), decreased bone mineral density |
| Tenofovir Alafenamide (TAF) | Nausea, headache | Lower risk of nephrotoxicity and bone density reduction compared to TDF |
| Lamivudine (3TC) | Generally well-tolerated; headache, nausea | Pancreatitis (rare) |
| Emtricitabine (FTC) | Generally well-tolerated; headache, nausea, skin discoloration (hyperpigmentation of palms/soles) | Lactic acidosis and severe hepatomegaly with steatosis (class-wide warning) |
| Zidovudine (AZT) | Nausea, vomiting, headache, fatigue, myalgia | Bone marrow suppression (anemia, neutropenia), myopathy, lactic acidosis |
Resistance Profiles
Resistance to NRTIs emerges through mutations in the HIV-1 reverse transcriptase enzyme. The M184V mutation is a common resistance pathway for lamivudine and emtricitabine, conferring high-level resistance to these drugs but also increasing susceptibility to tenofovir and zidovudine. Abacavir resistance is more complex and can be selected for by mutations such as K65R, L74V, Y115F, and M184V. The K65R mutation, selected by tenofovir and abacavir, reduces the susceptibility to both drugs. Thymidine analogue mutations (TAMs), associated with zidovudine and stavudine, can confer broad cross-resistance to other NRTIs.
| Mutation | Associated NRTIs | Impact on Susceptibility |
| M184V/I | Lamivudine, Emtricitabine, Abacavir | High-level resistance to 3TC and FTC. Low-level resistance to abacavir. Increases susceptibility to tenofovir and zidovudine. |
| K65R | Tenofovir, Abacavir, Lamivudine, Emtricitabine | Reduced susceptibility to TDF, TAF, ABC, 3TC, and FTC. |
| L74V | Abacavir, Didanosine | Reduced susceptibility to ABC and ddI. |
| Y115F | Abacavir | Contributes to abacavir resistance. |
| Thymidine Analogue Mutations (TAMs) (e.g., M41L, D67N, K70R, L210W, T215Y/F, K219Q/E) | Zidovudine, Stavudine | Can cause broad cross-resistance to other NRTIs, including abacavir and tenofovir. |
Experimental Protocols
In Vitro Reverse Transcriptase (RT) Activity Assay (Colorimetric)
This assay quantifies the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase.
Materials:
-
HIV-1 Reverse Transcriptase Assay Kit (e.g., from Roche or Millipore Sigma)
-
Recombinant HIV-1 RT
-
Test compounds (NRTIs)
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a template/primer hybrid (e.g., poly(A) x oligo(dT)15), dNTPs including biotin-labeled dUTP and digoxigenin-labeled dUTP, and reaction buffer.
-
Inhibitor Incubation: Add varying concentrations of the test NRTI to the wells of a microplate.
-
Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT to each well to initiate the DNA synthesis reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for DNA synthesis.
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotin-labeled DNA.
-
Add an anti-digoxigenin-peroxidase (POD) conjugate, which binds to the digoxigenin-labeled nucleotides incorporated into the DNA.
-
Add a peroxidase substrate (e.g., ABTS). The POD enzyme catalyzes the cleavage of the substrate, producing a colored product.
-
-
Measurement: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (e.g., 405 nm). The signal intensity is directly proportional to the RT activity.
-
Data Analysis: Calculate the percent inhibition for each NRTI concentration and determine the IC50 value.
Cell-Based Antiviral Activity Assay (TZM-bl Reporter Cell Line)
This assay measures the ability of a compound to inhibit HIV-1 infection in a cell-based system.
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated Tat-responsive luciferase and β-galactosidase reporter genes)
-
HIV-1 laboratory-adapted strains or clinical isolates
-
Test compounds (NRTIs)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the test NRTIs to the cells.
-
Virus Infection: Add a pre-titered amount of HIV-1 to each well.
-
Incubation: Incubate the plate for 48-72 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.
-
Lysis and Luciferase Assay:
-
Lyse the cells to release the contents.
-
Add luciferase assay reagent to the cell lysate.
-
-
Measurement: Measure the luminescence using a luminometer. The light output is proportional to the level of viral infection.
-
Data Analysis: Calculate the percent inhibition of viral replication for each NRTI concentration and determine the EC50 value.
Assessment of Mitochondrial Toxicity
1. Quantification of Mitochondrial DNA (mtDNA) Content by Real-Time PCR
This method determines if a drug affects mitochondrial replication by measuring the relative amount of mtDNA to nuclear DNA (nDNA).
Materials:
-
Cells cultured with and without NRTIs
-
DNA extraction kit
-
Primers and probes for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M or RNase P)
-
Real-time PCR instrument and reagents
Procedure:
-
Cell Culture and Treatment: Culture cells (e.g., HepG2, CEM) in the presence of varying concentrations of NRTIs for an extended period (e.g., 7-14 days).
-
DNA Extraction: Extract total DNA from the treated and untreated cells.
-
Real-Time PCR: Perform real-time PCR using specific primers and probes for both a mitochondrial and a nuclear gene.
-
Data Analysis: Calculate the difference in cycle threshold (ΔCt) between the mitochondrial and nuclear genes (Ct_mtDNA - Ct_nDNA). The relative mtDNA content is then determined using the 2^-ΔΔCt method, comparing treated to untreated cells. A decrease in the mtDNA/nDNA ratio in treated cells indicates mitochondrial toxicity.[1][2]
2. Seahorse XF Analyzer for Mitochondrial Respiration
This technology measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells in real-time.
Materials:
-
Seahorse XF Analyzer and consumables (e.g., XF Cell Mito Stress Test Kit)
-
Cells cultured with NRTIs
-
Seahorse XF assay medium
-
Mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a Seahorse XF cell culture microplate and treat with NRTIs for the desired duration.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.
-
Cartridge Loading: Load the mitochondrial inhibitors into the appropriate ports of the sensor cartridge.
-
Seahorse XF Analysis: Place the cell plate in the Seahorse XF Analyzer. The instrument will sequentially inject the inhibitors and measure the OCR at baseline and after each injection.
-
Data Analysis: The resulting OCR profile allows for the calculation of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Drug-induced mitochondrial dysfunction is identified by alterations in these parameters compared to untreated controls.[3][4][5][6][7]
Visualizations
Caption: Abacavir Hypersensitivity Signaling Pathway.
References
Abacavir in Treatment-Naive HIV Patients: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of abacavir's performance in treatment-naive HIV-1 infected patients against other first-line antiretroviral agents. The analysis is supported by data from pivotal clinical trials, with a focus on virologic efficacy, immunological response, and safety profiles. Detailed experimental methodologies are provided for key studies, and relevant biological pathways are visualized to offer a comprehensive overview for the scientific community.
Executive Summary
Abacavir, a nucleoside reverse transcriptase inhibitor (NRTI), has historically been a component of recommended initial antiretroviral therapy (ART) regimens. Its efficacy, particularly in combination with lamivudine (3TC) and an integrase inhibitor like dolutegravir (DTG), has been robustly demonstrated in numerous clinical trials. However, its use is contingent on mandatory HLA-B*5701 screening to prevent a potentially life-threatening hypersensitivity reaction. When compared to tenofovir-based regimens, abacavir demonstrates comparable virologic suppression, though some studies have indicated differences in efficacy based on baseline viral load and have raised concerns about cardiovascular risk. This guide synthesizes the evidence to facilitate informed decisions in research and drug development.
Comparative Efficacy of Abacavir-Based Regimens
The following tables summarize the primary efficacy and safety outcomes from key clinical trials evaluating abacavir in treatment-naive adult patients.
Table 1: SINGLE Study - Dolutegravir + Abacavir/Lamivudine vs. Efavirenz/Tenofovir/Emtricitabine
| Outcome Measure | Dolutegravir + Abacavir/Lamivudine (DTG + ABC/3TC) | Efavirenz/Tenofovir/Emtricitabine (EFV/TDF/FTC) | Statistic |
| Virologic Response (HIV-1 RNA <50 copies/mL) | |||
| Week 48 | 88% | 81% | Difference: 7.4% (95% CI: 2.5% to 12.3%); P=0.003[1] |
| Week 96 | 80% | 72% | P=0.006[1] |
| Week 144 | 71% | 63% | Difference: 8.0% (95% CI: 2.2% to 13.8%) |
| Immunologic Response (Mean CD4+ Count Increase from Baseline) | |||
| Week 96 | +325 cells/mm³ | +281 cells/mm³ | P=0.004[1] |
| Week 144 | +378 cells/mm³ | +332 cells/mm³ | P=0.003[1] |
| Discontinuations due to Adverse Events | |||
| Week 144 | 4% | 14% | [1] |
| Most Common Drug-Related Adverse Events (>5%) | Insomnia (10%), Headache (9%), Nausea (8%) | Dizziness (33%), Abnormal Dreams (16%), Rash (8%)[1] |
Table 2: ARIA Study - Dolutegravir/Abacavir/Lamivudine vs. Atazanavir/r + Tenofovir/Emtricitabine in Women
| Outcome Measure | Dolutegravir/Abacavir/Lamivudine (DTG/ABC/3TC) | Atazanavir/ritonavir + TDF/FTC (ATV/r + TDF/FTC) | Statistic |
| Virologic Response (HIV-1 RNA <50 copies/mL) at Week 48 | 82% | 71% | Adjusted Difference: 10.5% (95% CI: 3.1% to 17.8%); P=0.005[2][3] |
| Virologic Response in High Viral Load (>100,000 copies/mL) | 80% | 64% | [3] |
| Discontinuations due to Adverse Events | 4% | 7% | [3] |
| Protocol-Defined Virologic Failure | 6% | 14% | [3] |
| Most Common Drug-Related Adverse Events | Nausea (19%), Headache (11%) | Nausea (20%), Headache (13%) | [2] |
Table 3: ACTG A5202 Study - Abacavir/Lamivudine vs. Tenofovir/Emtricitabine
| Outcome Measure | Abacavir/Lamivudine (ABC/3TC) based regimen | Tenofovir/Emtricitabine (TDF/FTC) based regimen | Statistic |
| Time to Virologic Failure (Overall) | No significant difference | No significant difference | - |
| Time to Virologic Failure (Baseline HIV RNA ≥100,000 copies/mL) | Significantly shorter time to failure | Significantly longer time to failure | Hazard Ratio = 2.33; P<0.001[4] |
Experimental Protocols
SINGLE Study Protocol
-
Study Design: A Phase III, randomized, double-blind, non-inferiority study.[1]
-
Patient Population: 833 treatment-naive adults with HIV-1 infection. Participants were HLA-B*5701 negative.
-
Randomization: Patients were randomized 1:1 to receive either a fixed-dose combination of dolutegravir 50 mg + abacavir 600 mg/lamivudine 300 mg once daily, or a fixed-dose combination of efavirenz 600 mg/tenofovir DF 300 mg/emtricitabine 200 mg once daily.
-
Primary Endpoint: The proportion of patients with plasma HIV-1 RNA <50 copies/mL at week 48.
-
Key Secondary Endpoints: Change from baseline in CD4+ cell count, incidence of adverse events, and development of virologic resistance.
-
Statistical Analysis: The primary efficacy analysis was based on a non-inferiority margin of -12%.
ARIA Study Protocol
-
Study Design: A Phase IIIb, randomized, open-label, international, multi-center, non-inferiority study with a pre-specified analysis for superiority.[2][3]
-
Patient Population: 495 treatment-naive adult women with HIV-1 infection. Participants were required to be HLA-B*5701 negative.[3]
-
Randomization: Patients were randomized 1:1 to receive either a fixed-dose combination of dolutegravir/abacavir/lamivudine once daily or atazanavir boosted with ritonavir (ATV/r) plus tenofovir DF/emtricitabine (TDF/FTC) once daily.[2]
-
Primary Endpoint: The proportion of patients with plasma HIV-1 RNA <50 copies/mL at week 48.[3]
-
Key Secondary Endpoints: Safety and tolerability, and virologic failure rates.
-
Statistical Analysis: The study was designed to demonstrate non-inferiority, with a pre-specified analysis for superiority.
ACTG A5202 Study Protocol
-
Study Design: A randomized, double-blind equivalence study.[4]
-
Patient Population: 1,857 treatment-naive adults with HIV-1 infection.
-
Randomization: Patients were randomized to receive either blinded abacavir/lamivudine or tenofovir DF/emtricitabine, in combination with open-label atazanavir/ritonavir or efavirenz. Stratification was based on screening viral load (<100,000 or ≥100,000 copies/mL).[4]
-
Primary Endpoint: Time to virologic failure, defined as a confirmed plasma HIV-1 RNA level of ≥1000 copies/mL at or after 16 weeks and before 24 weeks, or ≥200 copies/mL at or after 24 weeks.
-
Key Secondary Endpoints: Early virologic response and safety.
-
Statistical Analysis: The primary analysis used a Cox proportional hazards model to compare the time to virologic failure between treatment arms.[4]
Visualized Pathways and Workflows
Abacavir Mechanism of Action
Abacavir is a prodrug that requires intracellular phosphorylation to its active metabolite, carbovir triphosphate (CBV-TP). CBV-TP competitively inhibits the HIV reverse transcriptase enzyme and terminates the viral DNA chain elongation by being incorporated into the growing DNA strand.
Caption: Intracellular activation of abacavir and its role in inhibiting HIV reverse transcription.
Abacavir Hypersensitivity Reaction (HSR) Pathway
A significant limitation of abacavir is the risk of a hypersensitivity reaction (HSR), which is strongly associated with the presence of the HLA-B5701 allele. Abacavir binds non-covalently to the peptide-binding groove of the HLA-B5701 molecule, altering its conformation. This leads to the presentation of novel self-peptides, which are recognized as foreign by cytotoxic T-lymphocytes (CTLs), triggering a systemic inflammatory response.
Caption: Immunological pathway of abacavir hypersensitivity mediated by HLA-B*5701.
General Experimental Workflow for ART Clinical Trials
The workflow for conducting clinical trials on antiretroviral therapies in treatment-naive patients follows a standardized process from patient screening to long-term follow-up.
Caption: Standardized workflow for a randomized controlled trial of antiretroviral therapy.
Conclusion
For treatment-naive individuals who are HLA-B*5701 negative, abacavir-containing regimens, particularly in combination with dolutegravir and lamivudine, represent a potent and effective initial therapy for HIV-1 infection. The SINGLE and ARIA studies demonstrate that this combination has superior or non-inferior virologic efficacy compared to efavirenz/tenofovir/emtricitabine and boosted atazanavir with tenofovir/emtricitabine, respectively.[1][2] Notably, the dolutegravir/abacavir/lamivudine regimen showed a lower rate of discontinuation due to adverse events compared to the efavirenz-based regimen.[1]
However, the findings from the ACTG A5202 study suggest that in patients with a high baseline viral load (≥100,000 copies/mL), abacavir/lamivudine may be virologically inferior to tenofovir/emtricitabine.[4] This, coupled with ongoing discussions regarding a potential increased risk of cardiovascular events, underscores the importance of patient selection and individualized treatment approaches. The mandatory HLA-B*5701 screening remains a critical prerequisite to mitigate the risk of severe hypersensitivity reactions. For drug development professionals, these data highlight the continued need for NRTIs with improved safety profiles and consistent efficacy across all patient populations.
References
A Comparative Analysis of Abacavir-Containing Regimens in Antiretroviral Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of abacavir-containing antiretroviral regimens, focusing on their efficacy, safety, and tolerability in contrast to alternative nucleoside reverse transcriptase inhibitor (NRTI) backbones. The information presented is collated from key clinical trials to support research and drug development efforts in the field of HIV-1 treatment.
Executive Summary
Abacavir (ABC), a potent carbocyclic synthetic nucleoside analogue, serves as a cornerstone of various combination antiretroviral therapy (cART) regimens. Its efficacy in viral suppression is well-documented; however, its clinical utility is nuanced by a significant genetic predisposition to a hypersensitivity reaction (HSR) and concerns regarding cardiovascular safety. This guide synthesizes data from major comparative trials, presenting a head-to-head analysis against other commonly used NRTIs, primarily tenofovir disoproxil fumarate (TDF) and zidovudine (AZT), to inform strategic decisions in antiretroviral drug development and clinical research.
Mechanism of Action
Abacavir is a prodrug that requires intracellular phosphorylation to its active metabolite, carbovir triphosphate (CBV-TP). CBV-TP competitively inhibits HIV-1 reverse transcriptase and acts as a chain terminator when incorporated into the viral DNA, thus halting viral replication.[1][2][3][4]
Efficacy of Abacavir-Containing Regimens
The efficacy of abacavir, most commonly co-formulated with lamivudine (ABC/3TC), has been extensively evaluated against other NRTI backbones, particularly tenofovir/emtricitabine (TDF/FTC).
Virologic Response
Clinical trials have demonstrated that for treatment-naïve patients with a baseline HIV-1 RNA level below 100,000 copies/mL, abacavir/lamivudine exhibits similar efficacy to tenofovir/emtricitabine. However, in patients with a baseline viral load exceeding 100,000 copies/mL, some studies, such as the ACTG A5202 trial, have reported a higher rate of virologic failure with abacavir/lamivudine compared to tenofovir/emtricitabine.[5][6] A meta-analysis of six trials, however, found similar virological efficacy regardless of baseline viral load.[1] When compared to zidovudine/lamivudine (AZT/3TC), abacavir/lamivudine has been shown to have non-inferior efficacy.[3][4][7]
| Table 1: Comparative Virologic Efficacy in Treatment-Naïve Adults | ||||
| Study (Regimen) | Follow-up | Population | Endpoint | Abacavir-based Arm |
| ACTG A5202 (ABC/3TC vs. TDF/FTC, with EFV or ATV/r)[6] | 96 weeks | Baseline VL ≥100,000 copies/mL | Virologic Failure | 2.46 (HR with EFV) |
| Baseline VL <100,000 copies/mL | Virologic Failure | 1.23 (HR with EFV) | ||
| ASSERT (ABC/3TC vs. TDF/FTC, with EFV)[8] | 48 weeks | All comers | HIV-1 RNA <50 copies/mL | 59% |
| CNA30024 (ABC/3TC vs. AZT/3TC, with EFV)[3][4] | 48 weeks | All comers | HIV-1 RNA <50 copies/mL | 70% |
VL: Viral Load, HR: Hazard Ratio, EFV: Efavirenz, ATV/r: Atazanavir/ritonavir.
Immunological Response
The immunological response, as measured by the change in CD4+ T-cell count, is generally comparable between abacavir- and tenofovir-based regimens. In the ACTG A5202 study, among patients with low baseline viral loads receiving efavirenz, those on abacavir/lamivudine had a significantly greater increase in CD4+ cells at 96 weeks.[2] In a study comparing abacavir to zidovudine, the abacavir group showed a greater CD4+ cell response.[3][4][7]
| Table 2: Comparative Immunological Response (CD4+ T-cell count increase from baseline) | ||
| Study (Regimen) | Abacavir-based Arm | Comparator Arm |
| ACTG A5202 (ABC/3TC vs. TDF/FTC with EFV, low VL)[2] | +227 cells/mm³ | +200 cells/mm³ |
| CNA30024 (ABC/3TC vs. AZT/3TC with EFV)[3][4] | +209 cells/mm³ | +155 cells/mm³ |
| Switch Study (TDF to ABC) [8] | Increase to 550 cells/mm³ at 12 months | - |
Safety and Tolerability Profile
The safety profile of abacavir is a critical consideration in its clinical use, with hypersensitivity and cardiovascular risk being the most prominent concerns.
Abacavir Hypersensitivity Reaction (HSR)
A severe and potentially fatal hypersensitivity reaction to abacavir is strongly associated with the presence of the HLA-B5701 allele.[9] Symptoms, which typically appear within the first six weeks of treatment, can include fever, rash, fatigue, and gastrointestinal and respiratory issues.[10] Prospective screening for the HLA-B5701 allele before initiating abacavir is now the standard of care and has been shown to virtually eliminate the incidence of immunologically confirmed HSR.[11][12][13]
Cardiovascular Risk
Observational studies, most notably the D:A:D cohort study, have suggested an association between recent abacavir use and an increased risk of myocardial infarction.[2] The REPRIEVE trial also found that both prior and current use of abacavir significantly increased the risk of major adverse cardiovascular events (MACE).[14] However, this association has not been consistently observed in all studies and meta-analyses, and the underlying mechanism remains unclear.
| Table 3: Cardiovascular Risk with Abacavir | |
| Study | Finding |
| D:A:D Study [2] | Recent abacavir use associated with a ~2-fold higher risk of myocardial infarction. |
| REPRIEVE Trial [14] | Prior and current abacavir use increased MACE risk by 50% and 42%, respectively. |
Renal and Bone Safety
In comparative studies, abacavir has demonstrated a more favorable renal and bone safety profile than tenofovir disoproxil fumarate (TDF). TDF has been associated with a greater decline in estimated glomerular filtration rate (eGFR) and a higher incidence of renal dysfunction.[9][10][11] Similarly, TDF is linked to greater reductions in bone mineral density (BMD) at the hip and spine compared to abacavir.[9][11][12][13]
| Table 4: Comparative Renal and Bone Safety (Abacavir/Lamivudine vs. Tenofovir/Emtricitabine) | ||
| Parameter | Abacavir-based Arm | Tenofovir-based Arm |
| eGFR Decline (96 weeks) [10] | -5.39 mL/min/1.73m² | -9.98 mL/min/1.73m² |
| Incidence of Renal Dysfunction [9] | 4.55 per 100 person-years | 9.84 per 100 person-years |
| Hip BMD Change (48 weeks) [11] | -1.9% | -3.6% |
| Spine BMD Change (48 weeks) [11] | -1.6% | -2.4% |
Lipid Profile
Abacavir has been associated with less favorable lipid profiles compared to tenofovir. Switching from a TDF-based regimen to an abacavir-based regimen has been shown to result in significant increases in total cholesterol, LDL, and HDL levels.[1][8]
| Table 5: Lipid Profile Changes | ||
| Study | Parameter | Finding |
| RAVE Study (Switch from AZT/d4T) [13] | Total Cholesterol, LDL, Triglycerides | Tenofovir associated with significantly greater improvements compared to abacavir. |
| Switch Study (TDF/FTC to ABC/3TC) [1] | Total Cholesterol, LDL, HDL | Significant increases observed after switching to abacavir/lamivudine. |
Resistance Profile
Resistance to abacavir is associated with the selection of specific mutations in the HIV-1 reverse transcriptase gene, including K65R, L74V, Y115F, and M184V. The M184V mutation, which is commonly selected by lamivudine and emtricitabine, can also reduce susceptibility to abacavir.
Experimental Protocols
HLA-B*5701 Screening
-
Objective: To identify individuals at high risk for abacavir hypersensitivity.
-
Methodology: Genotyping for the HLA-B5701 allele is performed on a whole blood sample collected in an EDTA tube. The most common method involves a sequence-specific primer polymerase chain reaction (PCR) assay. A single nucleotide polymorphism (SNP) in the HCP5 gene (rs2395029), which is in strong linkage disequilibrium with HLA-B5701, is often used as a marker.
-
Interpretation: A positive result indicates the presence of the HLA-B5701 allele, and abacavir is contraindicated. A negative result indicates a low risk of HSR.
digraph "HLA-B5701 Screening Workflow" { graph [rankdir="LR"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Patient [label="Patient Candidate\nfor Abacavir Therapy", fillcolor="#FFFFFF"]; BloodSample [label="Whole Blood\nSample (EDTA)", shape=cylinder, fillcolor="#FFFFFF"]; DNA_Extraction [label="DNA Extraction", fillcolor="#FFFFFF"]; Genotyping [label="HLA-B57:01\nGenotyping (PCR)", fillcolor="#FFFFFF"]; Result [label="Result", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Positive [label="HLA-B57:01 Positive", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Negative [label="HLA-B*57:01 Negative", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Contraindicated [label="Abacavir Contraindicated", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proceed [label="Proceed with Abacavir\n(with caution)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Patient -> BloodSample; BloodSample -> DNA_Extraction; DNA_Extraction -> Genotyping; Genotyping -> Result; Result -> Positive [label="Positive"]; Result -> Negative [label="Negative"]; Positive -> Contraindicated; Negative -> Proceed; }
HIV-1 RNA Quantification (Viral Load)
-
Objective: To measure the amount of HIV-1 RNA in plasma, which is a key indicator of treatment efficacy.
-
Methodology: Nucleic acid amplification tests (NAAT), such as real-time polymerase chain reaction (RT-PCR), are the standard methods. These assays involve the extraction of HIV-1 RNA from plasma, reverse transcription to cDNA, and amplification and quantification of a specific region of the viral genome.[11][12]
-
Interpretation: Results are reported as copies of HIV-1 RNA per milliliter of plasma. The goal of therapy is to achieve and maintain an undetectable viral load (typically <20 to <50 copies/mL, depending on the assay).
CD4+ T-Cell Enumeration
-
Objective: To measure the number of CD4+ T-cells in whole blood, which reflects the health of the immune system.
-
Methodology: Flow cytometry is the gold standard. A whole blood sample is stained with fluorescently labeled monoclonal antibodies specific for cell surface markers, including CD3, CD4, and CD45. A lyse-no-wash procedure is commonly used. The instrument then counts the number of cells expressing the specific combination of markers. Single-platform technology, which uses microbeads of a known concentration, allows for the direct calculation of the absolute cell count.[9][13]
-
Interpretation: Results are reported as an absolute number of cells per cubic millimeter (cells/mm³). A higher CD4+ count indicates a more robust immune system.
Conclusion
Abacavir-containing regimens offer a potent and effective option for the treatment of HIV-1 infection, with efficacy comparable to zidovudine and, in patients with low baseline viral loads, to tenofovir. The critical requirement of HLA-B*5701 screening has significantly mitigated the risk of hypersensitivity reactions. However, the potential for an increased risk of cardiovascular events necessitates careful patient selection and monitoring. Furthermore, abacavir's more favorable renal and bone safety profile compared to TDF makes it a valuable alternative, particularly for patients with pre-existing renal or bone conditions. The choice of an abacavir-containing regimen should be individualized, weighing its efficacy and safety profile against that of alternative agents in the context of the specific patient's clinical and genetic characteristics.
References
- 1. Evaluation of the Lipid Concentrations after Switching from Antiretroviral Drug Tenofovir Disoproxil Fumarate/Emtricitabine to Abacavir Sulfate/Lamivudine in Virologically-suppressed Human Immunodeficiency Virus-infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Drugs A-Z List - A on RxList [rxlist.com]
- 6. WHO Model List of Essential Medicines - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Renal function declines more in tenofovir- than abacavir-based antiretroviral therapy in low-body weight treatment-naïve patients with HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of a switch from tenofovir- to abacavir-based antiretroviral therapy, with or without atazanavir, on renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A randomized comparative trial of tenofovir DF or abacavir as replacement for a thymidine analogue in persons with lipoatrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Switch to tenofovir from AZT or d4T improves fat loss and improves lipid parameters compared to abacavir | HIV i-Base [i-base.info]
- 14. researchgate.net [researchgate.net]
HLA-B*5701 Screening: A Validated Predictor for Abacavir Hypersensitivity
A comprehensive guide for researchers and drug development professionals on the validation and application of HLA-B*5701 testing to prevent abacavir-induced hypersensitivity reactions.
The human leukocyte antigen (HLA) allele, HLA-B5701, has been robustly validated as a strong predictor of hypersensitivity reaction (HSR) to the antiretroviral drug abacavir. Prospective screening for this genetic marker has become the standard of care before initiating abacavir-containing regimens, significantly reducing the incidence of this potentially life-threatening adverse drug reaction.[1][2][3] This guide provides a comparative overview of the evidence supporting HLA-B5701 screening, details of the experimental protocols used in its validation, and a discussion of its place in clinical practice.
Comparative Efficacy of HLA-B*5701 Screening
The clinical utility of prospective HLA-B*5701 screening was definitively established by the landmark PREDICT-1 and SHAPE clinical trials. These studies provided compelling evidence of the test's high negative predictive value, effectively eliminating immunologically confirmed abacavir HSR in screened populations.
PREDICT-1 Trial: Prospective Validation
The PREDICT-1 study was a large, randomized, double-blind clinical trial that provided definitive evidence for the clinical utility of prospective HLA-B5701 screening.[4][5][6] The study enrolled 1,956 HIV-1 infected, abacavir-naive patients from 19 countries.[1] Patients were randomized to either undergo prospective HLA-B5701 screening before starting abacavir (screening group) or receive standard of care without prior screening (control group).[1]
| Outcome | HLA-B*5701 Screening Group | Control Group | p-value |
| Number of Patients | 803 | 847 | |
| Clinically Suspected HSR | 27 (3.4%) | 66 (7.8%) | <0.001 |
| Immunologically Confirmed HSR (Patch Test Positive) | 0 (0%) | 23 (2.7%) | <0.001 |
Data from the PREDICT-1 Study.[1]
The results demonstrated that prospective screening for HLA-B*5701 eliminated the incidence of immunologically confirmed abacavir HSR.[1] The negative predictive value of the screening was 100%, while the positive predictive value was 47.9%.[1]
SHAPE Study: Validation in Diverse Populations
The SHAPE (Study of Hypersensitivity to Abacavir and Pharmacogenetic Evaluation) was a retrospective case-control study designed to estimate the sensitivity and specificity of the HLA-B5701 allele in white and black populations in the United States.[7][8] This study was crucial in confirming the broad applicability of HLA-B5701 screening across different ethnic groups.[8]
| Population | Sensitivity of HLA-B*5701 for Immunologically Confirmed HSR |
| White | 100% |
| Black | 100% |
Data from the SHAPE Study.[7][9]
The SHAPE study confirmed that the sensitivity of HLA-B*5701 for immunologically-confirmed abacavir HSR was 100% in both white and black patients, supporting the generalizability of screening.[8][9]
Experimental Protocols
The validation of HLA-B5701 as a predictive marker relied on two key experimental procedures: HLA-B5701 genotyping and abacavir skin patch testing for immunological confirmation of HSR.
HLA-B*5701 Genotyping
The primary method for identifying the HLA-B*5701 allele is through DNA-based genotyping.
Methodology:
-
Sample Collection: A whole blood or saliva sample is collected from the patient.[10][11]
-
DNA Extraction: Genomic DNA is extracted from the collected sample.
-
Genotyping: The most common techniques used for HLA-B*5701 genotyping are:
-
Polymerase Chain Reaction (PCR) with Sequence-Specific Primers (SSP): This method uses primers that are specific to the HLA-B*5701 allele. Amplification of the target sequence indicates a positive result.[12]
-
Real-Time PCR: This technique allows for the detection and quantification of the PCR product in real-time, providing a rapid and sensitive method for genotyping.[12]
-
Sequence-Based Typing (SBT): This method involves sequencing the HLA-B gene to identify the specific allele. It is considered a high-resolution method.
-
Alternative Screening Approach: A study has described a complementary approach using flow cytometry with an HLA-B17 specific monoclonal antibody as a pre-screening assay to reduce the number of samples requiring genetic testing.[1]
Abacavir Skin Patch Testing
Epicutaneous patch testing with abacavir was used as a research tool in the PREDICT-1 and SHAPE studies to immunologically confirm the clinical diagnosis of HSR.[7][13] It is not recommended for routine clinical use to predict HSR before starting abacavir.[9]
Methodology:
-
Patient Selection: Patch testing is performed on patients who have previously experienced a suspected HSR to abacavir and have discontinued the drug for at least 6 weeks.[13]
-
Patch Application: Small amounts of abacavir (e.g., 1% and 10% in petrolatum) and a control (petrolatum only) are applied to the skin on the patient's back under adhesive patches.[11][14]
-
Incubation: The patches are left in place for 48 hours.[15] During this time, the patient should avoid getting their back wet.[15][16]
-
Reading: The patches are removed after 48 hours, and the skin is examined for any reaction (e.g., redness, swelling, papules). A final reading is typically performed 24 to 48 hours after patch removal.[11]
-
Interpretation: A positive reaction at the site of abacavir application, with no reaction at the control site, is indicative of an immunologically mediated hypersensitivity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of abacavir hypersensitivity and the clinical workflow for HLA-B*5701 screening.
Caption: Proposed mechanism of abacavir hypersensitivity.
Caption: Clinical workflow for HLA-B*5701 screening.
Comparison with Other Alternatives
Currently, there are no validated alternative predictive markers for abacavir HSR that offer the same level of sensitivity and negative predictive value as HLA-B5701 screening. While some studies have explored other genetic markers, none have demonstrated sufficient clinical utility to replace HLA-B5701 testing.[7] Therefore, HLA-B*5701 genotyping remains the sole recommended predictive test before the initiation of abacavir therapy.
In the absence of a positive HLA-B*5701 test, the primary alternative is the use of other nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) that are not associated with this specific hypersensitivity reaction, such as tenofovir or emtricitabine.[3] The choice of an alternative regimen depends on various factors, including the patient's overall health, comorbidities, and potential drug-drug interactions.
Conclusion
The validation of HLA-B5701 as a predictor of abacavir hypersensitivity represents a landmark achievement in pharmacogenomics. The robust evidence from the PREDICT-1 and SHAPE trials has firmly established prospective screening as a critical tool for preventing this serious adverse drug reaction. The high negative predictive value of the test allows clinicians to confidently prescribe abacavir to HLA-B5701-negative individuals, while avoiding its use in those at high risk. For researchers and drug development professionals, the successful implementation of HLA-B*5701 screening serves as a powerful example of how genetic information can be used to personalize medicine and improve patient safety.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Abacavir Pharmacogenetics – From Initial Reports to Standard of Care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV and AIDS - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Research Portal [researchportal.murdoch.edu.au]
- 5. Randomized Trials Results Back Gene Screening for Abacavir Reaction: PREDICT 1 and SHAPE Studies [natap.org]
- 6. [Prospective validation of a pharmacogenetic test: the PREDICT-1 study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. viivexchange.com [viivexchange.com]
- 8. ABC107442 (SHAPE) Study of Hypersensitivity to Abacavir and Pharmacogenetic Evaluation [natap.org]
- 9. assets.hpra.ie [assets.hpra.ie]
- 10. HLA-B*5701 testing to predict abacavir hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HLA-B*57:01 Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Genetic Screening Test for Abacavir Hypersensitivity -- PREDICT-1: Description of a Novel Randomised Prospective Study Design to Determine the Clinical Utility of Prognostic Screening for HLA-B*5701 [natap.org]
- 14. Use of patch testing for the diagnosis of abacavir-related hypersensitivity reaction in HIV patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. stanfordhealthcare.org [stanfordhealthcare.org]
- 16. doctorkatta.com [doctorkatta.com]
In Vitro Validation of Abacavir's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro methods used to validate the mechanism of action of abacavir, a nucleoside reverse transcriptase inhibitor (NRTI). It focuses on the molecular interactions and cellular consequences that lead to both its therapeutic effect and its potential for hypersensitivity reactions. Supporting experimental data and detailed methodologies are presented to facilitate a comprehensive understanding.
Core Mechanism of Action: Dual Functionality
Abacavir exhibits a dual mechanism of action. Primarily, it functions as an antiretroviral agent against HIV. Intracellularly, abacavir is converted to its active metabolite, carbovir triphosphate (CBV-TP). CBV-TP competitively inhibits HIV reverse transcriptase and acts as a chain terminator during viral DNA synthesis, thereby suppressing viral replication.[1][2][3]
Secondly, and central to its main adverse effect, abacavir is associated with a severe hypersensitivity reaction in individuals carrying the HLA-B57:01 allele.[4][5] This reaction is not due to the parent drug's direct haptenation of proteins, but rather a unique interaction with the antigen-presenting molecule HLA-B57:01.[6][7] Abacavir binds non-covalently within the peptide-binding groove of HLA-B*57:01, altering its shape and the repertoire of self-peptides that can be presented to CD8+ T-cells.[7][8][9] This leads to the presentation of novel self-peptides, which are recognized as foreign by the immune system, triggering a robust and potentially life-threatening CD8+ T-cell response.[9][10]
Comparative In Vitro Antiviral Activity
The primary therapeutic effect of abacavir as an antiretroviral has been quantified in various in vitro systems. The following table summarizes its activity compared to another common NRTI, Zidovudine (AZT).
| Parameter | Abacavir | Zidovudine (AZT) | Cell Line/Isolate | Reference |
| IC50 (Wild-Type HIV-1) | 4.0 µM | 0.040 µM | MT-4 cells | [2] |
| IC50 (Clinical HIV-1 Isolates) | 0.26 µM | 0.23 µM | Clinical Isolates | [2] |
| CC50 (Cytotoxicity) | 160 µM | Not Specified | CEM cells | [2] |
| CC50 (Cytotoxicity) | 140 µM | Not Specified | CD4+ CEM cells | [2] |
| CC50 (Cytotoxicity) | 110 µM | Not Specified | Bone Marrow Progenitor Cells (BFU-E) | [2] |
In Vitro Validation of Hypersensitivity Mechanism
The immunological basis of abacavir hypersensitivity has been extensively studied using a variety of in vitro assays. These experiments are crucial for understanding the drug's interaction with HLA-B*57:01 and the subsequent T-cell response.
T-Cell Activation Assays
A key method for validating the hypersensitivity mechanism is the in vitro stimulation of peripheral blood mononuclear cells (PBMCs) from HLA-B*57:01 positive and negative donors with abacavir. T-cell activation is then measured by quantifying cytokine release or the expression of degranulation markers.
| Donor Genotype | Treatment | Endpoint Measured | Result | Reference |
| HLA-B57:01 Positive | Abacavir (10 µg/ml) | IFNγ Secretion | Increased T-cell reactivity | [11] |
| HLA-B57:01 Negative | Abacavir (10 µg/ml) | IFNγ Secretion | No significant T-cell reactivity | [11] |
| HLA-B*57:01 Positive | Abacavir (10 µg/ml) | CD107a Expression (Degranulation) | Increased CD8+ T-cell degranulation | [10][11] |
HLA-B*57:01 Binding and Stability Assays
These assays directly probe the interaction between abacavir, the HLA-B*57:01 molecule, and specific peptides. They provide evidence for the "altered self" model of hypersensitivity.
| Assay Type | Condition | Finding | Reference |
| Peptide Binding Affinity | In the presence of Abacavir | Increased binding affinity of certain self-peptides to HLA-B57:01 | [7][12] |
| Pulse-Chase Thermostability | Cells cultured with Abacavir | Stabilization of HLA-B57:01 complexes | [8] |
| Peptide Elution Studies | Cells treated with Abacavir | Altered repertoire of peptides eluted from HLA-B*57:01 | [7][8] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
In Vitro T-Cell Activation Assay
Objective: To assess the ability of abacavir to induce a T-cell response in PBMCs from donors with and without the HLA-B*57:01 allele.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy, drug-naïve HLA-B57:01 positive and HLA-B57:01 negative donors using density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in vitro at a density of 2-4 x 10^6 cells/ml in a suitable culture medium (e.g., RF10) in 24-well plates.[8]
-
Drug Stimulation: Abacavir is added to the cultures at a concentration of 10 µg/ml. Control cultures receive no drug. The cells are incubated for 12-14 days to allow for the expansion of any drug-reactive T-cells.[10][11]
-
Restimulation: After the initial culture period, the T-cell lines (TCLs) are re-challenged with autologous antigen-presenting cells (APCs), such as PHA-blasts, that have been pulsed with abacavir (10 µg/ml).[11]
-
Endpoint Analysis: T-cell activation is assessed 6-24 hours after restimulation using two primary methods:
-
Cytokine Secretion (e.g., IFNγ): Supernatants from the cell cultures are collected, and the concentration of IFNγ is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine bead array.[11]
-
Degranulation Marker Expression (e.g., CD107a): Cells are stained with fluorescently labeled antibodies against CD3, CD8, and CD107a and analyzed by flow cytometry. An increase in the percentage of CD8+ T-cells expressing CD107a indicates cytotoxic degranulation.[10][11]
-
HLA-B*57:01-Peptide Binding Assay
Objective: To determine if abacavir enhances the binding affinity of specific peptides to the HLA-B*57:01 molecule.
Methodology:
-
Recombinant HLA-B57:01: Soluble, recombinant HLA-B57:01 molecules are produced and purified.
-
Peptide Synthesis: Peptides of interest, often those identified through elution studies, are chemically synthesized.
-
Binding Reaction: A constant concentration of the recombinant HLA-B*57:01 is incubated with a fluorescently labeled standard peptide and varying concentrations of the unlabeled competitor peptide, both in the presence and absence of abacavir.
-
Affinity Measurement: The ability of the competitor peptide to displace the fluorescent standard peptide is measured. The concentration of the competitor peptide required to inhibit 50% of the binding of the standard peptide (IC50) is determined. A lower IC50 value in the presence of abacavir indicates enhanced binding affinity.
Pulse-Chase Thermostability Assay
Objective: To assess whether abacavir stabilizes HLA-B*57:01 complexes on the cell surface.
Methodology:
-
Cell Culture with Abacavir: HLA-B*57:01 positive cells are cultured in the presence or absence of abacavir (e.g., 60 µM) for approximately 20 hours to allow for drug uptake and interaction with HLA molecules.[8]
-
Metabolic Labeling: Cells are incubated in cysteine/methionine-free medium and then pulsed with 35S-methionine/cysteine for a short period (e.g., 6 minutes) to label newly synthesized proteins, including HLA class I molecules.[8]
-
Chase: The radioactive medium is replaced with a standard medium (the "chase"), and cells are incubated for various time points.
-
Immunoprecipitation: At each time point, cells are lysed, and HLA-B*57:01 molecules are immunoprecipitated using a specific antibody.
-
Analysis: The immunoprecipitated proteins are separated by SDS-PAGE, and the amount of radioactivity in the HLA heavy chain is quantified. A slower rate of degradation (a more stable radioactive signal over time) in the abacavir-treated cells indicates that the drug stabilizes the HLA-B*57:01 complex.
Visualizations
Abacavir Hypersensitivity Signaling Pathway
Caption: Abacavir binds to HLA-B*57:01, altering self-peptide presentation and activating CD8+ T-cells.
Experimental Workflow for T-Cell Activation Assay
Caption: Workflow for in vitro T-cell activation by abacavir.
Logical Relationship of Abacavir's Dual Mechanism
Caption: Logical flow of abacavir's dual antiviral and hypersensitivity mechanisms.
References
- 1. ClinPGx [clinpgx.org]
- 2. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. healthday.com [healthday.com]
- 5. publicatt.unicatt.it [publicatt.unicatt.it]
- 6. researchgate.net [researchgate.net]
- 7. Acyclovir Has Low but Detectable Influence on HLA-B*57:01 Specificity without Inducing Hypersensitivity | PLOS One [journals.plos.org]
- 8. Frontiers | Kinetics of Abacavir-Induced Remodelling of the Major Histocompatibility Complex Class I Peptide Repertoire [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Abacavir Induced T Cell Reactivity from Drug Naïve Individuals Shares Features of Allo-Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Abacavir Induced T Cell Reactivity from Drug Naïve Individuals Shares Features of Allo-Immune Responses | PLOS One [journals.plos.org]
- 12. dash.harvard.edu [dash.harvard.edu]
Abacavir in HIV Therapy: A Comparative Meta-Analysis of Clinical Trials
For Immediate Release
A comprehensive meta-analysis of pivotal clinical trials involving the nucleoside reverse transcriptase inhibitor (NRTI) abacavir reveals key insights into its efficacy, safety, and the critical role of pharmacogenetic screening. This guide provides researchers, scientists, and drug development professionals with a synthesized overview of abacavir's performance compared to alternative therapies, supported by experimental data and detailed methodologies from landmark studies.
Key Findings:
-
Hypersensitivity and HLA-B57:01: A strong association exists between the HLA-B57:01 allele and abacavir-induced hypersensitivity reactions (HSR). Prospective screening for this genetic marker has been shown to dramatically reduce the incidence of HSR.
-
Virologic Efficacy: Meta-analyses of randomized controlled trials indicate that abacavir/lamivudine demonstrates similar virologic efficacy to tenofovir/emtricitabine in treatment-naive HIV patients, particularly those with a baseline HIV RNA of less than 100,000 copies/mL.
-
Cardiovascular Risk: The association between abacavir and an increased risk of cardiovascular events remains a subject of debate, with some observational studies suggesting a link, while meta-analyses of randomized controlled trials have not consistently supported this finding.
Comparative Data Summary
The following tables summarize the quantitative data from meta-analyses of clinical trials, providing a comparative overview of abacavir's performance.
Table 1: Association between HLA-B*57:01 and Abacavir Hypersensitivity Reaction (HSR)
| Diagnostic Method | Number of Studies | Patient Population (Cases/Controls) | Pooled Odds Ratio (95% CI) | Reference |
| Immunologically Confirmed | 5 | 110 / 1,968 | 1,056.2 (345.0 - 3,233.3) | [1] |
| Clinically Diagnosed | 5 | 409 / 1,883 | 23.6 (15.4 - 36.3) | [1] |
Table 2: Virologic Efficacy of Abacavir/Lamivudine vs. Tenofovir/Emtricitabine at 48 Weeks
| Baseline HIV RNA | Number of Trials | Patient Population | Risk Ratio for Virologic Failure (95% CI) | Reference |
| Overall | 6 | 4,118 | 0.98 (0.94 - 1.03) | |
| <100,000 copies/mL | - | - | 1.01 (0.99 - 1.03) | |
| >100,000 copies/mL | - | - | 0.96 (0.90 - 1.03) |
Note: A Risk Ratio < 1 favors abacavir/lamivudine.
Table 3: Risk of Cardiovascular Events Associated with Recent Abacavir Exposure
| Study Population | Number of Studies | Summary Relative Risk (95% CI) | Reference |
| All Populations | 16 | 1.61 (1.48 - 1.75) | |
| Antiretroviral-Naive | 5 | 1.91 (1.48 - 2.46) |
Experimental Protocols of Key Clinical Trials
PREDICT-1 (CNA106030)
The PREDICT-1 trial was a landmark study that prospectively evaluated the effectiveness of screening for the HLA-B*57:01 allele in reducing the incidence of abacavir-induced hypersensitivity reactions.[2][3]
-
Study Design: This was a randomized, double-blind, prospective study.[1][2][3] Patients naive to abacavir were randomized into two groups: one group underwent prospective screening for the HLA-B*57:01 allele before starting abacavir, while the control group received the standard of care without prior genetic screening.[1][4]
-
Patient Population: The study enrolled 1,956 HIV-infected, abacavir-naive patients.[1] A significant majority of the participants were of white ethnicity (84%).[4]
-
Intervention: In the screening arm, patients who tested positive for HLA-B*57:01 were excluded from receiving abacavir.[1]
-
Endpoints: The primary endpoints were the incidence of clinically suspected HSR and the incidence of immunologically confirmed HSR (via a positive skin patch test) within the first 6 weeks of treatment.[4]
ACTG A5202
The AIDS Clinical Trials Group (ACTG) A5202 study was a large, randomized clinical trial designed to compare the efficacy and safety of two commonly used NRTI backbones in combination with a third antiretroviral agent for the initial treatment of HIV-1 infection.
-
Study Design: This was a randomized, partially blinded, equivalence study.[2] Patients were stratified at randomization based on their screening HIV RNA levels (<100,000 copies/mL or ≥100,000 copies/mL).[1][2]
-
Patient Population: The trial enrolled 1,857 treatment-naive, HIV-1-infected individuals.[1]
-
Treatment Regimens: Patients were randomized to receive either abacavir/lamivudine (ABC/3TC) or tenofovir disoproxil fumarate/emtricitabine (TDF/FTC), in combination with either open-label efavirenz (EFV) or ritonavir-boosted atazanavir (ATV/r).[1][2]
-
Primary Endpoint: The primary efficacy endpoint was the time to virologic failure.[4] Virologic failure was defined as a confirmed HIV RNA level of ≥1000 copies/mL at or after 16 weeks and before 24 weeks, or ≥200 copies/mL at or after 24 weeks.[4]
Visualizing Key Processes and Pathways
To further elucidate the concepts discussed, the following diagrams illustrate a typical clinical trial workflow for abacavir and the signaling pathway of abacavir-induced hypersensitivity.
References
- 1. Early virologic response to abacavir/lamivudine and tenofovir/emtricitabine during ACTG A5202 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ARV-Trials.com [arv-trials.com]
- 3. PREDICT-1 (CNA106030): the first powered, prospective trial of pharmacogenetic screening to reduce drug adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abacavir/Lamivudine Versus Tenofovir DF/Emtricitabine as Part of Combination Regimens for Initial Treatment of HIV: Final Results - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacogenomics of Abacavir Response: A Guide for Researchers and Drug Development Professionals
An In-depth Analysis of Genetic Markers Influencing Abacavir Hypersensitivity
Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI), is a key component in the treatment of HIV-1 infection.[1] However, its use is associated with a significant risk of a multi-organ hypersensitivity reaction (AHR), which can be severe and potentially fatal.[1][2][3] This guide provides a comprehensive comparative analysis of the pharmacogenomics of abacavir response, with a primary focus on the pivotal role of the HLA-B*57:01 allele in predicting AHR. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the genetic basis of this adverse drug reaction and in the development of safer therapeutic strategies.
The Central Role of HLA-B*57:01 in Abacavir Hypersensitivity
The strongest genetic association with abacavir hypersensitivity is the presence of the Human Leukocyte Antigen (HLA) class I allele, HLA-B*57:01.[4][5] This association is so profound that screening for this allele prior to the initiation of abacavir therapy is now a standard of care recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[1][6]
Individuals carrying the HLA-B57:01 allele have a significantly increased risk of developing AHR.[1] The underlying mechanism involves a unique interaction between abacavir, the HLA-B57:01 protein, and endogenous peptides. Abacavir binds non-covalently within the peptide-binding groove of the HLA-B*57:01 molecule, altering its shape and the repertoire of self-peptides that can be presented to T-cells.[4][7] This "altered peptide repertoire" is recognized as foreign by cytotoxic CD8+ T-cells, triggering a robust and detrimental immune response that manifests as AHR.[4][5][7]
Conversely, in individuals lacking the HLA-B57:01 allele, abacavir does not induce this conformational change in the HLA-B protein, and therefore, the cascade of T-cell activation leading to hypersensitivity is not initiated. Prospective screening for HLA-B57:01 has been shown to dramatically reduce the incidence of AHR.[2]
Comparative Analysis of Abacavir Response
The pharmacogenomic landscape of abacavir response is starkly divided by the presence or absence of the HLA-B*57:01 allele. The following table summarizes the key quantitative data comparing the response in carriers and non-carriers.
| Parameter | HLA-B57:01 Positive Individuals | HLA-B57:01 Negative Individuals |
| Incidence of Abacavir Hypersensitivity Reaction (AHR) | 45-61% | <1%[1] |
| Positive Predictive Value (PPV) of HLA-B57:01 for AHR | Approximately 48%[6] | Not Applicable |
| Negative Predictive Value (NPV) of HLA-B57:01 for AHR | Not Applicable | 100%[5][6] |
| Odds Ratio for Clinically Diagnosed AHR | 7 to 960[1] | Not Applicable |
| Odds Ratio for Immunologically Confirmed AHR | 900 to 1945[1] | Not Applicable |
| HLA-B*57:01 Allele Frequency (Varies by Ethnicity) | ~5-8% (Caucasians), ~2-3% (African Americans), ~2% (Hispanics), up to 11% in some Asian populations[1] | >90% in most populations |
Beyond HLA-B*57:01: Other Genetic Considerations
While HLA-B57:01 is the primary determinant of AHR, research has explored other potential genetic modifiers. One such marker is the single nucleotide polymorphism (SNP) rs2395029 in the HCP5 (HLA Complex P5) gene. This SNP has been found to be in strong linkage disequilibrium with HLA-B57:01 in Caucasian and Mexican Mestizo populations, meaning they are almost always inherited together.[8] Consequently, genotyping for rs2395029 has been proposed as a surrogate marker for HLA-B*57:01 screening.[8] However, its clinical utility as a standalone test has not been universally established across all populations.
It is also important to note that not all individuals who carry the HLA-B*57:01 allele will develop a hypersensitivity reaction to abacavir.[1] This incomplete penetrance suggests that other genetic or environmental factors may play a role in modulating the immune response.[5][9]
Experimental Protocols
Accurate and reliable genotyping for HLA-B*57:01 is critical for the prevention of AHR. Several molecular methods are available for this purpose.
Sequence-Specific Primer Polymerase Chain Reaction (SSP-PCR)
This method utilizes PCR primers that are specific for the HLA-B*57:01 allele.
-
Principle: DNA is extracted from a patient's blood sample. A series of PCR reactions are performed, each containing a primer pair designed to amplify a specific HLA allele or group of alleles. The presence or absence of a PCR product of a specific size indicates the presence or absence of the target allele.
-
Methodology:
-
Genomic DNA is isolated from whole blood using a standard extraction kit.
-
A master mix containing DNA polymerase, dNTPs, buffer, and a control primer pair is prepared.
-
Aliquots of the master mix are distributed into a series of PCR tubes or wells.
-
A specific primer pair targeting a unique sequence of the HLA-B*57:01 allele is added to one of the reactions. Other wells will contain primers for other HLA-B alleles to serve as controls.
-
The patient's DNA is added to each reaction.
-
PCR is performed with appropriate cycling conditions (denaturation, annealing, and extension).
-
The PCR products are visualized by gel electrophoresis or capillary electrophoresis.[10][11] The presence of a band of the expected size in the HLA-B*57:01-specific reaction indicates a positive result.
-
Real-Time PCR (qPCR) with Allele-Specific Probes
This is a high-throughput method that detects the target allele in real-time.
-
Principle: This technique uses fluorescently labeled probes that are specific to the HLA-B*57:01 allele. During PCR, the probe binds to the target sequence, and the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating a reporter dye from a quencher dye. This results in an increase in fluorescence, which is monitored in real-time.
-
Methodology:
-
Genomic DNA is extracted from the patient's sample.
-
A reaction mix is prepared containing DNA polymerase, dNTPs, buffer, forward and reverse primers flanking the polymorphic region, and a fluorescently labeled probe specific for the HLA-B*57:01 allele. A second probe with a different fluorescent dye is often included for a control gene.
-
The patient's DNA is added to the reaction mix.
-
The reaction is run on a real-time PCR instrument.
-
The instrument software monitors the fluorescence signal from each dye. An amplification curve for the HLA-B*57:01-specific probe indicates a positive result.[10][12]
-
DNA Sequencing
This is considered the gold standard for HLA typing, providing the most definitive result.
-
Principle: The region of the HLA-B gene containing the sequences that define the 57:01 allele is amplified by PCR and then sequenced. The resulting DNA sequence is compared to a reference database of known HLA alleles.
-
Methodology:
-
Genomic DNA is extracted from the patient's sample.
-
PCR is used to amplify the relevant exons (typically exons 2 and 3) of the HLA-B gene.
-
The PCR product is purified to remove unincorporated primers and dNTPs.
-
Sanger sequencing or next-generation sequencing is performed on the purified PCR product.
-
The resulting sequence data is analyzed using specialized software to determine the specific HLA-B alleles present.[8]
-
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of abacavir-induced hypersensitivity.
References
- 1. Abacavir Therapy and HLA-B*57:01 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. HLA-B*57:01 for Abacavir Sensitivity | Test Fact Sheet [arupconsult.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. pnas.org [pnas.org]
- 5. JCI - Active suppression rather than ignorance: tolerance to abacavir-induced HLA-B*57:01 peptide repertoire alteration [jci.org]
- 6. HLA-B*57:01 genotype and Abacavir therapy: first report from genomic lab in AORN dei Colli Naples -Italy - MedCrave online [medcraveonline.com]
- 7. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 8. Association of the genetic marker for abacavir hypersensitivity HLA-B*5701 with HCP5 rs2395029 in Mexican Mestizos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI - A transgenic mouse model for HLA-B*57:01–linked abacavir drug tolerance and reactivity [jci.org]
- 10. Comparison of Methods for In-House Screening of HLA-B*57:01 to Prevent Abacavir Hypersensitivity in HIV-1 Care - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of methods for in-house screening of HLA*B57:01 to prevent abacavir hypersensitivity in HIV-1 care [biblio.ugent.be]
- 12. researchgate.net [researchgate.net]
Navigating Abacavir Treatment: A Comparative Guide to Predictive Biomarker Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biomarkers and methodologies for predicting patient response to the antiretroviral drug abacavir. Minimizing the risk of abacavir hypersensitivity syndrome (AHS), a potentially life-threatening adverse reaction, is paramount for patient safety and effective HIV treatment.
The strongest predictor of AHS is the presence of the human leukocyte antigen (HLA) allele, HLA-B57:01.[1][2] International treatment guidelines recommend genetic screening for this biomarker in all patients prior to initiating abacavir-containing regimens.[2] This guide delves into the validation of HLA-B57:01 and compares the performance of various testing methods, providing supporting experimental data and detailed protocols.
Performance of HLA-B*57:01 Screening Methods
The validation of HLA-B57:01 as a predictive biomarker has led to the development of several screening assays. The performance of these methods is crucial for their clinical utility. The following table summarizes the key performance indicators for the most common HLA-B57:01 screening methodologies.
| Method | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) |
| Sequence-Specific Primer PCR (SSP-PCR) with Capillary Electrophoresis (CE) | >99%[1] | >99%[1] | - | >99% |
| Real-Time PCR (qPCR) | >99%[3] | 97.2%[1] | 40% | 100% |
| Flow Cytometry (using HLA-B17 monoclonal antibody) | >99%[1] | 84.3%[1] | 11.8% | >99% |
Note: Performance metrics can vary slightly depending on the specific assay and patient population. The gold standard for comparison is typically sequence-specific oligonucleotide hybridization combined with high-resolution SSP-PCR.[1]
Signaling Pathway and Experimental Workflow
A critical component of understanding the role of HLA-B*57:01 in abacavir hypersensitivity is the underlying biological mechanism. The following diagram illustrates the proposed signaling pathway.
The following diagram outlines the typical experimental workflow for HLA-B*57:01 screening to guide abacavir treatment decisions.
References
- 1. HLA-B*57:01 screening and hypersensitivity reaction to abacavir between 1999 and 2016 in the OPERA® observational database: a cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HLA-B*57:01 genotype and Abacavir therapy: first report from genomic lab in AORN dei Colli Naples -Italy - MedCrave online [medcraveonline.com]
- 3. Comparison of Methods for In-House Screening of HLA-B*57:01 to Prevent Abacavir Hypersensitivity in HIV-1 Care | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal Procedures for Unidentified Laboratory Chemicals (e.g., "3274U")
Immediate Safety Advisory: The identifier "3274U" does not correspond to a recognized chemical in standard databases. Proper and safe disposal of any chemical substance is entirely dependent on its specific properties and associated hazards. Therefore, the first and most critical step is to accurately identify the chemical. Disposal without proper identification can lead to dangerous reactions, environmental contamination, and regulatory violations.
This guide provides a procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of an unidentified or internally coded chemical like "this compound".
Step 1: Chemical Identification and Locating the Safety Data Sheet (SDS)
Before any disposal procedures can be initiated, the identity of the substance must be determined.
Actionable Steps:
-
Internal Documentation: Check laboratory notebooks, inventory records, and internal databases for any reference to "this compound". This internal code may be linked to a specific chemical name or formula.
-
Container Labeling: Carefully examine the original container for any additional labels, manufacturer information, or chemical structures.
-
Consult Colleagues: Inquire with the principal investigator, lab manager, or the researcher who originally synthesized or procured the substance.
-
Analytical Characterization: If the chemical's identity cannot be determined through documentation, it must be treated as an unknown. Contact your institution's Environmental Health & Safety (EHS) department. They can provide guidance on the protocol for analyzing and identifying unknown waste.
Once the chemical is identified, obtain its Safety Data Sheet (SDS). The SDS is the primary source of information regarding handling, storage, and disposal. Section 13 of the SDS specifically addresses disposal considerations.
General Protocol for Chemical Waste Disposal
The following is a generalized protocol. This protocol must be adapted based on the specific information provided in the chemical's SDS.
-
Waste Characterization: Based on the SDS, characterize the waste. Common characteristics include:
-
Segregation: Never mix different chemical wastes unless explicitly instructed to do so by a validated procedure. Incompatible chemicals can react violently.
-
Container Selection: Choose a waste container that is chemically compatible with the substance. The container must be in good condition and have a secure, leak-proof lid.
-
Labeling: Label the waste container clearly with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Flammable," "Corrosive").
-
Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA), which is typically located in or near the laboratory.[2] This area should be under the control of the laboratory personnel.
-
Disposal Request: Once the container is full or ready for disposal, follow your institution's procedure for waste pickup. This usually involves submitting a request to the EHS department.[2]
Data Summary for Chemical Disposal
Once the SDS for the chemical is obtained, summarize the key disposal and safety information in a structured format for quick reference.
| Parameter | Value (from SDS) | Notes |
| EPA Waste Code(s) | e.g., D001 (Ignitable), D002 (Corrosive) | Found in Section 13 of the SDS. |
| Container Type | e.g., Glass, Polyethylene | Found in Section 7 of the SDS (Handling and Storage). |
| Required PPE | e.g., Nitrile gloves, safety goggles, lab coat | Found in Section 8 of the SDS (Exposure Controls/Personal Protection). |
| Incompatible Materials | e.g., Oxidizing agents, strong acids | Found in Section 10 of the SDS (Stability and Reactivity). |
| Neutralization Agents | e.g., Sodium bicarbonate for acids | May be found in Section 6 of the SDS (Accidental Release Measures). |
Chemical Disposal Workflow
The following diagram illustrates the logical steps to follow for the safe disposal of a laboratory chemical.
Caption: Workflow for Safe Chemical Disposal in a Laboratory Setting.
By adhering to this structured approach, researchers can ensure that all chemical waste is managed in a manner that is safe, compliant, and environmentally responsible. Always prioritize safety and consult with your institution's EHS department when in doubt.
References
Essential Safety and Handling Guide for Polymethine Dye 3274U
Disclaimer: This document provides essential safety and logistical information for handling the polymethine dye 3274U (CAS No. 100012-45-1) based on general knowledge of this class of chemicals. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Users must obtain and consult the SDS from their supplier for definitive safety, handling, and disposal information before commencing any work.
Immediate Safety and Hazard Information
Polymethine dyes, as a class, can present several health hazards. The primary concerns are eye damage, skin irritation, and potential harm if ingested. Due to its nature as a fine powder, inhalation of dust should also be avoided.
1.1. Hazard Identification
Based on analogous compounds, the anticipated hazards for this compound are summarized below.
| Hazard Class | GHS Hazard Statement (Anticipated) | Pictogram (Anticipated) |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | GHS07 |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage | GHS05 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | GHS07 |
1.2. First Aid Measures
Immediate response is critical in case of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.
| PPE Category | Specific Requirements |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |
| Respiratory Protection | Use a NIOSH-approved respirator with a particulate filter if working in a poorly ventilated area or when dust is likely to be generated. |
Operational and Handling Plan
A systematic approach to handling this compound will minimize the risk of exposure.
3.1. Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
3.2. Safe Handling Procedure
-
Preparation: Don all required PPE. Prepare your workspace by covering surfaces with absorbent, disposable bench paper.
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid dust inhalation.
-
Solution Preparation: When dissolving the dye, add the solid slowly to the solvent to prevent splashing. Be aware that polymethine dyes can be unstable in certain solutions.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all federal, state, and local regulations.
| Waste Type | Disposal Method |
| Unused Product | Dispose of as hazardous chemical waste. Do not allow to enter drains or waterways. |
| Contaminated Labware | Rinse with an appropriate solvent in a fume hood. Collect the rinseate as hazardous waste. Dispose of solid labware (e.g., pipette tips, gloves) as solid hazardous waste. |
| Spills | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste. |
Experimental Workflow and Safety Diagram
The following diagram outlines the key steps and decision points for safely handling this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
